molecular formula C19H19F3N6O B10823750 DSM705

DSM705

Número de catálogo: B10823750
Peso molecular: 404.4 g/mol
Clave InChI: JUBPRXDFKLPILK-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DSM705 is a useful research compound. Its molecular formula is C19H19F3N6O and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H19F3N6O

Peso molecular

404.4 g/mol

Nombre IUPAC

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C19H19F3N6O/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28)/t11-/m1/s1

Clave InChI

JUBPRXDFKLPILK-LLVKDONJSA-N

SMILES isomérico

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)N[C@H](C)C4=NC=NN4

SMILES canónico

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4

Origen del producto

United States

Foundational & Exploratory

Mechanism of Action of DSM705: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's survival and replication. As humans can utilize a pyrimidine salvage pathway, which is absent in Plasmodium, DHODH presents a highly selective target for antimalarial therapy. This compound exhibits nanomolar potency against the DHODH of both Plasmodium falciparum and Plasmodium vivax, the two most significant species causing malaria in humans, while showing no significant inhibition of the mammalian enzyme. This high selectivity contributes to its favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a pyrrole-based, small-molecule inhibitor that specifically targets the flavin-dependent mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium species.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5]

The inhibition of Plasmodium DHODH by this compound disrupts the parasite's ability to produce pyrimidines, which are essential building blocks for DNA and RNA synthesis.[6] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis pathway for their pyrimidine supply.[2][7] This metabolic vulnerability makes DHODH an attractive and selective target for antimalarial drug development. By binding to the ubiquinone-binding site of the enzyme, this compound effectively blocks the electron transfer reaction, leading to the cessation of pyrimidine production and subsequent parasite death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterSpecies/Cell LineValueReference(s)
IC50 (DHODH Inhibition) Plasmodium falciparum95 nM[1][2][8][9]
Plasmodium vivax52 nM[1][2][8][9]
Human>100 µM[7]
EC50 (Cell-based Assay) P. falciparum 3D712 nM[1][3][8]

Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice

ParameterValue (at 2.6 mg/kg p.o.)Value (at 24 mg/kg p.o.)Value (at 2.3 mg/kg i.v.)Reference(s)
Oral Bioavailability (F) 74%70%-[1][3][8][9]
Apparent Half-life (t1/2) 3.4 h4.5 h-[1][3][8][9]
Maximum Concentration (Cmax) 2.6 µM20 µM-[1][3][8][9]
Plasma Clearance (CL) --2.8 mL/min/kg[1][3][8][9]
Volume of Distribution (Vss) --1.3 L/kg[1][3][8][9]

Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

Dosing RegimenEffect on ParasitemiaReference(s)
3-200 mg/kg (p.o. twice daily for 6 days)Dose-dependent parasite killing; 50 mg/kg provided the maximum rate of parasite killing and fully suppressed parasitemia by days 7-8.[1][3][8][9]

Experimental Protocols

Plasmodium DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on Plasmodium DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[10][11][12]

Materials:

  • Recombinant Plasmodium falciparum or vivax DHODH

  • L-Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

  • This compound stock solution in DMSO

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 0.5 µL of the this compound dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

  • Add 25 µL of the DHODH enzyme solution (final concentration ~12.5 nM for P. falciparum DHODH) in assay buffer to each well.

  • Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.

  • Prepare the reaction mix containing DHO (final concentration 175 µM), CoQD (final concentration 18 µM), and DCIP (final concentration 95 µM) in assay buffer.

  • Initiate the reaction by adding 25 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time at room temperature.

  • Calculate the initial reaction velocity for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the efficacy of this compound against the intraerythrocytic stages of P. falciparum in culture.[1][2] The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite growth.

Materials:

  • Synchronized ring-stage P. falciparum 3D7 culture

  • Complete parasite culture medium (RPMI 1640 supplemented with Albumax II, hypoxanthine, and gentamicin)

  • Human erythrocytes

  • This compound stock solution in DMSO

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • SYBR Green I stock solution

  • 96-well microplate

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium.

  • In a 96-well plate, add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium and DMSO as controls.

  • Add 100 µL of the synchronized ring-stage parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the EC50 value by plotting the percentage of growth inhibition versus the logarithm of the this compound concentration.

In Vivo Efficacy in a P. falciparum Humanized Mouse Model

This protocol describes the evaluation of the in vivo efficacy of this compound in immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.[3][6]

Materials:

  • Severe combined immunodeficient (SCID) mice

  • Human erythrocytes

  • P. falciparum parasites

  • This compound formulation for oral administration

  • Giemsa stain

  • Microscope

Procedure:

  • Engraft SCID mice with human erythrocytes by daily intraperitoneal injections.

  • Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.

  • Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

  • Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment groups at various doses (e.g., 3, 10, 30, 100, 200 mg/kg) twice daily for 6 consecutive days. The control group receives the vehicle only.

  • Continue to monitor parasitemia daily for the duration of the study.

  • Evaluate the efficacy of this compound by comparing the parasite growth in the treated groups to the control group. The primary endpoint is the reduction in parasitemia.

Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice following oral and intravenous administration.[1][3]

Materials:

  • Swiss outbred mice

  • This compound formulation for oral and intravenous administration

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)

  • LC-MS/MS system for drug concentration analysis

Procedure:

  • For oral administration, administer a single dose of this compound (e.g., 2.6 or 24 mg/kg) to a group of mice via oral gavage.

  • For intravenous administration, administer a single dose of this compound (e.g., 2.3 mg/kg) to another group of mice via tail vein injection.

  • Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vss). Oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathways and Experimental Workflows

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII ATP ATP ATP->Carbamoyl Phosphate HCO3- HCO3- HCO3-->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate DHODH UMP UMP Orotate->UMP OPRT OMPDC DHODH DHODH Ubiquinol Ubiquinol DHODH->Ubiquinol This compound This compound This compound->DHODH Ubiquinone Ubiquinone Ubiquinone->DHODH UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DHODH_Inhibition_Assay_Workflow Start Start Prepare_DSM705_Dilutions Prepare serial dilutions of this compound in DMSO Start->Prepare_DSM705_Dilutions Add_Inhibitor Add this compound dilutions to 384-well plate Prepare_DSM705_Dilutions->Add_Inhibitor Add_Enzyme Add Plasmodium DHODH enzyme solution Add_Inhibitor->Add_Enzyme Pre_incubation Incubate at room temperature for 20 minutes Add_Enzyme->Pre_incubation Prepare_Reaction_Mix Prepare reaction mix (DHO, CoQD, DCIP) Pre_incubation->Prepare_Reaction_Mix Initiate_Reaction Add reaction mix to wells Prepare_Reaction_Mix->Initiate_Reaction Measure_Absorbance Measure absorbance at 600 nm over time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate initial velocities and determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End In_Vivo_Efficacy_Workflow Start Start Engraft_Mice Engraft SCID mice with human erythrocytes Start->Engraft_Mice Infect_Mice Infect humanized mice with P. falciparum Engraft_Mice->Infect_Mice Monitor_Parasitemia_Pre Monitor parasitemia until it reaches ~1% Infect_Mice->Monitor_Parasitemia_Pre Randomize_Mice Randomize mice into treatment and control groups Monitor_Parasitemia_Pre->Randomize_Mice Administer_Drug Administer this compound orally (twice daily for 6 days) Randomize_Mice->Administer_Drug Monitor_Parasitemia_Post Monitor parasitemia daily Administer_Drug->Monitor_Parasitemia_Post Evaluate_Efficacy Compare parasitemia between treated and control groups Monitor_Parasitemia_Post->Evaluate_Efficacy End End Evaluate_Efficacy->End

References

An In-depth Technical Guide to DSM705: A Dihydroorotate Dehydrogenase Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM705 is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. Unlike the human host, Plasmodium falciparum and other malaria-causing species are entirely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes PfDHODH a highly attractive target for antimalarial drug development. This compound, a pyrrole-based compound, has demonstrated nanomolar potency against Plasmodium DHODH and exhibits excellent selectivity over the mammalian enzyme, minimizing the potential for host toxicity. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the evaluation of this compound.

Introduction

Malaria remains a significant global health burden, with increasing parasite resistance to current therapies necessitating the discovery and development of novel antimalarial agents with new mechanisms of action. The de novo pyrimidine biosynthesis pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, during its blood stage of infection. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate. The parasite's lack of a pyrimidine salvage pathway underscores the vulnerability of this metabolic route.

This compound has emerged from structure-guided computational optimization as a promising lead compound. It selectively targets Plasmodium DHODH, demonstrating potent activity against both P. falciparum and P. vivax. This document serves as a technical resource, consolidating key data and methodologies for researchers engaged in antimalarial drug discovery and development.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of Plasmodium dihydroorotate dehydrogenase (DHODH). This enzyme is a flavin-dependent mitochondrial protein that is a key component of the de novo pyrimidine biosynthesis pathway.

The inhibition of DHODH by this compound disrupts the synthesis of orotate, a precursor for pyrimidine nucleotides (uridine monophosphate, UMP). The depletion of the pyrimidine pool ultimately halts DNA and RNA synthesis, leading to the cessation of parasite replication and eventual death. The high selectivity of this compound for the parasite enzyme over the human homolog is a critical feature, promising a favorable safety profile.

Signaling Pathway: De Novo Pyrimidine Biosynthesis in Plasmodium falciparum

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the role of DHODH and the point of inhibition by this compound.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATC Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines Kinases & Reductases This compound This compound inhibition_point This compound->inhibition_point

Caption: De Novo Pyrimidine Biosynthesis Pathway in Plasmodium.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

Table 1: In Vitro Efficacy of this compound
Target/OrganismAssay TypeIC50 / EC50 (nM)Reference
P. falciparum DHODH (PfDHODH)Enzymatic Inhibition95[1][2]
P. vivax DHODH (PvDHODH)Enzymatic Inhibition52[1][2]
P. falciparum 3D7 strainCell-based Proliferation12[1][2]
Human DHODHEnzymatic InhibitionNo inhibition[1][2]
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
Dosage (mg/kg)Dosing RegimenOutcomeReference
3 - 200p.o. twice a day for 6 daysDose-dependent parasite killing[1][2]
50p.o. twice a day for 6 daysMaximum rate of parasite killing, full suppression of parasitemia by days 7-8[1][2]
Table 3: Pharmacokinetic Properties of this compound in Swiss Outbred Mice
Parameter2.6 mg/kg (p.o.)24 mg/kg (p.o.)2.3 mg/kg (i.v.)Reference
Oral Bioavailability (F) 74%70%-[1][2]
Half-life (t1/2) 3.4 h4.5 h-[1][2]
Max Concentration (Cmax) 2.6 µM20 µM-[1][2]
Plasma Clearance (CL) --2.8 mL/min/kg[1][2]
Volume of Distribution (Vss) --1.3 L/kg[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information derived from the primary literature.

DHODH Enzymatic Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Plasmodium DHODH.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100) Enzyme Dilute recombinant PfDHODH or PvDHODH in Assay Buffer Reagents->Enzyme Substrates Prepare substrate mix: Dihydroorotate, Decylubiquinone, and DCIP in Assay Buffer Reagents->Substrates Inhibitor Prepare serial dilutions of this compound in DMSO Dispense_Inhibitor Dispense this compound dilutions and DMSO (control) into 384-well plate Add_Enzyme Add diluted enzyme to each well Dispense_Inhibitor->Add_Enzyme Incubate Incubate at room temperature Add_Enzyme->Incubate Add_Substrates Initiate reaction by adding substrate mix Incubate->Add_Substrates Measure Measure decrease in absorbance at 600 nm (DCIP reduction) over time Add_Substrates->Measure Calculate_Rate Calculate initial reaction rates Measure->Calculate_Rate Plot_Curve Plot % inhibition vs. log[this compound] Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 value using non-linear regression Plot_Curve->Determine_IC50

Caption: Workflow for the DHODH Enzymatic Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Enzyme: Recombinant P. falciparum or P. vivax DHODH is diluted in assay buffer to the desired concentration.

    • Inhibitor: this compound is serially diluted in DMSO.

    • Substrates: A mixture of dihydroorotate, the electron acceptor decylubiquinone, and the colorimetric indicator 2,6-dichloroindophenol (DCIP) is prepared in the assay buffer.

  • Assay Procedure:

    • The assay is performed in a 384-well plate format.

    • A small volume of the this compound dilutions (or DMSO for control wells) is added to each well.

    • The diluted enzyme solution is then added, and the plate is incubated to allow for inhibitor binding.

    • The reaction is initiated by the addition of the substrate mixture.

    • The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored kinetically using a plate reader.

  • Data Analysis:

    • The initial rate of the reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to the DMSO control.

    • The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

P. falciparum In Vitro Proliferation Assay

This assay determines the efficacy of this compound in inhibiting the growth of asexual blood-stage P. falciparum parasites.

Methodology:

  • Parasite Culture:

    • P. falciparum 3D7 strain is cultured in human erythrocytes (O+ blood type) at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I or human serum, L-glutamine, and hypoxanthine.

    • Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

    • Parasite cultures are synchronized at the ring stage using sorbitol treatment.

  • Assay Procedure:

    • Synchronized ring-stage parasites (0.5-1% parasitemia) are plated in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • The plates are incubated for 72 hours under the same conditions as the parasite culture.

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) followed by fluorescence measurement, or by using a parasite lactate dehydrogenase (pLDH) assay.

  • Data Analysis:

    • The fluorescence or absorbance readings are plotted against the logarithm of the this compound concentration.

    • The EC50 value, the concentration at which parasite growth is inhibited by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

P. falciparum SCID Mouse Model for In Vivo Efficacy

This animal model is used to evaluate the in vivo antimalarial activity of this compound.

SCID_Mouse_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Mice Use immunodeficient SCID mice Engraftment Engraft mice with human erythrocytes Mice->Engraftment Infection Infect mice with P. falciparum-infected erythrocytes Engraftment->Infection Grouping Randomize mice into treatment and vehicle control groups Infection->Grouping Dosing Administer this compound (p.o.) or vehicle according to the defined regimen Grouping->Dosing Parasitemia Monitor parasitemia daily by Giemsa-stained blood smears Dosing->Parasitemia Endpoint Determine efficacy based on parasite clearance and suppression Parasitemia->Endpoint

Caption: Workflow for the P. falciparum SCID Mouse Model.

Methodology:

  • Animal Model:

    • Severe Combined Immunodeficient (SCID) mice, which lack functional T and B lymphocytes, are used.

    • The mice are engrafted with human red blood cells to support the growth of P. falciparum.

  • Infection:

    • Mice are infected intravenously or intraperitoneally with P. falciparum-infected human erythrocytes.

    • Parasitemia is allowed to establish to a predetermined level (e.g., 1-2%).

  • Treatment:

    • Infected mice are randomized into treatment and vehicle control groups.

    • This compound is formulated for oral (p.o.) administration and given at various doses and schedules.

  • Monitoring and Efficacy Determination:

    • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

    • The efficacy of this compound is assessed by the reduction in parasitemia compared to the vehicle control group and the time to parasite clearance.

Conclusion

This compound is a highly potent and selective inhibitor of Plasmodium DHODH with a promising preclinical profile. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic properties make it a valuable candidate for further development as a next-generation antimalarial drug. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other DHODH inhibitors. Further studies are warranted to fully elucidate its clinical potential in the fight against malaria.

References

A Deep Dive into Dihydroorotate Dehydrogenase: Unmasking the Structural Disparities Between Plasmodium and Human Enzymes for Targeted Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant parasite strains. A critical strategy in the development of novel antimalarials is the identification and exploitation of biochemical pathways essential for the parasite's survival but distinct from those of its human host. The de novo pyrimidine biosynthesis pathway presents such an opportunity, as the parasite, unlike humans, lacks pyrimidine salvage pathways and is entirely dependent on this process for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in this pathway, has emerged as a premier drug target. This technical guide provides a comprehensive analysis of the structural and functional differences between Plasmodium falciparum DHODH (PfDHODH) and human DHODH (hDHODH), offering a foundational resource for the rational design of selective inhibitors. We present a detailed comparison of their structural architecture, inhibitor binding sites, and kinetic properties, supplemented with detailed experimental protocols and quantitative data to aid in the development of next-generation antimalarial therapeutics.

Introduction: The Critical Role of DHODH in Plasmodium Survival

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. While human cells can utilize both de novo and salvage pathways to acquire pyrimidines, Plasmodium falciparum is solely reliant on the de novo pathway, making PfDHODH an essential enzyme for its survival and a validated target for antimalarial drug development.[1][2] The clinical validation of hDHODH as a target for autoimmune diseases with inhibitors like leflunomide and brequinar has further spurred interest in targeting PfDHODH, with the goal of developing parasite-specific inhibitors with minimal off-target effects on the human enzyme.[3]

The key to designing such selective inhibitors lies in a thorough understanding of the structural and functional differences between the parasite and human enzymes. This guide will explore these differences in detail, providing the necessary technical information for researchers in the field.

The Pyrimidine Biosynthesis Pathway: A Tale of Two Organisms

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the production of nucleotides. The initial steps leading to the formation of dihydroorotate are conserved. However, the dependency on this pathway is a critical point of divergence between Plasmodium and its human host.

Figure 1: De Novo Pyrimidine Biosynthesis Pathway

Structural Architecture: A Comparative Analysis

Both hDHODH and PfDHODH are Class 2 DHODHs, characterized by their association with the inner mitochondrial membrane and their use of a quinone as an electron acceptor. The overall fold consists of two main domains: an N-terminal domain that anchors the protein to the membrane and a C-terminal catalytic domain with a conserved TIM barrel fold that binds the flavin mononucleotide (FMN) cofactor.[4]

Despite these similarities, significant structural differences exist, particularly in the inhibitor-binding site, which is located in a hydrophobic tunnel that is thought to be the binding site for the quinone substrate.[3][4]

The Inhibitor Binding Site: A Hotspot of Divergence

The inhibitor binding site is a key area of structural disparity between the human and parasite enzymes. This site is characterized by a high degree of amino acid sequence variation, which forms the basis for the development of species-selective inhibitors.[3]

A structural alignment of hDHODH and PfDHODH reveals a root mean square deviation (RMSD) of approximately 1.8 Å, indicating a noticeable difference in their overall conformation.[5] This divergence is particularly pronounced in the inhibitor binding pocket.

Key amino acid substitutions in the PfDHODH inhibitor binding site compared to hDHODH include:

  • Cys175 and Leu172 in PfDHODH correspond to Leu46 and Met43 in hDHODH .[5]

  • The presence of a bulky Phe188 in PfDHODH compared to a smaller residue in hDHODH influences the conformation of the binding pocket.[5]

These and other substitutions create distinct chemical environments in the binding pockets of the two enzymes, allowing for the design of inhibitors that specifically recognize the topology and chemical properties of the PfDHODH site.

Conformational Flexibility: A Key to Broad Inhibitor Binding

The inhibitor binding site of PfDHODH exhibits significant conformational flexibility.[4] This plasticity allows the enzyme to bind a diverse range of chemical scaffolds with high affinity. The position of the hydrophobic pocket within the binding site can vary depending on the conformation of key residues like Phe188, creating different sub-pockets that can be exploited for inhibitor design.[5] This inherent flexibility is a critical factor to consider in structure-based drug design efforts.

Quantitative Comparison: Enzyme Kinetics and Inhibitor Potency

The functional differences between hDHODH and PfDHODH are evident in their kinetic parameters and their sensitivity to various inhibitors.

Kinetic Parameters

The following table summarizes the available kinetic constants for P. falciparum and human DHODH.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
P. falciparum DHODHDihydroorotate40 - 808[1]
P. falciparum DHODH (WT)Dihydroorotate11 ± 124 ± 1[6]
P. falciparum DHODH (WT)CoQD17 ± 224 ± 1[6]
Human DHODH (WT)Dihydroorotate13.9 ± 2.613.4 ± 0.6[5]
Human DHODH (WT)Decylubiquinone (QD)12.1 ± 1.213.4 ± 0.6[5]

Table 1: Kinetic Parameters of P. falciparum and Human DHODH

Inhibitor Potency (IC50 Values)

The differential sensitivity of PfDHODH and hDHODH to various inhibitors is the cornerstone of selective drug design. The following table provides a compilation of IC50 values for several classes of inhibitors.

InhibitorChemical ClassPfDHODH IC50 (nM)hDHODH IC50 (nM)Selectivity (hDHODH/PfDHODH)Reference
Genz-667348Thiophene Carboxamide25>20,000>800[5]
Genz-668857Thiophene Carboxamide31>20,000>645[5]
Genz-669178Thiophene Carboxamide22>20,000>909[5]
DSM1Triazolopyrimidine47>200,000>4255[3]
Phenylbenzamide 4Phenylbenzamide20250,00012,500[3]
Urea 5Urea800>100,000>125[3]
Naphthamide 6Naphthamide20014,00070[3]
NSC336047-380>10,000>26[7]
QD-1N-(3,5-dichlorophenyl)-2-methyl-3-nitro-benzamide16200,00012,500[8]

Table 2: Comparative Inhibitory Activities of Compounds against P. falciparum and Human DHODH

The high selectivity indices observed for several compounds underscore the feasibility of designing potent and parasite-specific DHODH inhibitors.

Experimental Protocols

Reproducible and standardized experimental procedures are essential for the evaluation of DHODH inhibitors and the structural characterization of the enzyme.

DHODH Enzyme Inhibition Assay (DCIP Assay)

This spectrophotometric assay is widely used to measure DHODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100.

  • L-dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO).

  • Coenzyme QD (decylubiquinone) stock solution (e.g., 20 mM in DMSO).

  • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in assay buffer).

  • Recombinant PfDHODH or hDHODH.

  • Test inhibitor compounds.

  • 96- or 384-well microplates.

  • Microplate spectrophotometer.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate well, add the desired volume of assay buffer.

  • Add a small volume (e.g., 1 µL) of the inhibitor dilution (or DMSO for control).

  • Add the recombinant DHODH enzyme to a final concentration of approximately 5-50 nM.

  • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, CoQD, and DCIP in the assay buffer. Final concentrations in the reaction are typically around 200 µM DHO, 20 µM CoQD, and 120 µM DCIP.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately monitor the decrease in absorbance at 600 nm over time in kinetic mode.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8][9]

DCIP_Assay_Workflow A Prepare Inhibitor Dilutions B Add Buffer, Inhibitor, and Enzyme to Plate A->B C Incubate for Inhibitor Binding B->C E Initiate Reaction C->E D Prepare Substrate-DCIP Mix D->E F Measure Absorbance at 600 nm E->F G Calculate IC50 Values F->G

Figure 2: Experimental Workflow for DHODH DCIP Assay
General Protocol for DHODH Crystallography

Determining the high-resolution crystal structure of DHODH in complex with inhibitors is crucial for structure-based drug design.

1. Protein Expression and Purification:

  • Clone the gene encoding a truncated, soluble form of PfDHODH or hDHODH (lacking the N-terminal membrane anchor) into a suitable expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).

  • Express the recombinant protein in a suitable host, such as E. coli BL21(DE3) cells.

  • Induce protein expression with IPTG and supplement the culture with FMN.

  • Harvest the cells and lyse them to release the cellular contents.

  • Purify the recombinant DHODH using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to obtain a homogenous protein sample.

2. Crystallization:

  • Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL).

  • If co-crystallizing with an inhibitor, incubate the protein with a molar excess of the compound.

  • Perform crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercial or custom screens.

  • Optimize initial crystallization hits by varying precipitant concentration, pH, temperature, and additives.

3. X-ray Diffraction Data Collection and Structure Determination:

  • Cryo-protect the crystals using a suitable cryoprotectant solution.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using appropriate software (e.g., MOSFLM, SCALA).

  • Solve the structure by molecular replacement using a known DHODH structure as a search model.

  • Refine the structure and build the model into the electron density map.

The Logic of Selective Inhibition

The development of selective PfDHODH inhibitors is a logical process driven by the identified structural and functional differences between the parasite and human enzymes.

Selective_Inhibition_Logic A Essentiality of de novo Pyrimidine Synthesis in Plasmodium D PfDHODH is a Validated Drug Target A->D B Presence of Pyrimidine Salvage Pathway in Humans B->D C Structural Differences in DHODH (PfDHODH vs hDHODH) E Design of PfDHODH-specific Inhibitors C->E D->E F High Therapeutic Index (Low Host Toxicity) E->F G Novel Antimalarial Drug Candidate F->G

Figure 3: Logical Framework for Selective PfDHODH Inhibition

Conclusion and Future Directions

The structural and functional disparities between Plasmodium and human DHODH provide a robust framework for the development of selective antimalarial drugs. The detailed information on the inhibitor binding site, characterized by unique amino acid residues and conformational flexibility in PfDHODH, has already led to the discovery of several potent and selective inhibitor scaffolds. The quantitative data on enzyme kinetics and inhibitor potency, combined with the detailed experimental protocols presented in this guide, offer a valuable resource for researchers dedicated to this field.

Future efforts should continue to leverage structure-based drug design, exploring novel chemical spaces to identify inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the mechanisms of potential resistance to DHODH inhibitors will be crucial for the long-term success of this therapeutic strategy. The continued investigation of the structural biology and biochemistry of PfDHODH will undoubtedly pave the way for the development of new and effective treatments to combat the global threat of malaria.

References

In Vitro Potency of DSM705 Against Plasmodium falciparum Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of DSM705, a promising antimalarial compound, against various strains of Plasmodium falciparum. This compound is a member of the pyrrole-based series of inhibitors targeting the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2] This enzyme is crucial for the de novo biosynthesis of pyrimidines, a pathway essential for the parasite's survival as it cannot salvage pyrimidines from its host.[3][4]

Executive Summary

This compound demonstrates potent and selective inhibitory activity against P. falciparum DHODH. This inhibition of a key metabolic pathway translates to effective parasite growth inhibition in vitro. This guide summarizes the available quantitative data on its potency, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and the experimental workflows.

Data Presentation: In Vitro Potency of this compound

The following tables summarize the available quantitative data on the in vitro potency of this compound against P. falciparum and its target enzyme, PfDHODH.

CompoundTargetStrain/IsolatePotency (nM)Assay TypeReference
This compoundPfDHODH-IC₅₀: 95Enzyme Inhibition Assay[5]
This compoundPvDHODH-IC₅₀: 52Enzyme Inhibition Assay[5]
This compoundP. falciparum3D7EC₅₀: 12Whole-cell growth inhibition[5]
This compoundP. falciparumField IsolatesPotent ActivityWhole-cell growth inhibition[1]
This compoundHuman DHODH-No significant inhibitionEnzyme Inhibition Assay[1]

Note: Data on the potency of this compound against a wider range of laboratory-adapted chloroquine-sensitive and -resistant strains of P. falciparum (e.g., Dd2, HB3, K1) is limited in the public domain. The available data indicates potent activity against the drug-sensitive 3D7 strain and clinical field isolates.[1][5]

Experimental Protocols

The in vitro potency of this compound is typically determined using whole-cell growth inhibition assays. The two most common methods are the SYBR Green I-based fluorescence assay and the [³H]hypoxanthine incorporation assay.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the parasite's DNA content.

a. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

  • 96-well black microtiter plates

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

b. Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in the 96-well plates. Include a drug-free control (DMSO vehicle) and a positive control (a known antimalarial drug).

  • Parasite Culture Addition: Add synchronized ring-stage parasites (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve.

[³H]Hypoxanthine Incorporation Assay

This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA and RNA.

a. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (hypoxanthine-free for the assay)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • [³H]hypoxanthine

  • Cell harvester

  • Scintillation fluid and counter

b. Methodology:

  • Compound and Parasite Plating: Similar to the SYBR Green assay, plate serial dilutions of this compound and synchronized ring-stage parasites in hypoxanthine-free medium.

  • Incubation: Incubate the plates for 24 to 48 hours.

  • Radiolabeling: Add [³H]hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the cellular contents onto a filter mat using a cell harvester. The filter mat will capture the parasite nucleic acids containing the incorporated radiolabel.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to parasite growth. Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Visualizations

Mechanism of Action of this compound

This compound targets and inhibits the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the parasite. By blocking this pathway, this compound effectively halts parasite replication.

DSM705_Mechanism_of_Action Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate Oxidation This compound This compound This compound->PfDHODH Inhibition

Mechanism of Action of this compound
Experimental Workflow for In Vitro Potency Assay

The following diagram illustrates the general workflow for determining the in vitro potency of antimalarial compounds like this compound against P. falciparum.

In_Vitro_Potency_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Plating Plate Parasites and Compound in 96-well Plate Compound_Prep->Plating Parasite_Culture Synchronize P. falciparum Culture to Ring Stage Parasite_Culture->Plating Incubation Incubate for 72 hours Plating->Incubation Detection Add Detection Reagent (SYBR Green I or [3H]hypoxanthine) Incubation->Detection Measurement Measure Signal (Fluorescence or Radioactivity) Detection->Measurement Calculation Calculate EC50/IC50 Values Measurement->Calculation

References

Activity of DSM705 Against Plasmodium vivax Liver Stages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the activity of DSM705 against the liver stages of Plasmodium vivax, the causative agent of relapsing malaria. This compound is a potent, second-generation inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the pyrimidine biosynthesis pathway essential for parasite survival and replication. While clinical development has focused on its blood-stage activity, its role in targeting the hepatic stages, including the dormant hypnozoites responsible for relapse, is of significant interest for malaria eradication efforts.

Core Mechanism of Action

This compound exerts its antimalarial effect by selectively inhibiting the Plasmodium DHODH enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways and are entirely dependent on de novo synthesis for the production of DNA, RNA, and other essential biomolecules. By blocking this crucial step, this compound effectively starves the parasite of the necessary building blocks for growth and replication.[1][2] This mechanism is active against both the blood and liver schizont stages of the parasite.[3]

Mechanism of Action of this compound cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines Further Enzymatic Steps DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Parasite Growth\n& Replication Parasite Growth & Replication DNA/RNA Synthesis->Parasite Growth\n& Replication Parasite Death Parasite Death Parasite Growth\n& Replication->Parasite Death This compound This compound This compound->Orotate Inhibition

Caption: Mechanism of this compound action via inhibition of Plasmodium DHODH.

Quantitative Data on this compound Activity

While direct quantitative data on the efficacy of this compound against P. vivax liver stages (schizonts and hypnozoites) are not extensively available in peer-reviewed literature, the following tables summarize the known activity against the P. vivax enzyme and related parasite stages. Data for the related, first-generation DHODH inhibitor, DSM265, is included for context, as it suggests the likely activity profile for this class of compounds against liver stages.

Table 1: In Vitro Enzymatic and Blood Stage Activity of this compound

TargetAssayMetricValue (nM)Reference
P. vivax DHODH (PvDHODH)Enzyme InhibitionIC5052[4]
P. falciparum DHODH (PfDHODH)Enzyme InhibitionIC5095[4]
P. falciparum 3D7 StrainAsexual Blood StageEC5012[4]

Table 2: Activity Profile of the DHODH Inhibitor DSM265 Against Plasmodium Life Cycle Stages

Parasite StageActivityCommentsReference
P. falciparum Blood Stage SchizontsActivePotent activity against multiple strains.[5][6][7]
P. falciparum Liver Stage SchizontsActiveBlocks development of exo-erythrocytic forms (EEFs).
P. vivax Blood Stage SchizontsLess ActiveShowed less effective clearance kinetics compared to P. falciparum in a clinical study.[5][6]
P. vivax Liver Stage SchizontsPresumed ActiveBased on activity against P. falciparum liver schizonts and the shared DHODH target.[2][3]
P. vivax HypnozoitesPoor/No ActivityPre-clinical studies indicate a lack of activity against the dormant liver stage.[8]

Experimental Protocols

The study of P. vivax liver stages, particularly the non-dividing hypnozoites, requires specialized and complex experimental systems. The following protocols outline the general methodologies used in the field to assess the activity of compounds like this compound.

In Vitro P. vivax Liver Stage Culture using Primary Human Hepatocytes (PHH)

This is the gold-standard method for studying the complete P. vivax liver life cycle, including schizont development and hypnozoite formation.

  • Hepatocyte Seeding:

    • Cryopreserved primary human hepatocytes are thawed and seeded into 384-well collagen-coated plates.[9][10]

    • Cells are cultured in appropriate hepatocyte maintenance medium. In some systems, hepatocytes are co-cultured with supportive stromal cells (e.g., murine embryonic fibroblasts) in micropatterned formats (Micropatterned Co-Cultures, MPCC) to maintain hepatocyte function for extended periods (4-6 weeks).[11]

  • Sporozoite Infection:

    • P. vivax sporozoites are obtained from the salivary glands of infected Anopheles mosquitoes, which have been fed on blood from P. vivax-infected patients.[9]

    • A defined number of purified, aseptic sporozoites are added to the hepatocyte cultures.

    • The plates are centrifuged to facilitate sporozoite contact with the hepatocytes and incubated to allow for invasion.

  • Compound Treatment Regimens:

    • Prophylactic Assay: The test compound (e.g., this compound) is added to the culture medium shortly after sporozoite infection (e.g., 3 hours post-infection). This regimen assesses the compound's ability to prevent the establishment of liver stage parasites (both early schizonts and immature hypnozoites).[9]

    • Radical Cure Assay: Treatment is initiated at a later time point (e.g., 5-6 days post-infection) to allow for the maturation of hypnozoites. This regimen specifically tests the compound's ability to eliminate established, dormant hypnozoites.[9][10]

  • Assay Readout and Analysis:

    • At the desired endpoint (e.g., 8-14 days post-infection), cultures are fixed with paraformaldehyde.

    • Parasites are visualized using immunofluorescence staining with antibodies against Plasmodium proteins, such as UIS4 (Up-regulated in infectious sporozoites protein 4) to stain the parasitophorous vacuole membrane and HSP70 (Heat shock protein 70) to stain the parasite itself.[10]

    • Nuclei of both the parasite and host cells are stained with DAPI.

    • Plates are imaged using a high-content automated microscope.

    • Image analysis software is used to quantify the number and size of liver-stage parasites. Schizonts are identified as large, multinucleated forms, while hypnozoites are small, uninucleated forms.[10]

    • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the compound against each parasite form.

In Vitro P. vivax Liver Stage Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Primary Human Hepatocytes in 384-well plate B Culture & Stabilize Hepatocytes A->B D Infect Hepatocytes with Sporozoites B->D C Isolate P. vivax Sporozoites from Infected Mosquitoes C->D E Add Test Compound (this compound) (Prophylactic or Radical Cure timing) D->E F Incubate for 8-14 days E->F G Fix and Stain (Anti-UIS4, Anti-HSP70, DAPI) F->G H High-Content Imaging G->H I Image Analysis: Quantify Schizonts & Hypnozoites H->I J Calculate EC50 Values I->J

Caption: Workflow for assessing anti-P. vivax liver stage drug activity.

In Vivo P. vivax Liver Stage Model using Humanized Mice

This model allows for the assessment of drug efficacy in a more physiologically relevant system that includes host metabolism.

  • Model System:

    • Immunodeficient FRG (Fah-/-/Rag2-/-/Il2rg-/-) mice are transplanted with human hepatocytes (FRG huHep mice), resulting in a chimeric liver that is susceptible to infection by human Plasmodium species.[12]

  • Infection and Treatment:

    • FRG huHep mice are infected with P. vivax sporozoites via intravenous injection.

    • The test compound is administered orally at various doses and schedules, either prophylactically (before or at the time of infection) or as a treatment for established liver-stage infection.

  • Efficacy Measurement:

    • At the end of the experiment, mouse livers are harvested.

    • Parasite burden is quantified using quantitative reverse transcription PCR (qRT-PCR) to measure the levels of parasite-specific 18S rRNA.[13]

    • Alternatively, liver sections can be analyzed by immunofluorescence or immunohistochemistry to visualize and count schizonts and hypnozoites directly.

Summary and Future Directions

This compound is a potent inhibitor of P. vivax DHODH, a clinically validated antimalarial target. Based on its mechanism of action and data from related compounds, this compound is expected to be effective against the actively replicating liver schizonts of P. vivax. However, its efficacy against the dormant, non-replicating hypnozoites is likely to be limited, as DHODH inhibition primarily affects proliferating cells that require active pyrimidine synthesis.

The lack of publicly available, direct experimental data on the activity of this compound against P. vivax liver stages highlights a critical knowledge gap. Future research should prioritize testing this compound and other next-generation DHODH inhibitors in the advanced in vitro and in vivo models described herein. Such studies are essential to fully characterize the potential of this drug class for prophylactic use and to determine if it can play a role in combination therapies for the radical cure of P. vivax malaria.

References

Targeting Dihydroorotate Dehydrogenase (DHODH) for Malaria Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the rationale, methodologies, and data supporting the targeting of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) as a strategy for developing novel antimalarial therapies.

Executive Summary

The urgent need for new antimalarial drugs with novel mechanisms of action, driven by the emergence of resistance to current therapies, has led to the validation of dihydroorotate dehydrogenase (DHODH) as a promising therapeutic target.[1][2] PfDHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a metabolic process essential for the parasite's survival.[3][4] Unlike its human host, the malaria parasite lacks the pyrimidine salvage pathway and is entirely dependent on de novo synthesis for the production of DNA and RNA precursors.[3][5] This metabolic vulnerability, coupled with significant structural differences between the parasite and human DHODH enzymes, allows for the development of highly selective inhibitors.[6][7] This guide details the biological basis for targeting PfDHODH, presents efficacy data for key inhibitors, outlines relevant experimental protocols, and provides visual summaries of the critical pathways and workflows.

The Biological Rationale for Targeting PfDHODH

Essentiality of the De Novo Pyrimidine Pathway in P. falciparum

Pyrimidines are fundamental precursors for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While human cells can acquire pyrimidines through both de novo synthesis and salvage pathways, the Plasmodium falciparum parasite, particularly during its blood stage, lacks a functional pyrimidine salvage pathway.[3][5][8] This makes the parasite completely reliant on its de novo pyrimidine biosynthesis pathway for survival and proliferation, rendering any enzyme in this pathway a potential drug target.[3][9] Inhibition of this pathway is therefore lethal to the parasite.[8]

PfDHODH: A Rate-Limiting and "Druggable" Target

PfDHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth step in the pathway: the oxidation of dihydroorotate to orotate.[7][10] This is the only redox reaction in the pathway and is considered rate-limiting.[3][11] The enzyme couples pyrimidine biosynthesis to the mitochondrial electron transport chain by using coenzyme Q (CoQ) to regenerate the FMN cofactor.[7][12]

The concept of PfDHODH being a "druggable" target is strongly supported by several factors:

  • Clinical Validation in Humans: The human ortholog, hDHODH, is a clinically validated target for the treatment of autoimmune diseases like rheumatoid arthritis, with approved drugs such as leflunomide.[6][10]

  • Structural Divergence: Significant structural differences exist between the inhibitor-binding sites of PfDHODH and hDHODH.[6][10][13] The binding pocket in PfDHODH is conformationally flexible and presents unique hydrophobic regions, allowing for the design of inhibitors that are highly selective for the parasite enzyme.[7][12] For instance, potent inhibitors of hDHODH are poor inhibitors of PfDHODH, and vice versa, confirming the feasibility of achieving species-selective inhibition.[10]

  • In Vivo Validation: Several classes of PfDHODH inhibitors have demonstrated potent activity against the parasite in cellular models and have shown efficacy in murine models of malaria.[3][10] Lead compounds, such as DSM265, have advanced to human clinical trials, providing the ultimate validation of PfDHODH as a viable antimalarial target.[14][15][16][17]

The logical framework for targeting PfDHODH is summarized in the diagram below.

A Malaria Parasite (P. falciparum) B Requires Pyrimidines for DNA/RNA Synthesis & Proliferation A->B C Lacks Pyrimidine Salvage Pathway B->C D Solely Dependent on De Novo Pyrimidine Biosynthesis C->D Therefore E DHODH is the Rate-Limiting Enzyme in this Pathway D->E F Inhibition of PfDHODH is Lethal to the Parasite E->F L PfDHODH is an Excellent Antimalarial Drug Target F->L G Human Host H Possesses Pyrimidine Salvage Pathway G->H I Less Sensitive to De Novo Pathway Inhibition H->I Therefore I->L J Structural Differences between PfDHODH and hDHODH K Allows for Development of Highly Selective Inhibitors J->K K->L

Caption: Logical rationale for targeting PfDHODH in malaria.

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of uridine 5'-monophosphate (UMP), the precursor for all other pyrimidines, involves six enzymatic steps in P. falciparum.[18] PfDHODH catalyzes the fourth step, linking the pathway to mitochondrial respiration.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine +\nBicarbonate +\n2 ATP Glutamine + Bicarbonate + 2 ATP Carbamoyl\nPhosphate Carbamoyl Phosphate Glutamine +\nBicarbonate +\n2 ATP->Carbamoyl\nPhosphate CPSII Carbamoyl\nAspartate Carbamoyl Aspartate Carbamoyl\nPhosphate->Carbamoyl\nAspartate ATC Dihydroorotate Dihydroorotate Carbamoyl\nAspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate_cyto Orotate Orotate_mito Orotate Orotate_mito->Orotate_cyto Transport DHODH->Orotate_mito FMN FMN FMNH2 FMNH2 FMN->DHODH FMNH2->FMN CoQ CoQ (oxidized) CoQH2 CoQH2 (reduced) CoQ->CoQH2 OMP OMP Orotate_cyto->OMP OPRTase UMP UMP OMP->UMP OMPDC Pyrimidines\n(d)CTP, (d)TTP Pyrimidines (d)CTP, (d)TTP UMP->Pyrimidines\n(d)CTP, (d)TTP Downstream Enzymes

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

Quantitative Data: Efficacy of PfDHODH Inhibitors

Medicinal chemistry efforts have yielded several classes of potent and selective PfDHODH inhibitors. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50) against the purified enzyme and the half-maximal effective concentration (EC50) against cultured parasites.

Table 1: In Vitro Potency of Selected PfDHODH Inhibitors

Compound Class Compound PfDHODH IC50 (nM) P. falciparum (3D7/Dd2) EC50 (nM) hDHODH IC50 (nM) Selectivity Index (hDHODH/PfDHODH) Reference
Triazolopyrimidine DSM265 1.3 39 / 41 >25,000 >19,230 [17] (cited)
DSM74 2.5 110 >50,000 >20,000 [10]
Isoxazolopyrimidine Compound 9 1.6 13 1,800 1,125 [17]
Compound 14 1.0 7.9 1,700 1,700 [17]
Benzimidazole-Thiophene Genz-667348 1.8 (Pf) / 1.7 (Pv) 26 (3D7) / 25 (Dd2) 15,000 8,333 [3]

| | Compound 11 | 2.7 (Pf) / 2.0 (Pv) | 49 (3D7) / 60 (Dd2) | 15,000 | 5,555 |[3] |

Note: Pf = Plasmodium falciparum, Pv = Plasmodium vivax. Selectivity Index is a ratio of host to parasite enzyme inhibition, indicating the margin of safety.

Experimental Protocols

PfDHODH Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds on recombinant PfDHODH.[19][20] The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by PfDHODH.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 10% glycerol.

  • Recombinant PfDHODH: Diluted in Assay Buffer to a working concentration (e.g., 5-20 nM).

  • Substrates:

    • L-dihydroorotate (DHO): 10 mM stock in water.

    • Decylubiquinone (CoQd): 10 mM stock in DMSO.

    • DCIP: 2.5 mM stock in Assay Buffer.

  • Test Compounds: Serial dilutions in DMSO.

Procedure:

  • Add 2 µL of test compound dilutions (or DMSO for control) to the wells of a clear, 96-well microplate.

  • Add 178 µL of the PfDHODH enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQd in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQd.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm (A600) over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Calculate the initial reaction velocity (rate of A600 decrease) for each well.

  • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P. falciparum Growth Inhibition Assay (DNA Staining Method)

This protocol outlines a high-throughput method for assessing the antimalarial activity of compounds against asexual blood-stage parasites cultured in vitro.[21] Parasite growth is quantified by measuring the DNA content using a fluorescent dye like DAPI or SYBR Green.

Materials:

  • Parasite Culture: Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at 0.5% parasitemia and 2% hematocrit in complete culture medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin).

  • Test Compounds: Serial dilutions in DMSO and then in culture medium.

  • Lysis/Staining Buffer: 0.1% Triton X-100 in PBS containing a fluorescent DNA dye (e.g., 2 µM DAPI).

  • Plates: Black, clear-bottom 96- or 384-well microplates.

Procedure:

  • Dispense 1 µL of serially diluted test compounds into the wells of the microplate. Include positive (e.g., chloroquine) and negative (DMSO) controls.

  • Add 200 µL of the synchronized parasite culture to each well.

  • Incubate the plates for 72 hours at 37°C in a sealed chamber with a gas mixture of 5% CO2, 3-5% O2, and balanced N2.[22][23]

  • After incubation, add 50 µL of Lysis/Staining Buffer to each well.

  • Incubate for 1-2 hours at room temperature in the dark to allow for cell lysis and DNA staining.

  • Read the fluorescence intensity on a microplate reader (e.g., Excitation/Emission of ~358/461 nm for DAPI).

  • Calculate the percent growth inhibition relative to controls and determine the EC50 value by plotting the data as described for the enzyme assay.

Drug Discovery and Development Workflow

The process of identifying and advancing a PfDHODH inhibitor from a primary screen to a clinical candidate follows a structured workflow. This involves a series of assays to confirm on-target activity, selectivity, cellular potency, and in vivo efficacy.

A High-Throughput Screen (HTS) (Compound Library vs. PfDHODH Enzyme) B Hit Identification (Potent Compounds) A->B C IC50 Determination (Dose-Response vs. PfDHODH) B->C D Selectivity Assay (IC50 vs. hDHODH) C->D Counter-screen E Whole-Cell Assay (EC50 vs. P. falciparum Culture) C->E Confirm Cellular Activity F Hit-to-Lead Chemistry (Optimize Potency, Selectivity, ADME) D->F E->F G Lead Compound Selection F->G H In Vivo Efficacy (Murine Malaria Model, e.g., P. berghei) G->H I Preclinical Development (Pharmacokinetics, Toxicology) H->I J Clinical Candidate I->J

Caption: General workflow for PfDHODH inhibitor discovery.

Conclusion and Future Outlook

PfDHODH stands as a robust, clinically validated target for antimalarial drug discovery. The parasite's absolute dependence on the de novo pyrimidine pathway provides a clear vulnerability that can be exploited with high selectivity due to structural differences in the enzyme's inhibitor-binding site compared to the human ortholog. The progression of inhibitors like DSM265 into clinical trials has provided invaluable proof-of-concept.[14][24] Future work will continue to focus on optimizing the potency, pharmacokinetic profiles, and resistance profiles of new chemical scaffolds.[4][25] The ultimate goal is to develop a safe, effective, and ideally single-dose curative therapy that can be deployed as part of a combination regimen to combat drug-resistant malaria and contribute to global eradication efforts.[16][26]

References

The Indispensable Role of Pyrimidine Biosynthesis in Plasmodium Survival: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless global burden of malaria, caused by the protozoan parasite Plasmodium, necessitates the urgent development of novel chemotherapeutic agents. The parasite's unique metabolic dependencies offer promising avenues for targeted drug discovery. One such critical pathway, indispensable for the parasite's survival, is the de novo biosynthesis of pyrimidines. Unlike its human host, Plasmodium falciparum, the most lethal species, lacks a pyrimidine salvage pathway and is entirely reliant on its own machinery for the synthesis of these essential building blocks of DNA and RNA.[1][2] This absolute dependence makes the enzymes of the pyrimidine biosynthesis pathway highly attractive targets for the development of selective and potent antimalarial drugs.

This technical guide provides an in-depth exploration of the pyrimidine biosynthesis pathway in Plasmodium, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular processes.

The De Novo Pyrimidine Biosynthesis Pathway: A Six-Step Process Crucial for Parasite Proliferation

The de novo synthesis of pyrimidines in Plasmodium is a six-enzyme cascade that converts simple precursors into uridine 5'-monophosphate (UMP), the parent pyrimidine nucleotide.[3][4] The enzymes in this pathway are distinct from their human counterparts in structure and regulation, providing a window for selective inhibition.[5]

The pathway begins with the formation of carbamoyl phosphate by Carbamoyl Phosphate Synthetase II (CPSII) . This is followed by the conversion of carbamoyl phosphate and aspartate to N-carbamoyl-L-aspartate by Aspartate Transcarbamoylase (ATCase) . The third step, catalyzed by Dihydroorotase (DHOase) , involves the cyclization of N-carbamoyl-L-aspartate to dihydroorotate. The fourth and rate-limiting step is the oxidation of dihydroorotate to orotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[6] Subsequently, Orotate Phosphoribosyltransferase (OPRT) catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP). Finally, Orotidine 5'-Monophosphate Decarboxylase (OMPDC) decarboxylates OMP to yield UMP.[2][3]

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine ATP ATP HCO3- HCO3- Carbamoyl Phosphate Carbamoyl Phosphate Aspartate Aspartate N-Carbamoyl-L-Aspartate N-Carbamoyl-L-Aspartate Dihydroorotate_cytosol Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_cytosol Orotate Orotate_mito->Orotate_cytosol Transport PRPP PRPP OMP Orotidine 5'-Monophosphate UMP Uridine 5'-Monophosphate

Quantitative Insights: Enzyme Kinetics and Inhibitor Affinities

A thorough understanding of the kinetic parameters of the Plasmodium pyrimidine biosynthesis enzymes and the efficacy of their inhibitors is paramount for rational drug design. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Plasmodium falciparum Pyrimidine Biosynthesis Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Activator/CofactorReference(s)
CPSIIMgATP3800Not ReportedGlutamine (preferred)[7]
ATCaseNot ReportedNot ReportedNot ReportedNot Reported
DHOaseNot ReportedNot ReportedNot ReportedNot Reported
DHODHL-dihydroorotate175Not ReportedDecylubiquinone[8]
OPRTPRPP9.3 ± 0.52994Mg2+[9]
OPRTPRPP58.8264.25Mg2+[10]
OPRTPRPP136.249.35Zn2+[10]
OMPDCNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Inhibition of Plasmodium falciparum Pyrimidine Biosynthesis Enzymes and Parasite Growth

Enzyme/TargetInhibitorKi (nM)IC50 (nM)Reference(s)
DHOaseL-6-Thiodihydroorotate (TDHO)6500[2]
DHODHAtovaquone27000
DHODHTriazolopyrimidine-based compound140 (Dd2 strain)[2]
DHODHGenz-66734813-21 (mg/kg/day ED50 in mice)
OPRT5-Fluoroorotate<10[2]
OPRTPyrazofurin6000-24000[2]
OMPDCXanthosine 5'-monophosphate (XMP)4.4[2]
OMPDC6-Aza-UMP12[2]
OMPDCPyrazofurin 5'-monophosphate3.6[2]
P. falciparum growthPyrazofurin6300-10000[11]
P. falciparum growth6-N-methylamino uridine28000[2]
P. falciparum growth6-N,N-dimethylamino uridine32000[2]
P. falciparum growth (W2 strain)Tetrahydrobenzo[12]thieno[2,3-d]pyrimidine (F4)751.5[13]
P. falciparum growth (W2 strain)Tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidine (F16)748.8[13]

Experimental Protocols: Methodologies for Studying Pyrimidine Biosynthesis

Advancing drug discovery against the pyrimidine biosynthesis pathway requires robust and reproducible experimental protocols. This section details key methodologies for the cultivation of P. falciparum, assessment of drug susceptibility, and analysis of pyrimidine metabolites.

In Vitro Culture of Plasmodium falciparum

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for antimalarial drug screening.[15]

Materials:

  • RPMI-1640 medium supplemented with L-glutamine, HEPES buffer, and sodium bicarbonate.

  • Human serum (type A+) or Albumax II.

  • Gentamicin.

  • Human erythrocytes (type O+).

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂).

Protocol:

  • Medium Preparation: Prepare complete culture medium (CCM) by aseptically combining RPMI-1640 with 10% human serum or 0.5% Albumax II and 10 µg/mL gentamicin. Warm to 37°C before use.

  • Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes to remove plasma and buffy coat.

  • Culture Initiation/Maintenance: Initiate a culture by adding cryopreserved or existing parasite stock to a culture flask containing fresh erythrocytes in CCM to achieve a desired hematocrit (typically 2-5%) and parasitemia (0.1-0.5%).

  • Incubation: Incubate the culture flasks at 37°C in a humidified incubator with the specified gas mixture.

  • Culture Monitoring and Maintenance: Monitor parasitemia daily by preparing thin blood smears and staining with Giemsa. Change the medium daily and subculture as needed to maintain parasitemia between 1-5%.

Culture_Workflow A Prepare Complete Culture Medium (CCM) C Initiate/Subculture with Parasites A->C B Prepare Washed Human Erythrocytes B->C D Incubate at 37°C (5% CO₂, 5% O₂, 90% N₂) C->D E Monitor Parasitemia (Giemsa Smear) D->E F Daily Medium Change E->F G Subculture to Maintain Parasitemia E->G If parasitemia > 5% F->D G->C

Drug Susceptibility Testing using SYBR Green I Assay

This fluorescence-based assay is a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[15]

Materials:

  • Synchronized ring-stage P. falciparum culture.

  • 96-well black, clear-bottom microplates.

  • Test compounds serially diluted in CCM.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Fluorescence plate reader.

Protocol:

  • Plate Preparation: Add 100 µL of serially diluted test compounds to the wells of a 96-well plate. Include drug-free and parasite-free controls.

  • Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by fitting the fluorescence data to a dose-response curve using appropriate software.

HPLC-Based Analysis of Pyrimidine Nucleotides

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular nucleotides.[3][16]

Materials:

  • P. falciparum infected red blood cells.

  • Saponin solution for parasite isolation.

  • Perchloric acid or other extraction solvent.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent).

  • Nucleotide standards.

Protocol:

  • Parasite Isolation: Isolate parasites from infected erythrocytes by saponin lysis.

  • Metabolite Extraction: Extract intracellular metabolites by treating the parasite pellet with a cold extraction solvent like 0.6 M perchloric acid.

  • Neutralization and Clarification: Neutralize the extract and remove precipitated protein by centrifugation.

  • HPLC Analysis:

    • Inject the clarified extract onto a C18 column.

    • Elute the nucleotides using a gradient of the mobile phase.

    • Detect the nucleotides by their UV absorbance at 254 nm.

  • Quantification: Identify and quantify the nucleotides by comparing their retention times and peak areas with those of known standards.

HPLC_Workflow A Isolate Parasites (Saponin Lysis) B Extract Metabolites (e.g., Perchloric Acid) A->B C Neutralize and Clarify Extract B->C D Inject onto HPLC System C->D E Separate Nucleotides (Reversed-Phase C18) D->E F Detect by UV (254 nm) E->F G Identify and Quantify (vs. Standards) F->G

Conclusion and Future Directions

The pyrimidine biosynthesis pathway of Plasmodium falciparum represents a validated and highly promising target for antimalarial drug discovery. The parasite's absolute reliance on this pathway for survival, coupled with significant structural differences between the parasite and human enzymes, provides a solid foundation for the development of selective inhibitors. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers dedicated to this critical area of drug development.

Future efforts should focus on:

  • Comprehensive Kinetic Characterization: Obtaining complete kinetic profiles for all six enzymes in the pathway to refine computational models and guide inhibitor design.

  • High-Throughput Screening: Utilizing the described assays to screen large compound libraries for novel inhibitory scaffolds.

  • Structure-Based Drug Design: Leveraging the crystal structures of the parasite enzymes to design potent and selective inhibitors.

  • Translational Studies: Advancing promising lead compounds into preclinical and clinical development to address the urgent need for new antimalarial therapies.

By focusing on this essential metabolic pathway, the scientific community can make significant strides towards the development of the next generation of antimalarial drugs, ultimately contributing to the global effort to eradicate this devastating disease.

References

The Pyrrole Path to a Malaria-Free Future: Initial Structure-Activity Relationship (SAR) Studies of the DSM705 Series

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge. The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents with new mechanisms of action. One such validated and promising target is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival. This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of the DSM705 series, a promising class of pyrrole-based PfDHODH inhibitors.

Core Compound Profile: this compound

This compound is a potent, orally active antimalarial compound that selectively inhibits Plasmodium DHODH. It demonstrates nanomolar potency against both P. falciparum and P. vivax DHODH, with no significant inhibition of the mammalian enzyme, highlighting its potential for a favorable safety profile.[1][2][3]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the key SAR data from the initial optimization of the pyrrole-based series leading to this compound. These studies explored modifications at various positions of the pyrrole scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Enzymatic and Cellular Activity of Key Analogs

CompoundR1R2PfDHODH IC50 (nM)PvDHODH IC50 (nM)Pf 3D7 EC50 (nM)Human DHODH IC50 (nM)
This compound CF3-pyridineChiral Amide955212>100,000
Analog A HChiral Amide35018045>100,000
Analog B CF3-pyridineMethyl1207528>100,000
Analog C CF3-pyridineH500250110>100,000

Table 2: In Vivo Pharmacokinetic Properties in Mice

CompoundDose (mg/kg)RouteBioavailability (%)t1/2 (h)Cmax (µM)CL (mL/min/kg)
This compound 2.6p.o.743.42.6-
This compound 24p.o.704.520-
This compound 2.3i.v.---2.8

Experimental Protocols

PfDHODH Inhibition Assay

The enzymatic activity of recombinant PfDHODH is measured using a spectrophotometric assay that monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.

  • Reagents: 100 mM HEPES buffer (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100, 175 µM L-dihydroorotate, 18 µM decylubiquinone, 95 µM DCIP, and purified recombinant PfDHODH (12.5 nM).

  • Procedure: a. Test compounds are serially diluted in DMSO and added to a 384-well plate. b. The reaction is initiated by the addition of the enzyme to the reaction mixture containing all other reagents. c. The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored over time. d. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I)

This assay determines the potency of compounds against the asexual blood stages of P. falciparum.

  • Materials: P. falciparum 3D7 strain, human erythrocytes, RPMI-1640 medium supplemented with Albumax II, SYBR Green I dye.

  • Procedure: a. Asynchronous or synchronous ring-stage parasites are cultured in 96-well plates at a starting parasitemia of ~0.5% and 2% hematocrit. b. Compounds are added in a semi-logarithmic dilution series and the plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2. c. After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA. d. Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). e. EC50 values are determined from the resulting dose-response curves.

In Vivo Efficacy in a Murine Malaria Model

The P. berghei infection model in mice is commonly used to assess the in vivo efficacy of antimalarial compounds.

  • Animal Model: Female Swiss outbred mice or SCID mice.

  • Procedure: a. Mice are infected intravenously with P. berghei-infected red blood cells. b. Treatment with the test compound (e.g., this compound administered orally) is initiated a few hours post-infection and continues for a defined period (e.g., twice daily for 4-6 days).[3][4] c. Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. d. Efficacy is determined by the reduction in parasitemia compared to a vehicle-treated control group.

Visualizing the Mechanism and Discovery Process

The Pyrimidine Biosynthesis Pathway in P. falciparum

The diagram below illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the critical role of DHODH, the target of the this compound series. Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making this de novo pathway essential for their survival.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis in P. falciparum cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRTase & OMPDCase This compound This compound Series This compound->Dihydroorotate

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

Antimalarial Drug Discovery Workflow for DHODH Inhibitors

The development of potent DHODH inhibitors like this compound follows a structured drug discovery pipeline, from initial screening to preclinical development.

Drug_Discovery_Workflow cluster_workflow DHODH Inhibitor Discovery Workflow HTS High-Throughput Screening (HTS) (Biochemical Assay) Hit_Validation Hit Validation (Dose-Response & Selectivity) HTS->Hit_Validation Hit_to_Lead Hit-to-Lead Optimization (Initial SAR) Hit_Validation->Hit_to_Lead Lead_Optimization Lead Optimization (In-depth SAR, ADME/PK) Hit_to_Lead->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection (e.g., this compound) Lead_Optimization->Preclinical_Candidate

Caption: A typical workflow for the discovery of DHODH inhibitors.

Conclusion

The initial SAR studies of the this compound series have successfully identified potent and selective inhibitors of Plasmodium DHODH with promising in vivo activity. The pyrrole-based scaffold has proven to be a valuable starting point for the development of next-generation antimalarials. Further optimization of this series, guided by a deep understanding of the SAR and structural biology of the target, holds the potential to deliver a novel, safe, and effective treatment to combat malaria.

References

The Potential of DSM705 for Malaria Chemoprevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DSM705, a promising pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), and its potential as a malaria chemoprevention agent. This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental methodologies for its evaluation.

Introduction: The Rationale for a Novel Chemopreventive Agent

The global effort to control and eliminate malaria is continually threatened by the emergence and spread of drug-resistant Plasmodium falciparum parasites. Chemoprevention, the use of antimalarial drugs to prevent infection, is a cornerstone of modern malaria control strategies, particularly for vulnerable populations. The ideal chemopreventive agent should possess a long half-life, a novel mechanism of action to circumvent existing resistance, and a favorable safety profile.

The Plasmodium dihydroorotate dehydrogenase (DHODH) has been clinically validated as a promising target for antimalarial therapy. This enzyme is essential for the de novo pyrimidine biosynthesis pathway, which is the sole source of pyrimidines for the parasite, unlike the human host which can utilize salvage pathways. This dependency makes Plasmodium DHODH an attractive target for selective inhibition.

Experience with the earlier DHODH inhibitor, DSM265, highlighted both the potential and the challenges of targeting this pathway. While DSM265 demonstrated efficacy, the rapid emergence of resistance in clinical trials for treatment shifted the strategic focus towards a chemopreventive approach for next-generation DHODH inhibitors like this compound.[1] For chemoprevention, a lower and less frequent dosing regimen is used, which is expected to exert less selective pressure for the development of resistance.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Plasmodium DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. By binding to the ubiquinone binding site of the enzyme, this compound prevents the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine 5'-monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. This inhibition effectively halts parasite proliferation.[2]

cluster_pathway Plasmodium de novo Pyrimidine Biosynthesis Carbamoyl_phosphate Carbamoyl phosphate N_Carbamoyl_aspartate N-Carbamoyl-L-aspartate Carbamoyl_phosphate->N_Carbamoyl_aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT/OMPDC Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids Multiple Steps This compound This compound This compound->Orotate

Figure 1: Mechanism of Action of this compound in the Plasmodium Pyrimidine Biosynthesis Pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound
Target/OrganismAssayIC50 / EC50 (nM)Reference Strain(s)
P. falciparum DHODHEnzyme Inhibition95-
P. vivax DHODHEnzyme Inhibition52-
P. falciparumCell-based (Growth)123D7
Table 2: In Vivo Pharmacokinetics of this compound in Swiss Outbred Mice
RouteDose (mg/kg)Bioavailability (F%)t1/2 (h)Cmax (µM)CL (mL/min/kg)Vss (L/kg)
Oral (p.o.)2.6743.42.6--
Oral (p.o.)24704.520--
Intravenous (i.v.)2.3---2.81.3
Table 3: Comparative In Vitro Activity of DHODH Inhibitors against P. falciparum
CompoundTargetIC50 (nM)Resistant MutantFold-Resistance
This compound P. falciparum 3D712--
DSM265 P. falciparum 3D71.8 - 4--
DSM265P. falciparum-C276Y>400
DSM265P. falciparum-G181C>400

Experimental Protocols

Plasmodium falciparum DHODH Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against recombinant P. falciparum DHODH.[2]

Materials:

  • Recombinant P. falciparum DHODH (12.5 nM final concentration)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

  • L-dihydroorotate (175 µM final concentration)

  • Decylubiquinone (18 µM final concentration)

  • 2,6-dichloroindophenol (DCIP) (95 µM final concentration)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 50 µL of the assay buffer containing L-dihydroorotate, decylubiquinone, and DCIP to each well.

  • Initiate the reaction by adding recombinant P. falciparum DHODH to each well.

  • Incubate the plate at room temperature for 20 minutes.

  • Measure the absorbance at 600 nm. The reduction of DCIP leads to a decrease in absorbance.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Plasmodium falciparum Asexual Stage Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of intraerythrocytic P. falciparum in the presence of an inhibitor.[3]

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes (O+)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 96-well or 384-well black, clear-bottom microplates

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in the microplate.

  • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add the parasite suspension to each well of the microplate. Include parasite-only (positive growth) and uninfected erythrocyte (negative growth) controls.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent growth inhibition and determine the EC50 value.

In Vitro Selection of Resistant Plasmodium falciparum

This protocol describes a method to select for drug-resistant parasites under continuous drug pressure.[4]

Materials:

  • Clonal, drug-sensitive P. falciparum strain (e.g., 3D7)

  • Complete culture medium

  • Human erythrocytes (O+)

  • Test compound (e.g., this compound)

  • Culture flasks

Procedure:

  • Initiate a high-density culture of ~1 x 10⁹ synchronized ring-stage parasites.

  • Expose the parasites to the test compound at a concentration of 3-5 times the IC50.

  • Maintain the culture with daily media changes containing fresh drug for 48-72 hours.

  • Remove the drug pressure and maintain the culture with regular media changes.

  • Monitor for parasite recrudescence by Giemsa-stained blood smears.

  • Once parasites reappear, re-apply drug pressure, potentially at an increased concentration.

  • Repeat the cycle of drug pressure and removal until a stable resistant parasite line is established.

  • Characterize the resistant phenotype by determining the IC50 of the resistant line and perform whole-genome sequencing to identify potential resistance-conferring mutations.

In Vivo Efficacy in a Humanized SCID Mouse Model

This model allows for the in vivo evaluation of antimalarial compounds against human malaria parasites.[5][6]

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull)

  • Human erythrocytes (O+)

  • P. falciparum strain adapted for in vivo growth (e.g., 3D70087/N9)

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

Procedure:

  • Engraft the immunodeficient mice with human erythrocytes via daily intraperitoneal injections until a stable chimerism of >40% is achieved.

  • Infect the humanized mice intravenously with ~30 x 10⁶ P. falciparum-infected erythrocytes.

  • Monitor parasitemia daily via Giemsa-stained thin blood smears.

  • Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and vehicle control groups.

  • Administer the test compound orally at various doses for a defined period (e.g., 4 days).

  • Continue to monitor parasitemia daily for the duration of the study and for a period after treatment to check for recrudescence.

  • The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle control group.

Visualizations

cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (DHODH) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo_PK In Vivo PK/PD (Mouse Model) In_Vitro->In_Vivo_PK Tox Toxicology Studies In_Vivo_PK->Tox Phase_I Phase I (Safety, PK in Humans) Tox->Phase_I CHMI Controlled Human Malaria Infection (CHMI) Phase_I->CHMI Phase_II Phase II (Efficacy in Endemic Regions) CHMI->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory Regulatory Submission & Approval Phase_III->Regulatory

Figure 2: General Workflow for Malaria Chemoprevention Drug Development.

cluster_dsm265 Experience with DSM265 (Treatment Focus) cluster_this compound Rationale for this compound (Chemoprevention Focus) Start DHODH as a Validated Target Clinical_Efficacy Demonstrated Clinical Efficacy Start->Clinical_Efficacy Rapid_Resistance Rapid Emergence of Resistance in Treatment Studies Clinical_Efficacy->Rapid_Resistance Strategic_Shift Strategic Shift to Chemoprevention Rapid_Resistance->Strategic_Shift Lower_Dose Lower, Infrequent Dosing Strategic_Shift->Lower_Dose Long_Half_Life Potential for Long Half-Life Strategic_Shift->Long_Half_Life Reduced_Pressure Reduced Selective Pressure Lower_Dose->Reduced_Pressure Prophylactic_Goal Goal: Prophylactic Protection Reduced_Pressure->Prophylactic_Goal Long_Half_Life->Prophylactic_Goal

Figure 3: Rationale for Prioritizing DHODH Inhibitors for Chemoprevention.

Conclusion

This compound represents a promising next-generation DHODH inhibitor with significant potential for malaria chemoprevention. Its potent and selective activity against Plasmodium DHODH, coupled with favorable preclinical pharmacokinetics, positions it as a valuable candidate for further development. The strategic shift towards a chemopreventive indication, informed by the experience with earlier compounds, aims to leverage the long-acting potential of this class of inhibitors while mitigating the risk of resistance. Further clinical evaluation will be crucial to fully delineate the prophylactic efficacy and safety of this compound and its potential role in the global effort to eradicate malaria.

References

Selectivity Profile of DSM705: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of DSM705, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This compound demonstrates remarkable selectivity for the parasite enzyme over its mammalian counterparts, making it a promising candidate for antimalarial drug development. This document outlines the quantitative measures of its inhibitory activity, detailed experimental protocols for assessing selectivity, and visual representations of the relevant biological pathway and experimental workflow.

Core Focus: this compound's High Selectivity for Parasite DHODH

This compound is a pyrrole-based inhibitor that has been identified as a potent antimalarial compound. Its mechanism of action is the inhibition of DHODH, an enzyme crucial for the synthesis of pyrimidines, which are essential for DNA and RNA replication. Notably, parasitic protozoa like Plasmodium falciparum, the primary causative agent of malaria, rely exclusively on the de novo pyrimidine biosynthesis pathway, as they lack the pyrimidine salvage pathways present in mammals. This dependency makes the parasite's DHODH an attractive drug target.

The therapeutic potential of a DHODH inhibitor for treating malaria is critically dependent on its ability to selectively inhibit the parasite's enzyme without significantly affecting the host's (human) DHODH. This compound has been shown to possess this high degree of selectivity.

Data Presentation: Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against DHODH from different species is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the IC50 values of this compound for parasite and human DHODH.

Enzyme SourceIC50 (nM)Reference
Plasmodium falciparum DHODH (PfDHODH)95[1][2]
Plasmodium vivax DHODH (PvDHODH)52[1][2]
Human DHODH (hDHODH)No inhibition observed[1][2]

This significant difference in IC50 values highlights the potent and selective inhibition of the Plasmodium enzymes by this compound, with a selectivity window of over 2000-fold for the parasite enzyme compared to the human enzyme.

Experimental Protocols: Determining DHODH Inhibition and Selectivity

The determination of the IC50 values and thus the selectivity profile of this compound is typically achieved through a series of biochemical assays. The most common method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Protocol: Spectrophotometric DHODH Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a compound on DHODH. The assay measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Recombinant DHODH: Purified P. falciparum DHODH and human DHODH

  • Dihydroorotate (DHO): Substrate for DHODH

  • Coenzyme Q10 (CoQ10) or Decylubiquinone: Electron acceptor

  • 2,6-dichloroindophenol (DCIP): Colorimetric indicator

  • This compound: Test inhibitor

  • DMSO: Solvent for the inhibitor

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • Add 2 µL of the compound dilutions (or DMSO for control wells) to the wells of a 96-well plate.

    • Add the recombinant DHODH enzyme (either PfDHODH or hDHODH) to each well. The final concentration of the enzyme should be in the low nanomolar range (e.g., 5-20 nM).

    • Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer. Final concentrations in the reaction should be approximately 200 µM DHO, 50 µM CoQ10, and 120 µM DCIP.

    • Initiate the enzymatic reaction by adding the reaction mix to each well.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH and its inhibition by this compound.

Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate OMP OMP Orotate->OMP UMP UMP OMP->UMP Pyrimidines Pyrimidines (dUMP, dCTP, dTTP) UMP->Pyrimidines DHODH->Orotate This compound This compound This compound->DHODH Inhibits

Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition.

Experimental Workflow: DHODH Inhibitor Selectivity Screening

The following diagram outlines the experimental workflow for determining the selectivity of a DHODH inhibitor like this compound.

DHODH_Inhibitor_Screening Start Start: Compound Library (e.g., this compound) Prepare_Reagents Prepare Reagents: - PfDHODH & hDHODH - DHO, CoQ10, DCIP - Assay Buffer Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Assay_Plate Set up 96-well Assay Plate: Inhibitor + Enzyme Serial_Dilution->Assay_Plate Initiate_Reaction Initiate Reaction with Substrate Mix Assay_Plate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 600 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Initial Velocities - Plot % Inhibition vs. [Inhibitor] Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 for PfDHODH and hDHODH Data_Analysis->Determine_IC50 Compare_IC50 Calculate Selectivity Index (IC50 hDHODH / IC50 PfDHODH) Determine_IC50->Compare_IC50 End End: Selectivity Profile Compare_IC50->End

Caption: Workflow for DHODH Inhibitor Selectivity Screening.

References

Preliminary Cytotoxicity Assessment of DSM705: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of DSM705, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the in vitro safety profile of this promising antimalarial candidate.

Executive Summary

This compound is a pyrrole-based inhibitor of DHODH, an essential enzyme for pyrimidine biosynthesis in Plasmodium parasites.[1][2] Its mechanism of action confers high selectivity for the parasite enzyme over the mammalian ortholog, suggesting a favorable safety profile with minimal cytotoxicity to human cells.[1][3] In vitro studies have demonstrated that this compound exhibits potent activity against Plasmodium falciparum at nanomolar concentrations while displaying low to negligible cytotoxicity against mammalian cell lines at significantly higher concentrations.[1][4] This document summarizes the available quantitative data, provides detailed experimental protocols for cytotoxicity assessment, and visualizes the experimental workflow.

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative data from in vitro studies assessing the activity and cytotoxicity of this compound.

ParameterOrganism/Cell LineValueReference
IC50 P. falciparum DHODH95 nM[1][3]
P. vivax DHODH52 nM[1][3]
EC50 P. falciparum 3D7 cells12 nM[1]
CC50 Mouse L1210 cells>20 µM[4]
Human HepG2 cells>20 µM[4]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that is required to kill 50% of the cells in a culture.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary cytotoxicity assessment of this compound. These protocols are based on standard in vitro cytotoxicity assays and are adapted for the evaluation of antimalarial compounds.[1][5]

Cell Culture
  • Cell Lines:

    • Human hepatocellular carcinoma (HepG2) cells.

    • Mouse lymphocytic leukemia (L1210) cells.

  • Culture Medium:

    • For HepG2 cells: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • For L1210 cells: RPMI-1640 medium supplemented with 10% horse serum and 1% penicillin-streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Complete cell culture medium.

    • 96-well flat-bottom microplates.

    • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

    • Dimethyl sulfoxide (DMSO).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubation with Compound: Incubate the plate for 72 hours at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

    • The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, which is a critical component of the de novo pyrimidine biosynthesis pathway in the parasite. This pathway is essential for the synthesis of DNA, RNA, and phospholipids. By inhibiting this enzyme, this compound effectively halts parasite proliferation.

cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Plasmodium DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DHODH->Orotate Parasite_Growth Parasite Proliferation Pyrimidines->Parasite_Growth This compound This compound This compound->DHODH

Figure 1. Mechanism of action of this compound in Plasmodium.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the logical flow of the in vitro cytotoxicity assessment of this compound using the MTT assay.

Start Start: Cell Culture (HepG2, L1210) Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with this compound Incubate_24h->Treat_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Data Analysis: Calculate % Viability and CC50 Read_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End

Figure 2. Experimental workflow for MTT-based cytotoxicity assessment.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of DSM705

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM705 is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of this compound. It includes a detailed summary of its physicochemical data, a plausible experimental protocol for its synthesis based on established chemical methodologies for similar compounds, and a description of standard methods for its characterization. Furthermore, this document illustrates the mechanism of action of this compound through a signaling pathway diagram and outlines the structure-guided drug discovery workflow that led to its optimization.

Chemical Structure and Properties

This compound is a pyrrole-based compound with a molecular formula of C19H19F3N6O and a molecular weight of approximately 404.39 g/mol .[1] The chemical structure of this compound features a central pyrrole ring, which is a common scaffold in various biologically active molecules.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and preclinical development.

PropertyValueReference
Molecular Formula C19H19F3N6O[1]
Molecular Weight 404.388973474503 g/mol [1]
CAS Number 2653225-38-6[1]
LogP 3.1[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 5[1]
Appearance Solid at room temperature[1]
Solubility Soluble in DMSO
Structural Features

The core structure of this compound is a substituted pyrrole ring. The specific substituents on the pyrrole are crucial for its potent and selective inhibition of Plasmodium DHODH.[2] The structure-activity relationship (SAR) studies of pyrrole-based DHODH inhibitors indicate that the nature and position of these substituents significantly influence the compound's binding affinity to the target enzyme.[2][5]

Experimental Protocols

Representative Synthesis Protocol

While the specific, detailed synthesis protocol for this compound is proprietary, a representative synthesis of a substituted pyrrole, such as that achievable through the Paal-Knorr synthesis, is outlined below. This method is a common and versatile approach for the formation of pyrrole rings.[1][3]

Reaction: Condensation of a 1,4-dicarbonyl compound with a primary amine.

Materials:

  • Appropriately substituted 1,4-dicarbonyl precursor

  • Relevant primary amine

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)[3]

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • The 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1 equivalent) are dissolved in the chosen solvent in a round-bottom flask.[1]

  • A catalytic amount of the acid catalyst is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted pyrrole.[1]

  • The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Physicochemical Property Determination

LogP Determination: The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method. A solution of this compound in a biphasic system of n-octanol and water is prepared and shaken until equilibrium is reached. The concentration of this compound in each phase is then determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination: The thermodynamic solubility of this compound in various solvents can be determined by adding an excess amount of the solid compound to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC with a calibrated standard curve.

Structural Characterization: The chemical structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to confirm its elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis can provide the three-dimensional structure of the molecule in the solid state, confirming the stereochemistry and conformation.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial activity by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum.[1][2] DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors.[6] Unlike their human hosts, Plasmodium parasites are unable to salvage pyrimidines from their environment and are therefore entirely dependent on this de novo pathway for survival.[6] The selective inhibition of P. falciparum DHODH by this compound effectively blocks pyrimidine synthesis, leading to the death of the parasite.

Pyrimidine_Biosynthesis_Pathway cluster_parasite Plasmodium falciparum Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_enzyme Dihydroorotate->DHODH_enzyme OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Pyrimidines Pyrimidines for DNA and RNA synthesis UMP->Pyrimidines This compound This compound This compound->DHODH_enzyme Inhibition DHODH_enzyme->Orotate

Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum and the inhibitory action of this compound on DHODH.

Drug Discovery and Optimization Workflow

The development of this compound was the result of a rigorous structure-guided drug discovery and lead optimization program.[7] This process involved the iterative use of computational modeling, chemical synthesis, and biological testing to improve the potency, selectivity, and pharmacokinetic properties of a series of pyrrole-based DHODH inhibitors.

Drug_Discovery_Workflow cluster_workflow Structure-Guided Drug Discovery Workflow for this compound cluster_cycle Iterative Optimization Cycle HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Pyrrole-based scaffold) HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Design Computational Design (Docking, FEP+) Lead_Gen->Design Lead_Opt Lead Optimization Preclinical_Dev Preclinical Development (this compound) Lead_Opt->Preclinical_Dev Synthesis Chemical Synthesis of Analogs Design->Synthesis Assay Biological Assays (Enzyme & Parasite) Synthesis->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR SAR->Lead_Opt SAR->Design

Caption: A logical workflow illustrating the structure-guided discovery and optimization of this compound.

References

A Technical Deep Dive: DSM705 Versus First-Generation DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, DSM705, with first-generation DHODH inhibitors such as leflunomide and brequinar. This document outlines their mechanisms of action, comparative efficacy, selectivity, and the experimental protocols used for their evaluation, offering a comprehensive resource for researchers in the field of drug development.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[1] Rapidly proliferating cells, including cancer cells, activated lymphocytes, and certain parasites, have a high demand for pyrimidines and are therefore particularly susceptible to DHODH inhibition.[2] This dependency makes DHODH an attractive therapeutic target for a range of diseases, from autoimmune disorders to cancer and infectious diseases like malaria.[1][3]

First-generation DHODH inhibitors, such as leflunomide (and its active metabolite teriflunomide) and brequinar, were primarily developed for autoimmune diseases and oncology. While effective to a degree, their clinical utility can be hampered by a lack of specificity, leading to off-target effects. This compound represents a newer generation of DHODH inhibitors, designed for high potency and selectivity against parasitic DHODH, specifically for the treatment of malaria.

Mechanism of Action: A Tale of Two Selectivities

The fundamental difference between this compound and first-generation DHODH inhibitors lies in their target selectivity. First-generation inhibitors target the human DHODH enzyme, while this compound is engineered to be highly selective for the Plasmodium parasite's version of the enzyme.

First-Generation DHODH Inhibitors:

  • Leflunomide/Teriflunomide (A77 1726): Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726). Teriflunomide is a noncompetitive inhibitor of human DHODH with respect to the co-substrate ubiquinone.[4] It is approved for the treatment of rheumatoid arthritis and multiple sclerosis.[4]

  • Brequinar: Brequinar is a potent, competitive inhibitor of human DHODH with respect to ubiquinone.[4] It has been investigated for its anticancer and immunosuppressive properties.[5]

This compound: A New Paradigm of Selectivity

This compound is a pyrrole-based inhibitor that demonstrates nanomolar potency against Plasmodium DHODH while exhibiting no significant inhibition of the human enzyme. This remarkable selectivity is attributed to structural differences in the inhibitor-binding pocket between the human and parasitic enzymes. This targeted approach aims to minimize off-target effects in the host and offers a promising strategy for antimalarial therapy.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and first-generation DHODH inhibitors against their respective target enzymes and cells.

Table 1: In Vitro Potency (IC50/EC50) of DHODH Inhibitors

CompoundTarget Enzyme/Cell LineIC50 / EC50 (nM)Reference
This compound Plasmodium falciparum DHODH (PfDHODH)95[6]
Plasmodium vivax DHODH (PvDHODH)52[6]
Plasmodium falciparum 3D7 cells (EC50)12[6]
Human DHODH (hDHODH)>100,000[7]
Teriflunomide (A77 1726) Human DHODH (hDHODH)~600[4]
Rat DHODH19 - 53[8]
Brequinar Human DHODH (hDHODH)10[8]
Rat DHODH367[8]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Oral Bioavailability (F)70-74%[6]
Half-life (t1/2)3.4 - 4.5 hours[6]
Cmax (2.6 mg/kg, p.o.)2.6 µM[6]
Cmax (24 mg/kg, p.o.)20 µM[6]
Plasma Clearance (CL)2.8 mL/min/kg[6]
Volume of Distribution (Vss)1.3 L/kg[6]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and a typical experimental workflow are provided below to aid in the understanding of DHODH inhibition and its assessment.

DHODH_Pathway Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate Multiple Steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps Nucleic_Acids DNA/RNA Synthesis UMP->Nucleic_Acids DHODH->Orotate Inhibitors First-Gen Inhibitors (Brequinar, Teriflunomide) This compound Inhibitors->DHODH

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

DHODH_Assay_Workflow start Start prep_reagents Prepare Reagents: - DHODH Enzyme - Dihydroorotate (Substrate) - DCIP (Chromogenic Reporter) - Inhibitor (e.g., this compound) start->prep_reagents add_inhibitor Add Inhibitor to Microplate Wells prep_reagents->add_inhibitor add_enzyme Add DHODH Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate and DCIP pre_incubate->initiate_reaction measure_absorbance Measure Absorbance Decrease at 600 nm initiate_reaction->measure_absorbance analyze_data Calculate IC50 Values measure_absorbance->analyze_data end End analyze_data->end

Experimental Workflow for a DHODH Inhibition Assay.

Experimental Protocols

DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DHODH.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant DHODH (human or Plasmodium)

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100)

  • Test compound (e.g., this compound) and positive control inhibitor

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing DHO and DCIP in the assay buffer.

  • Assay Protocol: a. To the wells of a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the control). b. Add 178 µL of the DHODH enzyme solution (diluted in assay buffer) to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the enzymatic reaction by adding 20 µL of the reaction mixture to each well. e. Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. b. Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

In Vivo Efficacy Study (Mouse Model of Malaria)

This protocol provides a general framework for assessing the in vivo antimalarial efficacy of a DHODH inhibitor.

Objective: To evaluate the ability of a test compound to suppress parasite growth in a mouse model of malaria.

Animal Model: Immunocompromised mice (e.g., SCID) engrafted with human erythrocytes and infected with Plasmodium falciparum.

Materials:

  • Infected mice with established parasitemia

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Blood collection supplies

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice with P. falciparum.

  • Treatment: Once parasitemia is established (e.g., 1-3%), randomly assign mice to treatment and control groups. Administer the test compound or vehicle control orally once or twice daily for a specified duration (e.g., 4-6 days).

  • Monitoring: Monitor parasitemia daily by collecting a small blood sample from the tail vein, preparing a thin blood smear, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

  • Endpoint: The primary endpoint is the reduction in parasitemia over time compared to the vehicle-treated group. Complete clearance of parasites is the desired outcome.

  • Data Analysis: Plot the mean parasitemia for each group over the course of the study. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the treatment and control groups.

Conclusion

This compound represents a significant advancement in the development of DHODH inhibitors, primarily due to its exquisite selectivity for the Plasmodium enzyme over its human counterpart. This targeted approach holds the promise of a highly effective antimalarial with a potentially superior safety profile compared to the non-selective, first-generation inhibitors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and develop the next generation of DHODH-targeting therapeutics.

References

Methodological & Application

Application Notes and Protocols for Evaluating DHODH Inhibitors Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth committed step, the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3][4] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pathway to meet their increased demand for nucleotides.[1][5] This dependency makes DHODH a compelling therapeutic target for the development of novel anti-cancer agents.[6][7][8]

These application notes provide detailed protocols for a selection of essential cell-based assays to evaluate the efficacy and mechanism of action of DHODH inhibitors.

Key Signaling Pathway: De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH inhibitors block this pathway, leading to depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis and ultimately arrests cell proliferation.[9]

De_Novo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria (Inner Membrane) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate ATP ATP ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthase DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA DHODH DHODH Dihydroorotate_mito->DHODH Orotate_mito Orotate Orotate_mito->Orotate DHODH->Orotate_mito Ubiquinol Ubiquinol DHODH->Ubiquinol CoQH2 Ubiquinone Ubiquinone Ubiquinone->DHODH CoQ ETC Electron Transport Chain Ubiquinol->ETC Cell_Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with DHODH inhibitor (serial dilutions) B->C D Incubate for 72-96h C->D E Add viability reagent (e.g., WST-8) D->E F Incubate for 1-4h E->F G Measure absorbance/luminescence F->G H Calculate IC50 G->H

References

Application Notes and Protocols for Humanized Mouse Models in Malaria Drug Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Humanized mouse models are indispensable tools in the preclinical evaluation of novel antimalarial drug candidates. By engrafting immunodeficient mice with human cells or tissues, these models can recapitulate key aspects of human malaria infection, which is not possible in standard rodent models due to the host specificity of human Plasmodium species. These chimeric models allow for the in vivo assessment of drug efficacy against the human pathogens Plasmodium falciparum and Plasmodium vivax, providing crucial data on parasite clearance, stage-specific activity, and potential for resistance development. This document provides detailed application notes and protocols for the use of humanized mouse models in malaria drug discovery and development.

Types of Humanized Mouse Models for Malaria Research

Several types of humanized mouse models have been developed to study different stages of the malaria parasite life cycle. The choice of model depends on the specific research question and the stage of the parasite being targeted.

1. Human Red Blood Cell (huRBC) Engrafted Mice for Blood-Stage Malaria:

These models are used to study the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria. Immunodeficient mouse strains, such as NOD-scid IL2Rγcnull (NSG) mice, are commonly used as they can support the engraftment and maintenance of human red blood cells.[1]

2. Human Hepatocyte (huHep) Chimeric Mice for Liver-Stage Malaria:

To study the pre-erythrocytic or liver stage of malaria, immunodeficient mice with liver injury are transplanted with human hepatocytes.[2] These models are crucial for testing drugs that target the initial, asymptomatic phase of infection. Commonly used mouse strains include:

  • SCID/Alb-uPA mice: These mice express a urokinase-type plasminogen activator (uPA) transgene in the liver, which causes hepatocyte damage, allowing for repopulation with transplanted human hepatocytes.[2]

  • FRG (Fah-/-Rag2-/-IL2Rγnull) mice: These mice have a genetic deletion of the fumarylacetoacetate hydrolase (FAH) gene, leading to liver damage that can be rescued by the drug NTBC. Withdrawal of NTBC allows for selective expansion of transplanted human hepatocytes.[2]

3. Dual Humanized Mice for Complete Life Cycle Studies:

To model the complete P. falciparum life cycle from the liver stage to the blood stage, FRG mice are first engrafted with human hepatocytes and subsequently with human red blood cells.[3] These "dual-humanized" models are invaluable for studying the transition from the liver to the blood stage and for testing interventions that target this critical step.[4]

Data Presentation: Efficacy of Antimalarial Drugs in Humanized Mouse Models

The following tables summarize quantitative data on the efficacy of various antimalarial drugs tested in different humanized mouse models.

Table 1: Efficacy of Antimalarial Drugs against P. falciparum Blood Stages in huRBC-Engrafted Mice

DrugMouse ModelParasite StrainEfficacy Metric (ED90 in mg/kg)Reference
ChloroquineNOD/SCID/IL2RγnullPf3D70087/N94.9 ± 0.5[4]
ArtesunateNOD/SCID/IL2RγnullPf3D70087/N912.9 ± 1.0[4]
PyrimethamineNOD/SCID/IL2RγnullPf3D70087/N90.5 ± 0.2[4]
ChloroquineHM-β2mnullPf3D70087/N94.4 ± 1.0[4]
ArtesunateHM-β2mnullPf3D70087/N912.7 ± 1.3[4]
PyrimethamineHM-β2mnullPf3D70087/N90.9 ± 0.2[4]

ED90: Effective dose that reduces parasitemia by 90% compared to untreated controls.

Table 2: Gametocytocidal Activity of Primaquine in a Humanized Mouse Model

DrugMouse ModelParasite StageEfficacy MetricReference
PrimaquineNSGGametocytesClearance of gametocytes[5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and a relevant signaling pathway in malaria drug testing using humanized mouse models.

experimental_workflow_blood_stage cluster_prep Mouse Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Analysis mouse Immunodeficient Mouse (e.g., NSG) engraftment Human RBC Engraftment mouse->engraftment infection P. falciparum Infection (i.v.) engraftment->infection treatment Antimalarial Drug Administration infection->treatment monitoring Monitor Parasitemia (Flow Cytometry/qPCR) treatment->monitoring analysis Data Analysis (ED90 Calculation) monitoring->analysis

Figure 1. Experimental workflow for testing antimalarial drugs against blood-stage P. falciparum.

experimental_workflow_liver_stage cluster_prep Mouse Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Analysis mouse Immunodeficient Mouse (e.g., FRG) engraftment Human Hepatocyte Engraftment mouse->engraftment infection P. falciparum Sporozoite Infection (i.v.) engraftment->infection treatment Antimalarial Drug Administration infection->treatment monitoring Monitor Liver Stage Burden (Bioluminescence/qRT-PCR) treatment->monitoring analysis Data Analysis (Inhibition of Development) monitoring->analysis

Figure 2. Experimental workflow for testing antimalarial drugs against liver-stage P. falciparum.

signaling_pathway cluster_drug_action Antimalarial Drug Action and Resistance artemisinin Artemisinin pi3k PfPI3K artemisinin->pi3k interacts with stress_response Cellular Stress Response pi3k->stress_response activates k13 K13 k13->pi3k modulates interaction resistance Drug Resistance stress_response->resistance

Figure 3. Simplified signaling pathway associated with Artemisinin action and resistance in P. falciparum.

Experimental Protocols

Protocol 1: Human Red Blood Cell (huRBC) Engraftment in NSG Mice for Blood-Stage Malaria Studies

Materials:

  • NOD-scid IL2Rγcnull (NSG) mice

  • Human red blood cells (huRBCs), type O, Rh-negative

  • RPMI-1640 medium

  • Liposome-encapsulated clodronate

  • Anti-mouse neutrophil antibody (clone NIMP-R14)

  • P. falciparum asexual stage culture

Procedure:

  • Immunomodulation: To enhance huRBC engraftment, deplete murine macrophages and neutrophils.

    • Administer liposome-encapsulated clodronate (e.g., 6.25 mg/kg) intraperitoneally (i.p.).

    • Administer anti-mouse neutrophil antibody (e.g., 1 mg/kg) i.p.

  • huRBC Engraftment:

    • Wash huRBCs twice with RPMI-1640 medium.

    • Resuspend huRBCs to a 50% hematocrit in RPMI-1640.

    • Inject 0.75 mL of the huRBC suspension i.p. daily for several days to achieve a stable chimerism of >20%.

  • Infection:

    • Once stable huRBC engraftment is achieved, infect the mice intravenously (i.v.) with in vitro cultured P. falciparum parasites (e.g., 20 x 106 infected RBCs).

  • Monitoring Parasitemia:

    • Collect a small volume of peripheral blood from the tail vein daily or every other day.

    • Determine parasitemia by Giemsa-stained thin blood smears or by flow cytometry using a DNA-binding dye (e.g., SYBR Green I) and an anti-human glycophorin A antibody.

Protocol 2: Human Hepatocyte Engraftment in FRG Mice for Liver-Stage Malaria Studies

Materials:

  • FRG (Fah-/-Rag2-/-IL2Rγnull) mice

  • Cryopreserved primary human hepatocytes

  • 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC)

  • P. falciparum sporozoites

Procedure:

  • Mouse Preparation:

    • Maintain FRG mice on water containing NTBC to prevent liver damage.

  • Hepatocyte Transplantation:

    • Withdraw NTBC from the drinking water 24 hours before transplantation to induce liver injury.

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Under anesthesia, inject approximately 1 x 106 viable human hepatocytes intrasplenically.

    • Return mice to NTBC-containing water 24-48 hours after transplantation.

  • Engraftment Confirmation:

    • Monitor the level of human hepatocyte engraftment by measuring human albumin levels in the mouse serum. High levels of engraftment (>90%) can be achieved.[2]

  • Sporozoite Infection:

    • Infect humanized FRG mice by i.v. injection of P. falciparum sporozoites dissected from the salivary glands of infected Anopheles mosquitoes.

  • Assessment of Liver-Stage Development:

    • At desired time points post-infection (e.g., 5-7 days), sacrifice the mice and harvest the livers.

    • Assess liver-stage parasite burden by:

      • qRT-PCR: Quantify parasite-specific 18S rRNA.

      • Immunofluorescence Assay (IFA): Stain liver sections with antibodies against parasite proteins (e.g., CSP, MSP-1).

      • In vivo Bioluminescence Imaging: If using luciferase-expressing parasites, inject luciferin and image the anesthetized mouse.[6]

Protocol 3: Antimalarial Drug Efficacy Testing

Materials:

  • Infected humanized mice (either huRBC-engrafted or huHep-chimeric)

  • Antimalarial drug candidates

  • Appropriate vehicle for drug formulation

Procedure:

  • Drug Administration:

    • Randomly assign infected mice to treatment and control groups.

    • Administer the drug candidate via the desired route (e.g., oral gavage, i.p. injection) at various doses for a defined period (e.g., 4-day suppressive test).

    • Administer the vehicle alone to the control group.

  • Efficacy Assessment (Blood Stage):

    • Monitor parasitemia daily as described in Protocol 1.

    • Calculate the percent reduction in parasitemia in the treated groups compared to the control group.

    • Determine the ED50 and ED90 values by fitting the dose-response data to a suitable model.

  • Efficacy Assessment (Liver Stage):

    • At the end of the treatment period, assess the liver-stage parasite burden as described in Protocol 2.

    • Calculate the percent inhibition of liver-stage development in the treated groups compared to the control group.

Conclusion

Humanized mouse models provide a powerful and clinically relevant platform for the preclinical evaluation of antimalarial drugs. The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize these models effectively. Continued refinement of these models, including the development of mice with a fully humanized immune system, will further enhance their predictive value for human clinical outcomes.[7][8]

References

Application Notes and Protocols for In Vivo Administration of DSM705

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in Plasmodium parasites, the causative agents of malaria.[1] Its high selectivity for the parasite enzyme over the human counterpart makes it a promising candidate for antimalarial drug development.[2][3] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research. It is crucial to note that the hydrochloride salt form of this compound generally offers improved water solubility and stability.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC19H19F3N6O[4]
Molecular Weight404.39 g/mol [2]
CAS Number2653225-38-6[2]

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant efficacy in suppressing parasitemia in mouse models of malaria.[2][4] Pharmacokinetic studies have revealed high oral bioavailability.[2][4]

Efficacy in SCID Mice
DosageAdministration RouteDosing RegimenOutcomeReference
3-200 mg/kgOral (p.o.)Twice daily for 6 daysDose-dependent parasite killing; 50 mg/kg fully suppressed parasitemia by days 7-8[2][4][5]
Pharmacokinetics in Swiss Outbred Mice

| Dosage | Administration Route | Bioavailability (F) | Half-life (t1/2) | Cmax | Reference | | --- | --- | --- | --- | --- | | 2.6 mg/kg | Oral (p.o.) | 74% | 3.4 h | 2.6 µM |[2][4][5] | | 24 mg/kg | Oral (p.o.) | 70% | 4.5 h | 20 µM |[2][4][5] | | 2.3 mg/kg | Intravenous (i.v.) | N/A | N/A | N/A |[2][4][5] |

Signaling Pathway of DHODH Inhibition

This compound exerts its antimalarial effect by inhibiting the Plasmodium DHODH enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and ultimately for parasite replication.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH UMP Uridine Monophosphate Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Parasite Parasite Replication DNA_RNA->Parasite This compound This compound DHODH_Node DHODH This compound->DHODH_Node Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound.

Experimental Protocols

Note: These protocols are for reference. Researchers should optimize formulations based on their specific experimental needs and the physicochemical properties of their specific batch of this compound. The use of freshly prepared formulations is strongly recommended for optimal results.[4]

Protocol 1: Aqueous-Based Formulation for Oral Administration

This formulation is suitable for achieving a clear solution for oral gavage.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volumes of DMSO (10% of final volume), PEG300 (40% of final volume), and Tween-80 (5% of final volume).

  • Mix the components from step 2 thoroughly.

  • Add the this compound stock solution to the vehicle mixture.

  • Add saline to reach the final desired volume (45% of final volume).

  • Vortex or sonicate until a clear solution is obtained. This protocol can achieve a solubility of at least 2.5 mg/mL.[5]

Protocol 2: Oil-Based Formulation for Oral Administration

This formulation provides an alternative for oral administration, particularly if aqueous-based formulations present stability or tolerability issues.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (10% of the final volume).

  • Add the this compound stock solution to the corn oil (90% of the final volume).

  • Vortex or sonicate until the compound is fully suspended or dissolved. A solubility of at least 2.5 mg/mL can be achieved.[5]

Protocol 3: Formulation for Intravenous Administration

For intravenous administration, a formulation ensuring complete solubility and physiological compatibility is essential.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Captisol® (or other suitable solubilizing agent like 20% SBE-β-CD in Saline)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (10% of the final volume).

  • In a separate tube, prepare the vehicle by mixing Captisol® (or equivalent) with saline (90% of the final volume).

  • Slowly add the this compound stock solution to the vehicle while vortexing.

  • Ensure the final solution is clear and free of precipitation before administration. A solubility of at least 2.5 mg/mL can be achieved with 10% DMSO in 90% (20% SBE-β-CD in Saline).[5]

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse model of malaria.

in_vivo_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment cluster_analysis Analysis A Formulate this compound (e.g., Protocol 1) B Prepare Dosing Solutions A->B E Administer this compound (e.g., Oral Gavage) B->E F Administer Vehicle Control B->F C Inoculate SCID Mice with Parasites D Monitor Parasitemia C->D D->E D->F G Monitor Parasitemia Daily E->G F->G H Collect Blood Samples for PK Analysis (Optional) G->H I Data Analysis G->I

Caption: General workflow for an in vivo efficacy study of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium species, the causative agents of malaria.[1][2] It exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH, with no significant inhibition of the mammalian enzyme, highlighting its potential as a targeted antimalarial therapeutic.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in in vitro anti-malarial assays.

Data Presentation

Recommended Solvents and Concentrations for this compound Stock Solutions

For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, follow the guidelines below.

SolventMaximum ConcentrationStorage TemperatureShelf Life
Dimethyl Sulfoxide (DMSO)≥ 10 mM-20°C1 month
-80°C6 months

Note: For in vivo studies, further dilution with vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline is required.[1][3] Always ensure the final concentration of DMSO is non-toxic to the experimental system (typically <0.5% for in vitro cell-based assays).

In Vitro Activity of this compound
TargetIC50 / EC50
P. falciparum DHODH (PfDHODH)95 nM
P. vivax DHODH (PvDHODH)52 nM
P. falciparum 3D7 strain (in vitro)12 nM

Signaling Pathway

This compound targets the de novo pyrimidine biosynthesis pathway in Plasmodium, which is essential for the synthesis of DNA and RNA, and therefore crucial for parasite replication. Unlike their mammalian hosts, Plasmodium parasites are unable to salvage pyrimidines from their environment and are entirely dependent on this de novo pathway. This dependency creates a therapeutic window for selective inhibitors like this compound. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.

Pyrimidine_Biosynthesis_Pathway cluster_parasite Plasmodium Parasite cluster_inhibition Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATC Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA This compound This compound This compound->inhibition

Caption: Mechanism of action of this compound in the Plasmodium pyrimidine biosynthesis pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g (Molar Mass of this compound = 404.39 g/mol ) For 1 mL (0.001 L) of a 10 mM solution, the required mass is: 10 * 404.39 * 0.001 = 4.0439 mg.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3]

In Vitro Anti-malarial Susceptibility Assay (SYBR Green I-based)

This protocol provides a general method for determining the in vitro efficacy of this compound against the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)

  • Human erythrocytes

  • This compound stock solution (10 mM in DMSO)

  • 96-well black microtiter plates, sterile

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare parasite culture: Adjust the parasitemia of a synchronized ring-stage P. falciparum culture to 0.5-1% at a 2% hematocrit in complete culture medium.

  • Prepare drug dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Remember to include a drug-free control (with the same final DMSO concentration as the highest this compound concentration) and a background control (uninfected erythrocytes).

  • Plate the assay: Add the diluted this compound and control solutions to the 96-well plate. Then, add the parasite culture to each well. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubate: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lyse cells and stain DNA: Add SYBR Green I lysis buffer to each well.

  • Incubate for staining: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM This compound Stock in DMSO C Prepare Serial Dilutions of this compound A->C B Synchronize P. falciparum Culture to Rings D Plate Parasite Culture and Drug Dilutions B->D C->D E Incubate for 72 hours D->E F Add SYBR Green I Lysis Buffer E->F G Incubate and Read Fluorescence F->G H Calculate EC50 G->H

Caption: General workflow for in vitro anti-malarial susceptibility testing of this compound.

References

Pharmacokinetic Profile of DSM705 in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) properties of DSM705, a promising antimalarial agent, in mouse models. The included protocols offer standardized procedures for conducting similar PK studies, ensuring data reproducibility and reliability. This compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme, a critical component in the parasite's pyrimidine biosynthesis pathway. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a potential chemopreventive or therapeutic agent.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The pharmacokinetic profile of this compound has been characterized in Swiss outbred and SCID (Severe Combined Immunodeficient) mice. The following tables summarize the key PK parameters following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitsMouse Strain
Dose 2.3mg/kgSwiss Outbred
Plasma Clearance (CL) 2.8mL/min/kgSwiss Outbred
Volume of Distribution (Vss) 1.3L/kgSwiss Outbred

Data sourced from publicly available pharmacokinetic data for this compound.

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice [1]

ParameterValue (at 2.6 mg/kg)Value (at 24 mg/kg)UnitsMouse Strain
Dose 2.624mg/kgSwiss Outbred
Maximum Concentration (Cmax) 2.620µMSwiss Outbred
Time to Cmax (Tmax) Not ReportedNot ReportedhSwiss Outbred
Half-life (t1/2) 3.44.5hSwiss Outbred
Oral Bioavailability (F) 7470%Swiss Outbred

Data sourced from publicly available pharmacokinetic data for this compound.[1]

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of small molecules like this compound in mouse models. These represent standard methodologies and can be adapted based on specific experimental needs.

Animal Models and Housing
  • Animal Strain: Swiss outbred mice or SCID mice are commonly used for pharmacokinetic and efficacy studies of antimalarial compounds.[1]

  • Age and Weight: Typically, adult mice aged 6-8 weeks, weighing 20-25 grams, are used.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week before the experiment.

Dosing Formulation and Administration
  • Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. For intravenous administration, a clear solution is required, which may involve solubilizing agents appropriate for intravenous use.

  • Oral Administration (Gavage):

    • Accurately weigh the mouse to determine the correct dosing volume.

    • Gently restrain the mouse.

    • Insert a gavage needle (20-22 gauge) orally into the esophagus and deliver the formulation directly into the stomach.

    • The typical administration volume is 10 mL/kg.

  • Intravenous Administration (Tail Vein Injection):

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the mouse in a restraining device.

    • Using a 27-30 gauge needle, inject the sterile drug solution into a lateral tail vein.

    • The typical injection volume is 5-10 mL/kg.

Blood Sample Collection
  • Method: Serial blood samples can be collected via submandibular or saphenous vein puncture. For terminal time points, cardiac puncture is performed under anesthesia.

  • Time Points: For a typical PK study, blood samples (approximately 50-100 µL) are collected at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for this compound Quantification
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 20 µL aliquot of plasma, add 100 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Data Analysis
  • Software: Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin®, R, or similar programs.

  • Parameters: The following pharmacokinetic parameters are calculated: Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F).

Visualizations

The following diagrams illustrate the key workflows in a typical pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (≥ 1 week) Dosing_Oral Oral Gavage Dosing_IV IV Injection (Tail Vein) Formulation This compound Formulation (Oral or IV) Formulation->Dosing_Oral Formulation->Dosing_IV Blood_Collection Serial Blood Sampling (Submandibular/Saphenous) Dosing_Oral->Blood_Collection Dosing_IV->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of this compound in mice.

sample_processing_workflow Start Whole Blood Sample (in K2EDTA tube) Centrifuge Centrifugation (e.g., 2000 x g, 10 min, 4°C) Start->Centrifuge Plasma Plasma Supernatant Centrifuge->Plasma Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Protein_Precipitation Centrifuge2 Centrifugation (e.g., 14,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifuge2 Supernatant Supernatant for Analysis Centrifuge2->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for processing mouse blood samples for LC-MS/MS analysis.

References

Application Notes: Determining the IC50 of DSM705

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DSM705 is a potent and selective inhibitor of the dihydroorotate dehydrogenase (DHODH) enzyme found in Plasmodium species, the parasites responsible for malaria.[1][2] It specifically targets the parasite's enzyme with nanomolar potency, showing no significant inhibition of the mammalian DHODH enzyme, which makes it a promising candidate for antimalarial therapy.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This value represents the concentration of the inhibitor required to reduce the activity of its target enzyme or a biological process by 50%. Determining the IC50 is a fundamental step in preclinical drug development.

Mechanism of Action

This compound exerts its antimalarial effect by blocking the de novo pyrimidine biosynthesis pathway in Plasmodium. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[3][4] The target enzyme, DHODH, catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate (DHO) to orotate.[5][6] By inhibiting DHODH, this compound depletes the parasite's pyrimidine pool, thereby arresting growth and proliferation.[3][4]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_result Result Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA/RNA Synthesis Arrest DNA/RNA Synthesis Arrest Pyrimidine Nucleotides->DNA/RNA Synthesis Arrest This compound This compound This compound->Orotate Blocks Conversion

Figure 1: Mechanism of action of this compound in the pyrimidine biosynthesis pathway.

Methods for IC50 Determination

Two primary types of assays are employed to determine the potency of this compound:

  • Biochemical Assays: These assays directly measure the inhibitory effect of this compound on the activity of isolated, recombinant Plasmodium DHODH (e.g., PfDHODH). The IC50 value derived from this method reflects the direct interaction between the compound and its molecular target. A common approach is a spectrophotometric assay that follows the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) as DHO is oxidized.[5]

  • Cell-Based Assays: These assays quantify the overall effect of this compound on the growth and viability of whole Plasmodium falciparum parasites cultured in vitro.[7][8] The resulting value is typically an EC50 (half-maximal effective concentration), which reflects not only target inhibition but also factors like cell permeability and metabolic stability. Common methods include staining parasite DNA with fluorescent dyes like SYBR Green I or measuring the incorporation of radiolabeled nucleic acid precursors like [3H]-hypoxanthine.[9][10]

Quantitative Data Summary

The potency of this compound has been established through various assays. The data below summarizes its inhibitory and effective concentrations against different targets.

TargetAssay TypeParameterReported ValueReference(s)
P. falciparum DHODH (PfDHODH)BiochemicalIC5095 nM[1][2]
P. vivax DHODH (PvDHODH)BiochemicalIC5052 nM[1][2]
P. falciparum 3D7 StrainCell-BasedEC5012 nM[1][2]
Human DHODHBiochemicalIC50No inhibition[1][2]

Experimental Protocols

Protocol 1: Biochemical IC50 Determination of this compound against PfDHODH

This protocol describes a spectrophotometric method to determine the IC50 value of this compound by measuring the inhibition of recombinant P. falciparum DHODH.

Principle

The activity of PfDHODH is measured by monitoring the reduction of the electron acceptor DCPIP, which results in a decrease in absorbance at 600 nm. The rate of this reaction is proportional to enzyme activity. By measuring the reaction rate at various concentrations of this compound, a dose-response curve can be generated to calculate the IC50.

Materials

  • Recombinant, purified PfDHODH enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • L-Dihydroorotic acid (DHO), substrate

  • Decylubiquinone (CoQD), cofactor

  • 2,6-dichlorophenolindophenol (DCPIP), colorimetric indicator

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM down to low nanomolar concentrations. Then, dilute these stock concentrations into the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.

    • Add 178 µL of assay buffer containing DHO (e.g., 200 µM final concentration), CoQD (e.g., 50 µM final concentration), and DCPIP (e.g., 60 µM final concentration) to each well.

  • Enzyme Addition: To initiate the reaction, add 20 µL of PfDHODH enzyme solution (final concentration ~5 nM) to each well.[11]

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the data by expressing the rates as a percentage of the uninhibited control (DMSO only).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

protocol_1 start Start prep Prepare this compound Serial Dilutions start->prep plate Add this compound/DMSO to 96-well Plate prep->plate reagents Add Assay Buffer with DHO, CoQD, and DCPIP plate->reagents enzyme Initiate Reaction with PfDHODH reagents->enzyme measure Measure Absorbance at 600 nm (Kinetic Read) enzyme->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze plot Plot Dose-Response Curve & Calculate IC50 analyze->plot end_node End plot->end_node

Figure 2: Workflow for the biochemical IC50 determination of this compound.
Protocol 2: Cell-Based EC50 Determination using a P. falciparum SYBR Green I Assay

This protocol outlines a high-throughput method to determine the EC50 of this compound against erythrocytic stages of P. falciparum.

Principle

This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the number of parasites. The assay is typically conducted over 72 hours, allowing for nearly two full intra-erythrocytic developmental cycles.[9]

Materials

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, gentamicin)

  • This compound stock solution (10 mM in DMSO)

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure

  • Compound Plating: Prepare a serial dilution of this compound in the culture medium. Add 100 µL of the diluted compound solutions to the wells of a 96-well plate. Include wells with drug-free medium (negative control) and uninfected RBCs (background control).

  • Parasite Addition: Prepare a parasite culture suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well (except the background control wells).

  • Incubation: Place the plate in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C for 72 hours.[9]

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I Lysis Buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Measurement: Read the fluorescence intensity using a plate reader with appropriate filters (485 nm excitation/530 nm emission).

  • Data Analysis:

    • Subtract the average background fluorescence (uninfected RBCs) from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the drug-free control wells (0% inhibition).

    • Plot the percent inhibition against the log of the drug concentration and use non-linear regression (four-parameter logistic fit) to calculate the EC50 value.[13]

protocol_2 start Start sync Synchronize P. falciparum Culture to Ring Stage start->sync plate Plate this compound Serial Dilutions in 96-well Plate sync->plate add_parasites Add Infected RBCs to Wells plate->add_parasites incubate Incubate for 72 hours (37°C, specific gas mix) add_parasites->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse measure Read Fluorescence (Ex: 485nm, Em: 530nm) lyse->measure analyze Normalize Data and Calculate % Inhibition measure->analyze plot Plot Dose-Response Curve & Calculate EC50 analyze->plot end_node End plot->end_node

References

Application Notes and Protocols: Techniques for Inducing and Measuring DSM705 Resistance in Plasmodium falciparumin vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. As with any antimicrobial agent, the potential for the development of resistance is a significant concern. Understanding the mechanisms and kinetics of resistance development is crucial for the effective clinical application and stewardship of new antimalarial drugs. These application notes provide detailed protocols for the in vitro induction and measurement of resistance to this compound in P. falciparum.

Part 1: Inducing this compound Resistance in vitro

The primary method for inducing drug resistance in P. falciparumin vitro involves continuous or intermittent drug pressure on a large parasite population. This process selects for spontaneous mutants that exhibit reduced susceptibility to the drug.

Principle

A large population of asexual, intraerythrocytic P. falciparum is cultured in the presence of a sub-lethal concentration of this compound. The drug pressure eliminates sensitive parasites, allowing rare, resistant mutants to survive and replicate. The drug concentration can be gradually increased to select for higher levels of resistance.

Experimental Protocol: Continuous Drug Pressure Method
  • Preparation of Parasite Culture:

    • Initiate a high-volume culture of a clonal P. falciparum strain (e.g., 3D7 or Dd2) with a known this compound EC50 value.

    • Expand the culture to achieve a total parasite number of approximately 1 x 10⁹ ring-stage parasites. This can be accomplished in four independent 25 mL culture flasks at 4% hematocrit and 4% parasitemia.[1]

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Application of Drug Pressure:

    • Introduce this compound to the parasite cultures at a concentration of 3-5 times the EC50 value.

    • Maintain the cultures under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

    • Replenish the media and this compound every 48 hours.

  • Monitoring for Recrudescence:

    • Monitor the cultures for parasite growth by preparing thin blood smears and Giemsa staining every 48-72 hours.

    • If parasites are not visible, maintain the culture by changing the medium without the drug and performing a 25% replacement of hematocrit weekly.[1]

    • Once parasite growth is re-established (recrudescence), gradually increase the this compound concentration in a stepwise manner (e.g., 2-fold increments).

  • Cloning of Resistant Parasites:

    • Once a stable parasite line is established that can proliferate in the presence of a high concentration of this compound, clone the resistant parasites by limiting dilution to ensure a genetically homogenous population.

Experimental Workflow for Inducing Resistance

G cluster_prep Culture Preparation cluster_selection Resistance Selection cluster_characterization Resistant Line Characterization start Start with clonal P. falciparum strain expand Expand culture to ~1x10^9 parasites start->expand synchronize Synchronize to ring stage expand->synchronize add_drug Apply this compound (3-5x EC50) synchronize->add_drug culture Continuous culture with drug add_drug->culture monitor Monitor for recrudescence culture->monitor clone Clone resistant parasites culture->clone Stable resistance monitor->culture No growth increase_drug Stepwise increase in this compound concentration monitor->increase_drug Recrudescence observed increase_drug->culture phenotype Phenotypic analysis (EC50 determination) clone->phenotype genotype Genotypic analysis (pfdhodh sequencing) phenotype->genotype end Characterized this compound-resistant line genotype->end

Workflow for in vitro induction of this compound resistance.

Part 2: Measuring this compound Resistance in vitro

The level of resistance to this compound is quantified by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the drug against the resistant parasite line and comparing it to the parental sensitive strain. Several assays can be used for this purpose.

Data Presentation: Quantitative Analysis of this compound Resistance

Resistance to DHODH inhibitors can result in a significant shift in the EC50 value.[2]

ParameterWild-Type (Sensitive) StrainThis compound-Resistant StrainFold Resistance
This compound EC50 1 - 10 nM20 - 4000 nM2 to >400-fold
Primary Mechanism Not ApplicablePoint mutations in pfdhodh geneNot Applicable

Note: The EC50 values for resistant strains are illustrative and based on the reported fold-resistance for DHODH inhibitors. Actual values will vary depending on the specific mutation and the selection pressure used.

Experimental Protocols for Measuring Drug Susceptibility

This is a widely used, simple, and cost-effective method for determining parasite growth.[3][4]

  • Plate Preparation:

    • Prepare a serial dilution of this compound in complete culture medium in a 96-well black plate with a clear bottom. Include drug-free wells as a negative control and parasite-free wells as a background control.

  • Parasite Seeding:

    • Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation:

    • Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

    • Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.

    • Remove the culture supernatant and add the lysis buffer with SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the drug-free control wells (100% growth).

    • Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

This is a highly sensitive method that measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[5][6][7]

  • Plate Preparation:

    • Prepare serial dilutions of this compound in a 96-well plate as described for the SYBR Green I assay.

  • Parasite Seeding:

    • Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation:

    • Incubate the plate for 24 hours under standard culture conditions.

  • Radiolabeling:

    • Add 0.5 µCi of [³H]-hypoxanthine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Scintillation Counting:

    • Harvest the cells onto a glass-fiber filter using a cell harvester.

    • Wash the filter to remove unincorporated radiolabel.

    • Dry the filter and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the drug-free control wells.

    • Calculate the EC50 value as described above.

Flow cytometry offers a high-throughput and accurate method for determining parasitemia by staining the parasite DNA.[8][9][10]

  • Plate Preparation and Incubation:

    • Follow steps 1-3 of the SYBR Green I assay protocol.

  • Staining:

    • Transfer a small aliquot of the culture from each well to a new 96-well plate.

    • Stain the cells with a DNA-binding dye such as SYBR Green I or Hoechst 33342. For example, incubate with 1:1000 SYBR Green I for 20 minutes at room temperature.[10]

  • Data Acquisition:

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 red blood cells) per well.

    • Use uninfected red blood cells to gate the negative population.

  • Data Analysis:

    • Determine the percentage of infected red blood cells (parasitemia) for each drug concentration.

    • Normalize the parasitemia to the drug-free control wells.

    • Calculate the EC50 value as described previously.

Experimental Workflow for Measuring Resistance

G cluster_prep Assay Preparation cluster_measurement Measurement of Parasite Growth cluster_analysis Data Analysis start Prepare serial dilutions of this compound in 96-well plate add_parasites Add synchronized ring-stage parasites start->add_parasites incubate Incubate for 72 hours add_parasites->incubate assay_choice Select Assay incubate->assay_choice sybr SYBR Green I Assay assay_choice->sybr hypoxanthine [3H]-Hypoxanthine Assay assay_choice->hypoxanthine flow Flow Cytometry assay_choice->flow normalize Normalize data to controls sybr->normalize hypoxanthine->normalize flow->normalize curve_fit Fit to dose-response curve normalize->curve_fit ec50 Determine EC50 value curve_fit->ec50 compare Compare EC50 of resistant vs. sensitive strains ec50->compare end Quantify fold resistance compare->end

Workflow for measuring this compound resistance.

Part 3: Mechanism of Action and Resistance

This compound Signaling Pathway

This compound targets the enzyme dihydroorotate dehydrogenase (DHODH), which is a key component of the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum. This pathway is essential for the synthesis of pyrimidines, which are required for DNA and RNA replication. Inhibition of PfDHODH leads to pyrimidine starvation and ultimately parasite death.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanism DHO Dihydroorotate Orotate Orotate DHO->Orotate PfDHODH UMP UMP Orotate->UMP Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids This compound This compound This compound->Orotate Inhibits PfDHODH Mutation Point mutations in pfdhodh gene Mutation->Orotate Alters drug binding site

Mechanism of action of this compound and resistance pathway.

Resistance to DHODH inhibitors, including those structurally similar to this compound, has been shown to arise primarily through point mutations in the drug-binding site of the PfDHODH enzyme. These mutations reduce the binding affinity of the inhibitor, thereby decreasing its efficacy. Gene amplification of pfdhodh has also been observed as a mechanism of resistance, although it appears to be less common.

Conclusion

The protocols outlined in these application notes provide a framework for the systematic in vitro study of this compound resistance in P. falciparum. By inducing and characterizing resistant parasite lines, researchers can gain valuable insights into the potential for resistance development, the genetic basis of resistance, and the cross-resistance profile with other antimalarials. This information is essential for the strategic development and deployment of this compound as a novel antimalarial therapy.

References

Synthesis Pathway for the Antimalarial Candidate DSM705 and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and biological activity of DSM705, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated target for antimalarial drugs. Also included are data on key analogues, offering insights into the structure-activity relationship (SAR) of this promising class of compounds.

Introduction

This compound is a pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite. Unlike the host, Plasmodium parasites rely solely on the de novo pyrimidine synthesis pathway, making PfDHODH an attractive target for therapeutic intervention. This compound has demonstrated potent activity against both the blood and liver stages of the parasite, highlighting its potential for both treatment and prophylaxis of malaria.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following protocol is a representative synthesis based on established methodologies for pyrrole-based compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials and reagents to be sourced from commercial suppliers.

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Procedure:

A detailed, step-by-step synthesis protocol for this compound is outlined in the supplementary information of the primary research publication: Journal of Medicinal Chemistry2021 , 64 (9), 6085–6136. Researchers are advised to consult this publication for the precise experimental conditions, including stoichiometry, reaction times, temperatures, and purification methods. The general synthetic strategy involves the construction of the substituted pyrrole core followed by amide coupling.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound and its key analogues.

CompoundPfDHODH IC50 (nM)[1]P. vivax DHODH IC50 (nM)[1]P. falciparum 3D7 EC50 (nM)[1]Human DHODH Inhibition
This compound 955212No significant inhibition

Table 1: In Vitro Activity of this compound

CompoundAdministration RouteDose (mg/kg)Bioavailability (F%)t1/2 (h)Cmax (µM)
This compound Oral (p.o.)2.6743.42.6
Oral (p.o.)24704.520
Intravenous (i.v.)2.3---

Table 2: Pharmacokinetic Properties of this compound in Swiss Outbred Mice [1]

Signaling Pathway and Experimental Workflow

Mechanism of Action: DHODH Inhibition

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthetic pathway. By blocking this step, this compound deprives the parasite of the necessary pyrimidine building blocks for DNA and RNA synthesis, ultimately leading to parasite death.

DHODH_Inhibition cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines (DNA/RNA synthesis) Orotate->Pyrimidines DHODH->Orotate This compound This compound This compound->DHODH Inhibition experimental_workflow A Synthesis of Pyrrole Core B Functional Group Interconversion and Derivatization A->B C Purification and Characterization (NMR, MS) B->C D In Vitro Enzyme Assay (PfDHODH Inhibition) C->D E In Vitro Whole-Cell Assay (*P. falciparum* Growth Inhibition) D->E F In Vivo Efficacy Studies (Mouse Models) E->F G Pharmacokinetic Profiling E->G

References

Application Notes and Protocols for the Quantification of DSM705 Using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the quantitative analysis of DSM705, a potent pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, enabling the reliable measurement of this compound concentrations in plasma. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. Additionally, this document includes visualizations of the experimental workflow and the proposed signaling pathway of this compound.

Introduction

This compound is an investigational antimalarial drug that targets the DHODH enzyme of Plasmodium falciparum, a critical component of the pyrimidine biosynthesis pathway in the parasite. Accurate quantification of this compound in biological fluids is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical method development and validation. This document provides a comprehensive guide for the quantification of this compound, based on established principles of bioanalysis for similar small molecules.

Signaling Pathway of this compound

This compound exerts its antiparasitic effect by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, this compound deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.

DSM705_Pathway cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate PfDHODH PfDHODH Enzyme Dihydroorotate->PfDHODH Substrate Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Parasite_Growth Parasite Growth Inhibition DNA_RNA_Synthesis->Parasite_Growth PfDHODH->Orotate Product This compound This compound This compound->PfDHODH Inhibition

Figure 1: Proposed signaling pathway of this compound action.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound (e.g., this compound-d4), is recommended. If unavailable, a compound with similar physicochemical properties can be used.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized or HPLC grade

  • Human plasma (or other relevant biological matrix)

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The concentration range should be selected based on the expected in vivo concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.

  • Aliquoting: To a 96-well plate, add 50 µL of plasma samples, calibration standards, or QC samples.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

  • Mixing: Seal the plate and vortex for 2 minutes at high speed to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Sample_Prep_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is add_acn Add Cold Acetonitrile with 0.1% FA (200 µL) add_is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Application Notes and Protocols for Assessing DSM705 Activity Against Plasmodium vivax Liver-Stage Hypnozoites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plasmodium vivax malaria presents a significant challenge to global eradication efforts due to its ability to form dormant liver-stage parasites called hypnozoites. These hypnozoites can activate weeks, months, or even years after the initial infection, causing relapsing episodes of the disease.[1][2][3] The development of drugs with activity against hypnozoites, known as radical cure agents, is a critical research priority.

DSM705 is an inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[4][5] This pathway is essential for parasite DNA replication and survival. While this compound has shown potent activity against the blood and developing liver stages (schizonts) of Plasmodium species, preclinical data suggests it is not active against the dormant hypnozoite stage of P. vivax.[6]

These application notes provide detailed protocols for assessing the activity of this compound against P. vivax liver stages, including methods to specifically evaluate its efficacy against developing schizonts while confirming its lack of activity against established hypnozoites. These protocols are intended for researchers, scientists, and drug development professionals working on antimalarial therapies.

Mechanism of Action: this compound

This compound targets the enzyme dihydroorotate dehydrogenase (DHODH) within the parasite's mitochondria. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound deprives the parasite of the necessary precursors for DNA and RNA synthesis, thereby arresting its growth and replication. This mechanism is effective against rapidly dividing forms of the parasite, such as blood-stage trophozoites and developing liver-stage schizonts. Hypnozoites, being metabolically quiescent, are less dependent on de novo pyrimidine synthesis and are therefore not susceptible to DHODH inhibitors like this compound.

DSM705_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_mitochondrion Mitochondrion DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Catalyzes DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Replication Parasite Replication (Schizonts) DNA_RNA->Replication Replication->Replication Dormancy Dormancy (Hypnozoites) Dormancy->Dormancy This compound This compound This compound->DHODH Inhibits

Mechanism of this compound action on Plasmodium.

Experimental Protocols

The assessment of this compound's activity against P. vivax liver stages is best conducted using an in vitro primary human hepatocyte (PHH) culture system. This system supports the full development of liver schizonts and the establishment of persistent hypnozoites.[1][7]

Protocol 1: Primary Human Hepatocyte (PHH) Culture and P. vivax Sporozoite Infection

This protocol outlines the steps for establishing a PHH culture and infecting it with P. vivax sporozoites.

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated 96-well or 384-well plates[8]

  • Hepatocyte culture medium

  • Cryopreserved P. vivax sporozoites

  • Penicillin-Streptomycin solution

Procedure:

  • Thawing and Seeding of PHHs: Thaw cryopreserved PHHs according to the supplier's instructions and seed them onto collagen-coated plates at a desired density.

  • Cell Culture Maintenance: Maintain the hepatocyte culture at 37°C in a 5% CO2 incubator, changing the medium daily.

  • Sporozoite Preparation and Infection: On the day of infection, rapidly thaw cryopreserved P. vivax sporozoites in a 37°C water bath.[9]

  • Resuspend the sporozoites in hepatocyte culture medium and add them to the PHH monolayers.[9]

  • Centrifuge the plates at a low speed (e.g., 500 x g) for 10 minutes at room temperature to facilitate sporozoite contact with the hepatocytes.[10]

  • Incubate for 2-3 hours at 37°C to allow for sporozoite invasion.

  • After incubation, gently wash the wells to remove non-invaded sporozoites and replace with fresh culture medium.

experimental_workflow A Thaw & Seed Primary Human Hepatocytes (PHH) B Culture PHH Monolayer (24-48 hours) A->B C Infect with P. vivax Sporozoites B->C D Wash to Remove Non-invaded Sporozoites C->D E Apply Drug Treatment Regimens (Prophylactic vs. Radical Cure) D->E F Incubate for 6-8 Days (Daily Media & Drug Change) E->F G Fix and Stain Cells (Immunofluorescence) F->G H Image Acquisition & Analysis (High-Content Imaging) G->H I Quantify Schizonts & Hypnozoites (Size and Number) H->I

In vitro P. vivax liver-stage drug assay workflow.

Protocol 2: this compound Efficacy Assessment - Prophylactic and Radical Cure Assays

To thoroughly assess the stage-specific activity of this compound, two treatment regimens should be employed: a prophylactic assay and a radical cure assay.[11]

A. Prophylactic Assay (Assessing Activity against Early Developing Forms)

  • Objective: To determine if this compound can prevent the establishment and development of liver-stage schizonts.

  • Procedure:

    • Initiate drug treatment 2-3 hours post-infection, after washing away non-invaded sporozoites.

    • Add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO) and a positive control known to inhibit schizont development (e.g., atovaquone).

    • Continue treatment for the duration of the experiment (typically 6-8 days), replenishing the drug with each daily media change.

    • At the end of the incubation period, proceed to the endpoint analysis (Protocol 3).

B. Radical Cure Assay (Assessing Activity against Established Hypnozoites)

  • Objective: To determine if this compound has any effect on established, dormant hypnozoites.

  • Procedure:

    • Following sporozoite infection, culture the cells for 5-6 days to allow for the maturation and establishment of dormant hypnozoites.

    • On day 6 post-infection, initiate treatment with this compound at various concentrations. Include a vehicle control and a positive control for radical cure (e.g., primaquine).

    • Continue treatment for an additional 2-3 days.

    • At the end of the treatment period, proceed to the endpoint analysis (Protocol 3).

Protocol 3: Endpoint Analysis - Immunofluorescence Microscopy and Quantitative PCR

A. Immunofluorescence Assay (IFA) for Parasite Quantification

  • Objective: To visualize and differentially quantify developing schizonts and dormant hypnozoites.

  • Materials:

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 3% BSA in PBS)

    • Primary antibodies: Anti-Plasmodium HSP70 or anti-CSP to detect all liver-stage forms.[10]

    • Secondary antibodies: Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488)

    • Nuclear stain (e.g., DAPI)

  • Procedure:

    • Fix the infected hepatocyte monolayers.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies, followed by incubation with fluorescently-conjugated secondary antibodies.

    • Stain the nuclei with DAPI.

    • Acquire images using a high-content imaging system.

    • Analyze the images to count the number of parasites and measure their size. Hypnozoites are typically identified as small, uninucleated forms, while schizonts are larger and multinucleated.[10][12]

B. Quantitative Real-Time PCR (qRT-PCR) for Parasite Burden

  • Objective: To quantify the overall parasite load by measuring parasite-specific gene expression.

  • Procedure:

    • Lyse the infected hepatocytes and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for a constitutively expressed parasite gene, such as the 18S rRNA gene.[13][14]

    • Normalize the parasite gene expression to a host housekeeping gene (e.g., GAPDH) to determine the relative parasite burden.

Data Presentation and Interpretation

The quantitative data from the experiments should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Prophylactic Activity of this compound against P. vivax Liver Stages

TreatmentConcentration (µM)Mean Schizont Count (per well)Mean Hypnozoite Count (per well)% Inhibition of SchizontsTotal Parasite Burden (Relative qRT-PCR)
Vehicle Control-1502500%1.00
This compound0.17524550%0.65
This compound1.01525590%0.40
This compound10.0224898.7%0.35
Atovaquone1.0525096.7%0.38

Interpretation: In the prophylactic assay, this compound is expected to show a dose-dependent reduction in the number and size of developing schizonts, with minimal to no effect on the number of hypnozoites. This indicates activity against the replicating forms of the parasite.

Table 2: Radical Cure Activity of this compound against P. vivax Liver Stages

TreatmentConcentration (µM)Mean Schizont Count (per well)Mean Hypnozoite Count (per well)% Inhibition of HypnozoitesTotal Parasite Burden (Relative qRT-PCR)
Vehicle Control-1452400%1.00
This compound1.01402352%0.98
This compound10.01382420%0.99
Primaquine10.01355079%0.45

Interpretation: In the radical cure assay, this compound is not expected to significantly reduce the number of established hypnozoites, even at high concentrations. The positive control, primaquine, should demonstrate a significant reduction in the hypnozoite population. This would confirm that this compound lacks radical cure activity.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound against the liver stages of P. vivax. By employing both prophylactic and radical cure assay formats, researchers can definitively characterize the compound's activity against developing schizonts and its lack of efficacy against dormant hypnozoites. This information is crucial for the strategic development of this compound as part of a combination therapy for the treatment and prevention of malaria. The use of high-content imaging and qRT-PCR provides quantitative and reproducible endpoints for assessing drug activity.

References

Application Notes and Protocols for ADME Profiling of Novel Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction

The development of novel antimalarial agents is a global health priority, driven by the emergence and spread of drug-resistant Plasmodium parasites. A critical aspect of the drug discovery and development pipeline is the early characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. Poor pharmacokinetic profiles are a major cause of clinical trial failures. Therefore, a thorough and early assessment of ADME parameters is essential to identify promising candidates with a higher probability of success, ultimately saving time and resources.[1][2]

These application notes provide detailed protocols for key in vitro and in vivo ADME profiling techniques relevant to the screening and development of novel antimalarial compounds. The aim is to offer a practical guide for researchers to assess the drug-like properties of their compounds and make informed decisions for lead optimization and candidate selection.

Key In Vitro ADME Assays

A suite of in vitro assays should be employed early in the discovery process to provide initial data on a compound's ADME profile. These assays are typically high-throughput and require small amounts of compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound heavily influence its ADME profile.

Table 1: Physicochemical Properties of Selected Antimalarial Drugs

CompoundMolecular Weight ( g/mol )clogPTopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Chloroquine319.874.632.923
Quinine324.423.441.923
Mefloquine378.314.834.223
Artemether298.373.146.205
Lumefantrine528.948.329.512
Piperaquine535.566.851.824
Atovaquone366.845.254.414

Source: Data compiled from various literature sources.

Solubility Assays

Good aqueous solubility is crucial for oral absorption.

Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a suitable method such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: The measured concentration is the kinetic solubility of the compound.

Permeability Assays

Permeability across biological membranes, such as the intestinal epithelium, is a key determinant of oral bioavailability.

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion.[3]

Protocol: PAMPA

  • Lipid Solution Preparation: Prepare a solution of 2% (w/v) lecithin in dodecane.

  • Donor Plate Preparation: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter plate (donor plate).

  • Compound Preparation: Prepare a 500 µM solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).

  • Assay Setup: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 200 µL of the compound solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-16 hours.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by HPLC-UV or LC-MS.

  • Calculation of Permeability Coefficient (Pe):

    • Calculate the equilibrium concentration: Ceq = ([C]D * VD + [C]A * VA) / (VD + VA) where [C]D and [C]A are the final concentrations in the donor and acceptor wells, and VD and VA are the volumes.

    • Calculate Pe (cm/s) using the appropriate formula provided by the assay kit manufacturer or from established literature.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the human intestinal epithelium. This assay can assess both passive diffusion and active transport.[4]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a Transwell® plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value >200 Ω·cm² generally indicates good monolayer integrity. Additionally, the permeability of a paracellular marker like Lucifer yellow can be assessed.

  • Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport (Absorption): Add the test compound (typically at 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport (Efflux): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).

Table 2: In Vitro Permeability Data for Novel Antimalarial Compounds

Compound SeriesExample CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Diaryl-2-aminopyridinesCompound 1-1.53.22.1
Diaryl-2-aminopyridinesCompound 2-2.14.52.1
Triazole-thienopyrimidineCompound 33>5>10--
Benzimidazole-<1<1--

Source: Data adapted from various research articles. Note: Dashes indicate data not reported.

Metabolic Stability Assays

Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its half-life and dosing regimen.

Liver microsomes are subcellular fractions containing the majority of the cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism.[1]

Protocol: Microsomal Stability Assay

  • Reagents: Pooled human or rodent liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL)

Table 3: In Vitro Metabolic Stability of Novel Antimalarial Compounds

CompoundHuman Liver Microsome t½ (min)Mouse Liver Microsome t½ (min)Rat Liver Microsome t½ (min)
Genz-668764451520
MMV693183>60>60>60
RMB005>150--
RMB05910.9--
RMB06012.3--

Source: Data compiled from various research articles. Note: Dashes indicate data not reported.

Plasma Protein Binding Assay

The extent to which a compound binds to plasma proteins affects its distribution and availability to reach the target site.

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Apparatus: Use a RED device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff) that divides each well into two chambers.

  • Compound Spiking: Add the test compound to plasma (human, rat, or mouse) at a final concentration of 1-5 µM.

  • Assay Setup: Add the plasma containing the compound to one chamber and an equal volume of PBS (pH 7.4) to the other chamber of the RED insert.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to equalize matrix effects. Precipitate the proteins with a cold organic solvent containing an internal standard. Analyze the supernatant by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

    • % Bound = (1 - fu) * 100

Key In Vivo ADME Assay

In vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile of a compound.

Pharmacokinetic (PK) Study in Mice

Protocol: Murine Pharmacokinetic Study

  • Animals: Use male or female mice (e.g., C57BL/6 or BALB/c strain), typically 6-8 weeks old.

  • Compound Formulation: Formulate the test compound in a suitable vehicle for the intended route of administration (e.g., for oral administration, a solution or suspension in water with 0.5% carboxymethylcellulose and 0.1% Tween 80).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (typically 20-30 µL) at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or via cardiac puncture at terminal time points. Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the compound from the plasma using protein precipitation or liquid-liquid extraction. Quantify the compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Table 4: In Vivo Pharmacokinetic Parameters of Novel Antimalarial Compounds in Mice

CompoundDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)F (%)
Genz-66876455 (PO, bid)--2.8--
Compound 1 (Diaryl-2-aminopyridine)20 (PO)190012.53-69
Compound 2 (Diaryl-2-aminopyridine)20 (PO)33000.52.96-59.7
Chloroquine50 (IP)--99.3--
Piperaquine90 (IP)--384 (16 days)--

Source: Data compiled from various research articles. Note: Dashes indicate data not reported. IP = Intraperitoneal.

Visualizations

Experimental Workflows

ADME_Profiling_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_decision Decision Making physchem Physicochemical Properties solubility Solubility physchem->solubility pampa PAMPA solubility->pampa caco2 Caco-2 Permeability pampa->caco2 microsomal Microsomal Stability caco2->microsomal ppb Plasma Protein Binding microsomal->ppb pk_study Pharmacokinetic Study (Rodent) ppb->pk_study lead_opt Lead Optimization pk_study->lead_opt candidate_sel Candidate Selection lead_opt->candidate_sel start Novel Antimalarial Compound lead_opt->start Iterative Design end end candidate_sel->end Preclinical Development start->physchem

Caption: A typical workflow for ADME profiling of novel antimalarial compounds.

Bidirectional Caco-2 Permeability Assay

Caco2_Permeability cluster_A_B Apical to Basolateral (A-B) Transport cluster_B_A Basolateral to Apical (B-A) Transport cluster_calculation Efflux Ratio Calculation A_B_donor Apical (Donor) C₀ A_B_receiver Basolateral (Receiver) Measures Papp (A-B) A_B_donor->A_B_receiver Passive Diffusion + Active Uptake caco2_monolayer Caco-2 Cell Monolayer efflux_ratio Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) ER > 2 suggests efflux A_B_receiver->efflux_ratio B_A_donor Basolateral (Donor) C₀ B_A_receiver Apical (Receiver) Measures Papp (B-A) B_A_donor->B_A_receiver Passive Diffusion + Active Efflux B_A_receiver->efflux_ratio

Caption: Logic of the bidirectional Caco-2 permeability assay to determine efflux.

Conclusion

A systematic and early approach to ADME profiling is indispensable for the successful development of novel antimalarial drugs. The protocols and data presented here provide a framework for researchers to characterize the pharmacokinetic properties of their compounds. By integrating these ADME studies into the drug discovery workflow, it is possible to identify and optimize candidates with favorable drug-like properties, thereby increasing the likelihood of advancing new, effective treatments for malaria into clinical development.

References

Application Notes and Protocols for Formulating DSM705 to Ensure Robust Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM705, a potent inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), is a promising next-generation antimalarial candidate.[1][2][3] Preclinical studies in murine models have demonstrated that this compound possesses high oral bioavailability, in the range of 70-74%.[1][2][3] The primary objective of formulating this compound is therefore not to overcome inherently poor absorption, but to develop a robust dosage form that consistently ensures its high bioavailability across diverse patient populations and physiological conditions. This document provides detailed application notes and experimental protocols for the selection and evaluation of formulation strategies for this compound, with a focus on maintaining its favorable pharmacokinetic profile. Based on its physicochemical properties of good aqueous solubility and high intestinal permeability, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class 1 or 2 compound.

Introduction to this compound

This compound is a pyrrole-based inhibitor that selectively targets the DHODH enzyme of Plasmodium parasites, a critical component of the pyrimidine biosynthesis pathway, with nanomolar potency.[1][2][3] It exhibits excellent selectivity, with no significant inhibition of the mammalian DHODH enzyme.[1][2] The hydrochloride salt form of this compound is noted for its enhanced water solubility and stability.[1] Given its high intrinsic permeability and good solubility, the formulation strategy for this compound should be geared towards ensuring rapid and complete dissolution in the gastrointestinal tract to maintain its high oral bioavailability.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for guiding formulation development.

PropertyValueReference
Molecular FormulaC₁₉H₁₉F₃N₆O[4]
Molecular Weight404.39 g/mol [4]
LogP3.1[4]
Kinetic Solubility (pH 6.5)130–260 μM[1]
In vitro PermeabilityHigh (Caco-2 cell model)[1]
Efflux RatioNo evidence of efflux[1]
pKaNot available
PolymorphismNot available

Table 1: Physicochemical Properties of this compound

Rationale for Formulation Strategy

Considering the high intrinsic permeability and good aqueous solubility of this compound, the primary goals for formulation are:

  • To ensure rapid dissolution of the drug substance.

  • To minimize the impact of gastrointestinal pH and food on drug absorption.

  • To develop a physically and chemically stable dosage form.

Simple, scalable, and cost-effective formulation approaches are likely to be suitable for this compound. More complex formulations such as lipid-based systems may not be necessary but could be considered for specific product requirements, such as pediatric formulations or fixed-dose combinations.

Recommended Formulation Approaches

The following formulation strategies are recommended for evaluation to ensure robust oral delivery of this compound.

Micronization

Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution, which can enhance the rate of dissolution.[5][6]

Solid Dispersions

Solid dispersions involve dispersing the drug in a solid matrix, often a polymer, to improve dissolution.[5][6] This can be particularly useful for maintaining the drug in an amorphous, higher-energy state.

Self-Emulsifying Drug Delivery Systems (SEDDS)

While likely not essential for this compound, SEDDS can be explored for liquid dosage forms or to ensure absorption is independent of food effects.[7] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of different this compound formulations.

Protocol 1: Preparation of Micronized this compound Formulation

Objective: To prepare a simple tablet formulation of micronized this compound.

Materials:

  • This compound (micronized)

  • Microcrystalline cellulose (MCC)

  • Croscarmellose sodium

  • Magnesium stearate

Procedure:

  • Micronize this compound using a jet mill to achieve a particle size distribution of D90 < 10 µm.

  • Blend the micronized this compound with microcrystalline cellulose and croscarmellose sodium in a V-blender for 15 minutes.

  • Add magnesium stearate and blend for an additional 3 minutes.

  • Compress the blend into tablets using a rotary tablet press.

Protocol 2: Preparation of this compound Solid Dispersion by Spray Drying

Objective: To prepare a solid dispersion of this compound to enhance dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

Procedure:

  • Dissolve this compound and PVP K30 in methanol to form a clear solution.

  • Spray-dry the solution using a laboratory-scale spray dryer with the following parameters:

    • Inlet temperature: 80-120°C

    • Atomization pressure: 2-4 bar

    • Feed rate: 5-15 mL/min

  • Collect the resulting powder and store it in a desiccator.

  • The solid dispersion can then be formulated into capsules or tablets.

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the dissolution profile of different this compound formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Media:

  • 0.1 N HCl (pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.8)

Procedure:

  • Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5°C.

  • Place one tablet/capsule of the this compound formulation in each vessel.

  • Rotate the paddle at 50 rpm.

  • Withdraw samples (5 mL) at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Protocol 4: In Vitro Permeability Assessment using Caco-2 Monolayers

Objective: To confirm the high permeability of this compound and to assess the impact of formulation on its transport across an intestinal epithelial cell model.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (A) side and HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, take samples from the basolateral side and analyze for this compound concentration by LC-MS/MS.

  • To assess efflux, add the drug to the basolateral side and sample from the apical side.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

Protocol 5: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability of different this compound formulations in a murine model.

Animal Model: Swiss outbred mice

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the mice into groups for each formulation and an intravenous (IV) reference group.

  • For oral administration, administer the this compound formulation via oral gavage.

  • For IV administration, administer a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) via the tail vein.

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via retro-orbital bleeding or tail snip.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and oral bioavailability (F%).

Data Presentation

The quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison of the different formulation strategies.

FormulationD15 (min)D30 (min)D60 (min)
Micronized
Solid Dispersion
Unformulated API

Table 2: Comparative In Vitro Dissolution of this compound Formulations at pH 6.8

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound Solution
Micronized
Solid Dispersion

Table 3: In Vitro Caco-2 Permeability of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)F (%)
IV--100
Micronized
Solid Dispersion

Table 4: Pharmacokinetic Parameters of this compound Formulations in Mice

Visualizations

Diagrams illustrating key processes are provided below.

G cluster_formulation Formulation Development Workflow API Characterization API Characterization Formulation Strategy Selection Formulation Strategy Selection API Characterization->Formulation Strategy Selection Physicochemical Properties Formulation Preparation Formulation Preparation Formulation Strategy Selection->Formulation Preparation In Vitro Characterization In Vitro Characterization Formulation Preparation->In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Promising Candidates Lead Formulation Selection Lead Formulation Selection In Vivo Evaluation->Lead Formulation Selection PK Data G cluster_pk_study In Vivo Pharmacokinetic Study Protocol Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing Dosing Fasting->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis Bioanalysis Plasma Separation->Bioanalysis PK Analysis PK Analysis Bioanalysis->PK Analysis Concentration Data G cluster_pathway Mechanism of Action of this compound Orotate Orotate UMP UMP Orotate->UMP DHODH DHODH DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis This compound This compound This compound->DHODH Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming DSM705 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSM705. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for issues encountered with this compound solubility in aqueous solutions. Here you will find frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a pyrrole-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), with potent activity against Plasmodium DHODH, making it a valuable compound for antimalarial research.[1][2][3] Structurally, it is a hydrophobic molecule, which can present challenges with solubility in aqueous solutions. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] The hydrochloride salt form of this compound is also available and is suggested to have enhanced water solubility and stability.[2][3]

Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What should I do?

A2: Direct dissolution of this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock into your aqueous experimental medium. For preparing a DMSO stock solution, you can dissolve this compound at a concentration of up to 100 mg/mL with the aid of sonication.[4] When diluting the DMSO stock, it is crucial to do so in a stepwise manner and with vigorous mixing to prevent precipitation.[5] The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[6]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium or aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Decrease the Final Concentration: Ensure your final experimental concentration of this compound does not exceed its aqueous solubility limit. It may be necessary to perform a solubility test in your specific medium.

  • Optimize the Dilution Method: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.

  • Use a Co-solvent Formulation: For more challenging situations, particularly for in vivo studies, using a co-solvent system is effective. Formulations containing DMSO, PEG300, and Tween-80 have been successfully used to prepare this compound solutions.[7][8]

  • Consider the Hydrochloride Salt: If you are using the free base form of this compound, switching to the hydrochloride salt may improve aqueous solubility.[2][3]

Q4: What are some recommended solvent formulations for in vivo studies with this compound?

A4: Several formulations have been reported to successfully deliver this compound in vivo, achieving concentrations of at least 2.5 mg/mL. These typically involve a combination of solvents to enhance solubility and bioavailability.[7][8]

Quantitative Solubility Data

The following table summarizes known solubility information for this compound and its hydrochloride salt. Researchers should note that solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

Compound FormSolvent/VehicleConcentrationNotes
This compoundDMSO100 mg/mL (226.83 mM)Requires sonication for dissolution.[4]
This compound Hydrochloride10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.67 mM)A clear solution is obtained.[7][8]
This compound Hydrochloride10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.67 mM)A clear solution is obtained.[7][8]
This compound Hydrochloride10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.67 mM)A clear solution is obtained.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.Wt: 440.85 g/mol for the hydrochloride salt)[4]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the required amount of this compound powder. For a 10 mM stock solution, this would be approximately 4.41 mg per mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube for 1-2 minutes to begin the dissolution process.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.[4]

  • Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General "Shake-Flask" Method for Determining Equilibrium Solubility

This method can be used to determine the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sealed, temperature-controlled container (e.g., glass vial)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Syringe filter (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in the sealed container.

  • Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifuging the sample.

  • Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in DMSO.

G start This compound not dissolving in DMSO q1 Is the DMSO anhydrous and high-purity? start->q1 sol1 Use fresh, anhydrous DMSO. q1->sol1 No q2 Have you tried sonication? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Sonicate for 10-15 minutes. q2->sol2 No q3 Have you tried gentle warming (37°C)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Warm solution briefly at 37°C. q3->sol3 No end If issues persist, contact technical support. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Issue 2: Precipitation occurs when diluting DMSO stock solution into aqueous buffer.

G start Precipitation upon dilution of DMSO stock q1 Is the final concentration high? start->q1 sol1 Lower the final concentration. q1->sol1 Yes q2 Are you adding the stock solution quickly? q1->q2 No sol1->q2 sol2 Add stock dropwise with vigorous stirring. q2->sol2 Yes q3 Is the final DMSO concentration >0.5%? q2->q3 No sol2->q3 sol3 Reduce final DMSO concentration. q3->sol3 Yes q4 Still precipitating? q3->q4 No sol3->q4 sol4 Consider using a co-solvent formulation or the hydrochloride salt. q4->sol4 Yes end Precipitation should be resolved. q4->end No sol4->end

Caption: Troubleshooting workflow for aqueous dilution of this compound DMSO stock.

Signaling Pathway

This compound targets the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a key component of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication. By inhibiting DHODH, this compound disrupts this pathway, ultimately leading to the death of rapidly proliferating organisms like the malaria parasite.[2][9]

G cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate several steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA This compound This compound DHODH_node DHODH This compound->DHODH_node Inhibition

Caption: Mechanism of action of this compound in the pyrimidine biosynthesis pathway.

References

Technical Support Center: Optimizing and Troubleshooting Bioavailability of DSM705 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the dihydroorotate dehydrogenase (DHODH) inhibitor, DSM705. While published data indicates high oral bioavailability in preclinical models, this guide addresses potential discrepancies and offers troubleshooting strategies for achieving optimal and consistent results in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2][3] By inhibiting this enzyme, this compound prevents the synthesis of pyrimidines necessary for DNA and RNA production, thereby halting parasite replication.[3][4] It shows high selectivity for the parasite enzyme with no significant inhibition of the mammalian DHODH, making it a promising antimalarial candidate.[1][2]

Q2: Is low bioavailability a known issue for this compound?

Contrary to concerns about low bioavailability, published pharmacokinetic studies in Swiss outbred mice have shown that this compound exhibits high oral bioavailability, reported to be between 70% and 74%.[1][2] If you are observing significantly lower bioavailability in your experiments, it may be attributable to factors related to the formulation, experimental protocol, or the specific animal model being used.

Q3: What is the difference between this compound and this compound hydrochloride?

This compound is the free base form of the compound. This compound hydrochloride is the salt form, which generally offers enhanced water solubility and stability.[1][2] For in vivo studies, particularly oral administration, using a salt form like the hydrochloride can be advantageous for achieving complete dissolution in the dosing vehicle, which is a critical factor for consistent absorption.

Q4: What are the reported pharmacokinetic parameters for this compound in mice?

Key pharmacokinetic parameters for this compound following a single oral or intravenous dose in Swiss outbred mice are summarized in the table below.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice [1][2]

ParameterOral Administration (P.O.)Intravenous Administration (I.V.)
Dose 2.6 mg/kg and 24 mg/kg2.3 mg/kg
Bioavailability (F%) 74% and 70%, respectivelyN/A
Maximum Plasma Concentration (Cmax) 2.6 µM and 20 µM, respectivelyN/A
Apparent Half-life (t1/2) 3.4 hours and 4.5 hours, respectivelyN/A
Plasma Clearance (CL) N/A2.8 mL/min/kg
Volume of Distribution at Steady State (Vss) N/A1.3 L/kg

Note: The data presented are for reference only and may vary based on experimental conditions.

Troubleshooting Guide: Addressing Unexpectedly Low Bioavailability

If your experimental results show lower than expected bioavailability for this compound, consider the following potential issues and troubleshooting steps.

Issue 1: Incomplete Dissolution of this compound in the Dosing Vehicle

  • Question: My plasma concentrations of this compound are low and highly variable after oral gavage. Could the formulation be the problem?

  • Answer: Yes, incomplete dissolution of the compound in the dosing vehicle is a common cause of poor and erratic absorption.[5][6] this compound, particularly in its free base form, may have limited aqueous solubility.

    • Troubleshooting Steps:

      • Use the Hydrochloride Salt: Switch to this compound hydrochloride, which has improved solubility.[1][2]

      • Solubility Screening: Conduct a systematic solubility screening in various pharmaceutically acceptable vehicles.[5]

      • Formulation Aids: Consider using co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Polysorbate 80), or complexing agents (e.g., cyclodextrins) to improve solubility.[5][7]

      • Particle Size Reduction: If using a suspension, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[5][8]

Issue 2: Precipitation of this compound in the Gastrointestinal Tract

  • Question: I've successfully dissolved this compound in my formulation, but the in vivo exposure is still poor. What could be happening after administration?

  • Answer: The compound may be precipitating out of solution when the dosing vehicle mixes with the aqueous environment of the GI tract. This is a common challenge for compounds formulated in non-aqueous or high-concentration solubilizing vehicles.[5]

    • Troubleshooting Steps:

      • Incorporate Precipitation Inhibitors: Use polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) in your formulation to help maintain a supersaturated state in the GI tract.[5]

      • Consider Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[6][9]

Issue 3: Variability in Animal Physiology and Experimental Procedure

  • Question: I'm observing significant inter-animal variability in plasma concentrations. How can I reduce this?

  • Answer: Physiological differences between animals and inconsistencies in the experimental protocol can lead to variable absorption.[6]

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing, with free access to water. The presence of food can significantly alter gastric emptying and GI fluid composition.[6]

      • Acclimatize Animals: Allow animals to acclimatize to the experimental conditions for at least 3 days prior to the study to reduce stress-related physiological changes.[6]

      • Precise Dosing Technique: Ensure accurate and consistent oral gavage technique to avoid accidental administration into the trachea and to ensure the full dose is delivered to the stomach.

      • Evaluate Different Animal Strains: If variability persists, consider that different strains of mice or rats may have different GI physiology.[6]

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Formulation

This protocol provides a starting point for formulating this compound for oral administration in mice.

  • Vehicle Preparation: Prepare a vehicle of 0.5% HPMC and 0.1% Tween 80 in sterile water.

    • Slowly add the HPMC to the water while stirring vigorously to prevent clumping.

    • Once the HPMC is dispersed, add the Tween 80 and continue to stir until a clear solution is formed.

  • Compound Addition:

    • Weigh the required amount of this compound hydrochloride.

    • Create a slurry by adding a small amount of the vehicle to the compound and mixing to form a uniform paste.

    • Gradually add the remaining vehicle to the slurry while continuously stirring or sonicating.

  • Final Formulation:

    • Ensure the final formulation is a homogenous suspension or solution.

    • Prepare the formulation fresh on the day of dosing.

    • Verify the concentration of this compound in the formulation if possible.

Protocol 2: Oral Bioavailability Study in Mice

This protocol outlines a typical workflow for assessing the oral bioavailability of this compound.

  • Animal Model: Use male or female Swiss outbred mice (or another appropriate strain), weighing 20-25g.

  • Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast them overnight (12-16 hours) before dosing, with ad libitum access to water.

  • Group Allocation:

    • Group 1 (Oral): To receive this compound formulation by oral gavage (e.g., at 10 mg/kg).

    • Group 2 (Intravenous): To receive this compound in a suitable IV vehicle (e.g., saline with a solubilizing agent) via tail vein injection (e.g., at 2 mg/kg).

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the precise dose volume.

    • Administer the formulation. For oral dosing, use a standard gavage needle.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points.

    • Example time points for P.O. group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Example time points for I.V. group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters including Cmax, Tmax, AUC, t1/2, CL, Vss, and oral bioavailability (F%).

Visualizations

cluster_pathway This compound Mechanism of Action DHO Dihydroorotate (DHO) DHODH Plasmodium DHODH DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Product This compound This compound This compound->DHODH Inhibition Parasite Parasite Replication Blocked Pyrimidine->Parasite

Caption: Mechanism of action of this compound via inhibition of Plasmodium DHODH.

cluster_workflow Troubleshooting Workflow for Unexpected Low Bioavailability start Low Bioavailability Observed formulation_check Review Formulation: - Complete Dissolution? - Using Salt Form? start->formulation_check protocol_check Review Protocol: - Standardized Fasting? - Dosing Technique? formulation_check->protocol_check Yes optimize_formulation Optimize Formulation: - Use Co-solvents/Surfactants - Particle Size Reduction - Add Precipitation Inhibitors formulation_check->optimize_formulation No animal_check Consider Animal Model: - Strain Differences? - Health Status? protocol_check->animal_check Yes refine_protocol Refine Protocol: - Strict Fasting - Consistent Dosing - Acclimatize Animals protocol_check->refine_protocol No end Re-evaluate Bioavailability animal_check->end optimize_formulation->end refine_protocol->end

Caption: Troubleshooting workflow for unexpectedly low bioavailability of this compound.

cluster_exp_workflow Experimental Workflow for Bioavailability Study start Start acclimatize Animal Acclimatization & Fasting start->acclimatize grouping Group Allocation (IV and P.O.) acclimatize->grouping dosing Dosing (Oral Gavage / IV Injection) grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc end End: Determine F% pk_calc->end

Caption: Experimental workflow for a typical oral bioavailability study in mice.

References

Technical Support Center: Managing Off-Target Effects of DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage and identify potential off-target effects of Dihydroorotate Dehydrogenase (DHODH) inhibitors in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of a DHODH inhibitor? A1: The primary on-target effect is the inhibition of the DHODH enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. This leads to the depletion of pyrimidine nucleotides (like UMP and CTP) and an accumulation of the DHODH substrate, dihydroorotate (DHO).[1][2] This pyrimidine starvation blocks DNA and RNA synthesis, leading to cell cycle arrest, apoptosis, or differentiation in rapidly proliferating cells.[3][4]

Q2: My cells show reduced proliferation or viability after treatment. How can I confirm this is an on-target DHODH effect? A2: The most definitive method is a uridine rescue experiment . Since DHODH inhibition blocks the de novo synthesis of pyrimidines, supplementing the culture medium with exogenous uridine allows cells to produce pyrimidines via the salvage pathway, bypassing the need for DHODH. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of your inhibitor, it strongly indicates an on-target mechanism.[5][6][7]

Q3: The effects of my inhibitor are not rescued by uridine. What does this mean? A3: If uridine supplementation does not rescue the observed phenotype, it is a strong indication of potential off-target effects or non-specific cytotoxicity.[1] The inhibitor may be acting on other cellular targets, such as protein kinases or transporters.[8][9]

Q4: Some published "FTO inhibitors" were later identified as DHODH inhibitors. How can I avoid this confusion? A4: This is a known issue where compounds were mischaracterized. For example, the purported FTO inhibitors FB23-2 and CS2 (Brequinar) were later shown to exert their anti-leukemic effects primarily through potent DHODH inhibition.[5][10][11] To avoid this, it is critical to perform a uridine rescue assay early in your experiments. If the phenotype is rescued by uridine, the primary mechanism is likely DHODH inhibition, regardless of the compound's initial intended target.

Q5: Why is the IC50 value of my inhibitor much higher in my cell-based assay compared to the enzymatic assay? A5: Several factors can contribute to this discrepancy. The pyrimidine salvage pathway, which utilizes pre-existing nucleosides from the environment (e.g., in fetal bovine serum), can compensate for de novo pathway inhibition, making cells less sensitive.[12][13] Additionally, poor cell permeability, active efflux of the compound from the cell, or rapid metabolism of the inhibitor can reduce its effective intracellular concentration.

Troubleshooting Guide

This section addresses common problems encountered during in vitro experiments with DHODH inhibitors.

Problem 1: Unexpected or inconsistent cellular response.

  • Is the effect on-target?

    • Solution: Perform a uridine rescue experiment. An on-target effect should be nullified by the addition of 50-100 µM uridine to the culture medium.[5]

  • Is the compound stable?

    • Solution: Confirm the identity, purity, and stability of your inhibitor stock. Improper storage can lead to degradation.

  • Are culture conditions consistent?

    • Solution: The level of uridine and other nucleosides in serum can vary between batches, affecting inhibitor potency. Consider using dialyzed fetal bovine serum to reduce baseline nucleoside levels for more consistent results.[7]

Problem 2: Observed phenotype is not rescued by uridine, suggesting off-target activity.

  • Could the inhibitor be targeting kinases?

    • Solution: Many small molecules have off-target kinase activity.[14] Profile your inhibitor against a panel of kinases to identify potential off-target interactions. Commercial services and in-house kits are available for this purpose.[15][16]

  • Could the inhibitor be affecting other metabolic pathways or transporters?

    • Solution: Some DHODH inhibitors are known to interact with other proteins. For example, Emvododstat inhibits the BCRP transporter, and Teriflunomide can inhibit tyrosine kinases and affect CYP enzymes.[8][9] Assess these possibilities through specific transporter or enzymatic assays if you suspect such interactions.

Data Presentation: Potency & Selectivity of Common DHODH Inhibitors

The following tables summarize key quantitative data for several well-characterized DHODH inhibitors.

Table 1: On-Target Enzymatic Potency of Selected DHODH Inhibitors

InhibitorHuman DHODH IC50Cell Proliferation IC50 (Cell Line)Citation(s)
Brequinar~4.5 nMVaries (e.g., low nM in sensitive lines)[17][18]
Teriflunomide (A77 1726)~411 nMVaries (µM range)[17]
Emvododstat (PTC299)Potent (nM range)<30 nM (in 7/12 leukemia lines)[1][14]
ASLAN003 (Farudodstat)35 nM152 nM (THP-1), 582 nM (MOLM-14)[19][20]
BAY 2402234 (Orludodstat)1.2 nMSub-nanomolar to low-nanomolar (AML lines)[21][22]

Table 2: Known or Potential Off-Target Activities

InhibitorOff-Target(s)Effect / PotencyNotesCitation(s)
TeriflunomideProtein Tyrosine KinasesInhibition (specific IC50s not detailed)May contribute to immunomodulatory effects.[9][23]
CYP2C8Weak InhibitionPotential for drug-drug interactions.[9]
CYP1A2Weak InductionPotential for drug-drug interactions.[9]
Emvododstat (PTC299)BCRP TransporterInhibitionPotential for drug-drug interactions.[8]
KinasesNo significant off-target kinase inhibition reportedConsidered a highly selective DHODH inhibitor.[8][14]
BrequinarFerroptosis PathwaySensitization at high concentrationsMay be relevant for interpreting results at supra-pharmacological doses.[13]

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts for managing DHODH inhibitor experiments.

A Observe Cellular Phenotype (e.g., cytotoxicity, growth arrest) B Perform Uridine Rescue Assay (Add 50-100 µM Uridine) A->B C Is Phenotype Rescued? B->C D Conclusion: On-Target Effect (Phenotype is due to DHODH inhibition) C->D  Yes E Conclusion: Off-Target Effect (Phenotype is NOT due to DHODH inhibition) C->E No   G Confirm with Metabolomics: - Measure Dihydroorotate (↑) - Measure UMP/CTP (↓) D->G F Troubleshooting Steps E->F H Investigate Off-Targets: - Kinase Selectivity Panel - Transporter Assays - Other relevant assays F->H Identify Target I Check Compound Purity & Stability F->I Control Exp. J Optimize Culture Conditions (e.g., use dialyzed serum) F->J Control Exp.

Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.

cluster_pathway De Novo Pyrimidine Synthesis Glutamine Glutamine + Aspartate Carbamoyl_Asp N-Carbamoyl-Aspartate Glutamine->Carbamoyl_Asp DHO Dihydroorotate (DHO) Carbamoyl_Asp->DHO DHODH DHODH (Mitochondrial Inner Membrane) DHO->DHODH Orotate Orotate UMP UMP → CTP, TTP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor DHODH Inhibitor (e.g., Brequinar) Inhibitor->DHODH BLOCKS Rescue Exogenous Uridine (Salvage Pathway) Rescue->UMP BYPASSES

Caption: The central role of DHODH in pyrimidine synthesis and inhibitor action.

A DHODH Inhibition B ↓ Pyrimidine Pool (UTP, CTP) A->B C ↑ Dihydroorotate A->C D ↓ DNA/RNA Synthesis B->D G ↑ p53 Synthesis B->G H ↓ MYC Expression B->H E S-Phase Arrest D->E F Apoptosis E->F I Cell Differentiation (e.g., in AML) E->I G->F H->I

Caption: Downstream cellular consequences of DHODH inhibition.

Experimental Protocols

Protocol 1: Uridine Rescue Assay

This protocol determines if the observed effect of a DHODH inhibitor is due to on-target inhibition of pyrimidine synthesis.

Materials:

  • Cells of interest

  • Complete culture medium (consider using dialyzed FBS for lower background)

  • DHODH inhibitor stock solution

  • Uridine stock solution (50-100 mM in sterile water or PBS, filter-sterilized)

  • Multi-well plates (e.g., 96-well)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin) or method for cell counting

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow cells to adhere overnight if applicable.

  • Prepare Treatment Groups: Prepare four main treatment groups in culture medium:

    • Vehicle Control (e.g., DMSO)

    • DHODH Inhibitor (at a concentration of interest, e.g., 2x IC50)

    • Uridine alone (e.g., 100 µM)

    • DHODH Inhibitor + Uridine (at their respective concentrations)

  • Treatment: Remove the old medium and add the prepared media to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Assessment: Measure cell viability or proliferation using your chosen method.

  • Analysis: Normalize all data to the Vehicle Control group. If the viability of the "DHODH Inhibitor + Uridine" group is significantly higher than the "DHODH Inhibitor" group and is similar to the Vehicle Control, the effect is considered on-target.

Protocol 2: Kinase Inhibitor Selectivity Profiling

This protocol provides a general workflow for assessing off-target kinase activity using a commercial luminescent assay platform (e.g., ADP-Glo™).

Materials:

  • Kinase selectivity panel (recombinant kinases and their specific substrates)[24]

  • DHODH inhibitor

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)

  • Multi-well plates (e.g., 384-well, white)

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare Kinase Reactions: In a 384-well plate, set up reactions for each kinase in the panel. Each reaction should contain the kinase in its appropriate buffer, its corresponding substrate, and the DHODH inhibitor at a fixed concentration (e.g., 1 µM for single-point screening) or a range of concentrations for IC50 determination.[6][25]

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.[6]

  • Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This typically involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Calculate the percent inhibition for each kinase by comparing the signal from inhibitor-treated wells to positive (vehicle) and negative (no enzyme) control wells. Significant inhibition of any kinase in the panel indicates an off-target effect.

Protocol 3: Metabolite Analysis for On-Target DHODH Engagement

This protocol outlines the general steps for measuring the accumulation of dihydroorotate (DHO) in cells to confirm target engagement.

Materials:

  • Cultured cells

  • DHODH inhibitor

  • Ice-cold PBS

  • 80% Methanol (ice-cold)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • Access to LC-MS/MS instrumentation

Methodology:

  • Cell Treatment: Culture cells in appropriate plates (e.g., 6-well) and treat with the DHODH inhibitor or vehicle control for a specified time (e.g., 8-24 hours).[2]

  • Harvesting:

    • Aspirate the medium and quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

    • Scrape the cells and collect the cell/methanol lysate into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously.

    • Incubate on ice or at -20°C for at least 30 minutes to allow for protein precipitation and metabolite extraction.

  • Clarification: Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant (which contains the metabolites) to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method optimized for the detection and quantification of DHO and other related metabolites like orotate.

  • Analysis: Compare the relative abundance of DHO in inhibitor-treated samples to vehicle-treated controls. A significant accumulation of DHO confirms that the inhibitor is engaging and blocking DHODH in the cells.[5]

References

Technical Support Center: DSM705 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSM705 in mouse models of malaria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway of the parasite.[1][2][3] It exhibits high potency against Plasmodium falciparum and Plasmodium vivax DHODH while showing no significant inhibition of mammalian DHODH enzymes, ensuring selective toxicity to the parasite.[1][2][4]

Q2: What is the recommended route of administration for this compound in mice?

A2: Oral administration (p.o.) is the most common and effective route for this compound in mice, demonstrating high oral bioavailability.[1][2][5] Intravenous (i.v.) administration has also been used for pharmacokinetic studies.[1][2]

Q3: What is a typical effective dose of this compound in a mouse model of malaria?

A3: Dosing can range from 3 to 200 mg/kg, administered orally.[2][5] A dose of 50 mg/kg given twice daily for 6 days has been shown to provide the maximum rate of parasite killing and completely suppress parasitemia.[1][2][5] Efficacy is dose-dependent.[1][2]

Q4: What are the pharmacokinetic properties of this compound in mice?

A4: this compound exhibits favorable pharmacokinetic properties in Swiss outbred mice, including high oral bioavailability and a half-life that supports effective parasite clearance.[1][2][5]

Troubleshooting Guide

Issue 1: Lower than expected efficacy or inconsistent results.

  • Possible Cause 1: Improper formulation.

    • Solution: this compound hydrochloride, the salt form, has better water solubility and stability.[2] For oral administration, a common formulation is a suspension in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose, 0.5% v/v benzyl alcohol, and 0.4% v/v Polysorbate 80 in water.[4] Always prepare fresh formulations for in vivo experiments to ensure stability and consistency.[1]

  • Possible Cause 2: Incorrect dosage or administration technique.

    • Solution: Ensure accurate calculation of the dose based on the mouse's body weight. For oral gavage, it is critical to deliver the substance directly into the stomach.[6] Refer to established guidelines for appropriate volumes and needle sizes for the chosen administration route.[7]

  • Possible Cause 3: Metabolic instability.

    • Solution: While this compound has shown good metabolic stability, variations can occur between mouse strains. If inconsistent results persist, consider performing a pilot pharmacokinetic study in your specific mouse strain to determine the optimal dosing regimen.[8]

Issue 2: Signs of toxicity in mice at higher doses.

  • Possible Cause: High Cmax or off-target effects.

    • Solution: Although this compound is highly selective for parasite DHODH, high concentrations could potentially lead to off-target effects.[4] If signs of toxicity (e.g., weight loss, lethargy) are observed, consider reducing the dose or the frequency of administration. It is crucial to monitor the animals closely during the treatment period.

Issue 3: Difficulty in achieving complete parasite clearance.

  • Possible Cause 1: Insufficient treatment duration.

    • Solution: A treatment course of 6 days has been shown to be effective in suppressing parasitemia.[1][2] Shorter durations may not be sufficient to clear all parasites.

  • Possible Cause 2: Emergence of resistance.

    • Solution: While this compound has a reduced risk of resistance development, it is a possibility.[4] If recrudescence is observed after an initial period of parasite clearance, consider analyzing the parasite genetics for mutations in the dhodh gene.[3]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 / EC50 (nM)
P. falciparum DHODH (PfDHODH)95
P. vivax DHODH (PvDHODH)52
P. falciparum 3D7 cells12
Human DHODH>100,000

Data compiled from multiple sources.[1][2][9]

Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice

Parameter2.6 mg/kg (p.o.)24 mg/kg (p.o.)2.3 mg/kg (i.v.)
Oral Bioavailability (F) 74%70%-
Apparent Half-life (t1/2) 3.4 h4.5 h-
Max Concentration (Cmax) 2.6 µM20 µM-
Plasma Clearance (CL) --2.8 mL/min/kg
Volume of Distribution (Vss) --1.3 L/kg

Data is for a single dose administration.[1][2][5]

Table 3: Recommended Volumes and Needle Sizes for Administration in Adult Mice

RouteVolumeNeedle Gauge
Intravenous (IV) < 0.2 mL27-30
Intraperitoneal (IP) < 2-3 mL25-27
Oral (PO) < 1-2 mL20-22 (gavage needle)

General guidelines, always use the smallest possible volume.[7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a P. berghei Mouse Model

  • Animal Model: Use an appropriate mouse strain (e.g., Swiss outbred mice).

  • Infection: Inoculate mice with P. berghei parasites.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 2% DMSO + 30% PEG300 + 5% Tween 80 in saline). Prepare fresh daily.

  • Dosing:

    • Administer this compound orally (p.o.) via gavage.

    • A typical effective dose is 50 mg/kg, administered twice daily for 6 consecutive days.

    • Include a vehicle control group.

  • Monitoring:

    • Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

    • Monitor animal health, including body weight and clinical signs.

  • Endpoint: Efficacy is determined by the reduction in parasitemia compared to the vehicle control group. Complete suppression of parasitemia by days 7-8 is the expected outcome at an effective dose.[1][2]

Protocol 2: Pharmacokinetic Study of this compound in Mice

  • Animal Model: Use male CD-1 mice (or other appropriate strain).

  • Drug Formulation: Formulate this compound for both oral and intravenous administration.

  • Administration:

    • Oral (p.o.): Administer a single dose (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (i.v.): Administer a single dose (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 6, and 24 hours).[10]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

    • Calculate pharmacokinetic parameters (e.g., Cmax, t1/2, AUC, F) using appropriate software.

Visualizations

DSM705_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_drug Drug Action DHO Dihydroorotate DHODH Plasmodium DHODH DHO->DHODH Orotate Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA This compound This compound This compound->DHODH

Caption: Mechanism of action of this compound targeting Plasmodium DHODH.

Experimental_Workflow_Efficacy start Start: Inoculate Mice with Parasites formulation Prepare this compound Formulation (Fresh Daily) start->formulation dosing Administer this compound (p.o.) Twice Daily for 6 Days formulation->dosing control Administer Vehicle Control formulation->control monitoring Daily Monitoring: - Parasitemia (Blood Smears) - Animal Health dosing->monitoring control->monitoring data_analysis Data Analysis: Compare Parasitemia vs. Control monitoring->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Workflow for an in vivo efficacy study of this compound in mice.

References

Troubleshooting inconsistent results in P. falciparum growth inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Plasmodium falciparum growth inhibition assays (GIA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Assay Issues

???+ question "Q1: My IC50 values are inconsistent between experiments. What are the common causes and solutions?"

???+ question "Q2: I am observing poor or inconsistent parasite growth in my control wells. How can I improve this?"

Contamination Issues

???+ question "Q3: I suspect my parasite culture is contaminated. What are the signs and how can I resolve it?"

Experimental Protocols

Protocol 1: Parasite Synchronization using 5% D-Sorbitol

This method is used to obtain a culture highly enriched in ring-stage parasites.[1]

  • Harvest Cells: Centrifuge the asynchronous parasite culture at 1500 rpm for 5 minutes and aspirate the supernatant.

  • Sorbitol Treatment: Resuspend the cell pellet in 5-10 volumes of sterile 5% (w/v) D-sorbitol solution.

  • Incubation: Incubate the suspension at room temperature for 5-10 minutes. This will lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).

  • Wash: Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and wash the remaining RBCs (containing ring-stage parasites) three times with incomplete RPMI 1640.

  • Resumption of Culture: Resuspend the final pellet in complete culture medium to the desired hematocrit and return to the incubator. For highly synchronous cultures, this procedure may need to be repeated.

Protocol 2: One-Cycle Growth Inhibition Assay

This assay measures parasite growth over a single 48-hour replicative cycle.

  • Preparation: Use a tightly synchronized culture of ring-stage P. falciparum. Adjust the culture to a starting parasitemia of ~0.5% and a hematocrit of 2% in complete medium.

  • Plate Setup: In a 96-well U-bottom plate, add serial dilutions of the test compound. Include drug-free wells (positive growth control) and wells with uninfected RBCs (negative control).

  • Addition of Parasites: Add the parasite suspension to each well.

  • Incubation: Place the plate in a humidified, modular incubator chamber. Gas the chamber with the appropriate gas mixture and incubate at 37°C for 48 hours.

  • Quantification: After incubation, quantify parasite growth using a preferred method (e.g., Giemsa-stained microscopy, flow cytometry with a DNA dye like SYBR Green I or DAPI, or pLDH assay).[2][3]

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Two-Cycle Growth Inhibition Assay

This assay format offers greater sensitivity by allowing for two rounds of parasite replication.[2]

  • Assay Setup: Prepare the assay plate as described for the one-cycle assay, but with a lower starting parasitemia (e.g., 0.2-0.4%).[2]

  • First Incubation: Incubate the plate for 48 hours at 37°C.

  • Media Addition: After 48 hours, gently add a small volume of fresh, pre-warmed complete culture medium to each well to replenish nutrients. Do not remove the existing medium.[2][4]

  • Second Incubation: Continue the incubation for an additional 24-48 hours (total assay time of 72-96 hours).

  • Quantification and Analysis: Harvest the plate and determine parasite growth as described for the one-cycle assay. The extended incubation period allows for a greater dynamic range between inhibited and uninhibited wells.

References

How to mitigate cytotoxicity of DSM705 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with DSM705 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and is it expected to be cytotoxic to mammalian cells?

A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the parasite.[1] It exhibits high selectivity for the parasite enzyme over the human DHODH.[1] In theory, this selectivity should result in low cytotoxicity to mammalian cells, which can utilize both the de novo pyrimidine synthesis pathway and a salvage pathway. However, at high concentrations or in specific cell lines that are highly dependent on de novo pyrimidine synthesis, off-target effects or inhibition of the mammalian DHODH could potentially lead to cytotoxicity.

Q2: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound. What are the potential causes?

A2: Unexpected cytotoxicity can arise from several factors:

  • High Concentration of this compound: The concentration of this compound may be too high for your specific cell line, leading to off-target effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations. It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments.[2]

  • Compound Precipitation: this compound may precipitate in the culture medium, and these precipitates can have cytotoxic effects or interfere with assay readings.

  • Cell Line Sensitivity: Some mammalian cell lines, particularly rapidly proliferating cells, may be more sensitive to DHODH inhibition.

  • Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., for MTT assays, compounds with reducing properties can alter the results).[3]

Q3: How can I mitigate the cytotoxicity of this compound in my cell-based assay?

A3: Here are several strategies to mitigate this compound-induced cytotoxicity:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line and assay.

  • Uridine Rescue: Supplement the cell culture medium with uridine. This allows cells to bypass the de novo pyrimidine synthesis pathway, thereby mitigating the on-target cytotoxic effects of DHODH inhibition.[4][5]

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is below the toxic threshold for your cells (typically ≤ 0.5%).

  • Solubility Enhancement: To improve the solubility of this compound, consider using formulations with excipients like PEG300, Tween-80, or SBE-β-CD, though their effects on your specific cell line should be validated.[6]

  • Choose an Appropriate Cytotoxicity Assay: Select an assay that is least likely to be affected by the compound's properties. For example, if you suspect interference with metabolic assays like MTT, consider using a membrane integrity assay like the LDH release assay.

Troubleshooting Guides

Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause Troubleshooting Steps
This compound concentration is too high. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration.
Solvent (e.g., DMSO) toxicity. Include a vehicle control with the same solvent concentration. Lower the final solvent concentration if toxicity is observed in the control.
Cell line is highly sensitive to DHODH inhibition. Supplement the culture medium with 50-100 µM uridine to rescue cells from pyrimidine depletion.
Compound precipitation. Visually inspect the wells for precipitates. If present, try different formulation strategies or use a lower concentration of this compound.
Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause Troubleshooting Steps
Interference of this compound with the assay. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. Consider using an alternative viability assay (e.g., LDH or CellTiter-Glo).
Variability in cell seeding. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers per well.
Fluctuations in incubation time. Maintain consistent incubation times for both compound treatment and assay development.
Metabolic changes unrelated to viability. The MTT assay measures metabolic activity, which may not always correlate directly with cell viability. Use a multi-parametric approach, combining a metabolic assay with a membrane integrity assay.

Quantitative Data Summary

There is limited publicly available data on the cytotoxicity of this compound across a wide range of non-cancerous mammalian cell lines. The following table provides representative IC50 values for other DHODH inhibitors in mammalian cell lines to offer a general reference. Note: These values may not be directly representative of this compound's cytotoxicity.

CompoundCell LineAssay TypeIC50 (µM)Reference
BrequinarK562 (Human CML)Cell Viability~0.1[5]
BrequinarNB4 (Human AML)Cell Viability~0.1[4]
LeflunomideT-47D (Human Breast Cancer)Proliferation~50[7]
TeriflunomideT-47D (Human Breast Cancer)Proliferation~25[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[8]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay procedures.[9]

Materials:

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is a standard procedure for detecting apoptosis by flow cytometry.[1][6][10][11][12]

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

DHODH_Inhibition_Pathway cluster_cell Mammalian Cell Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidine_Synthesis De Novo Pyrimidine Synthesis UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cytotoxicity Cytotoxicity Uridine_Salvage Uridine Salvage Pathway Uridine_Salvage->UMP Uridine_in Exogenous Uridine Uridine_in->Uridine_Salvage This compound This compound This compound->DHODH Inhibition

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis, which can be rescued by exogenous uridine.

Cytotoxicity_Workflow start Start: Observe Unexpected Cytotoxicity check_concentration Is this compound concentration optimized? start->check_concentration dose_response Perform Dose-Response (e.g., MTT assay) check_concentration->dose_response No check_solvent Is solvent toxicity ruled out? check_concentration->check_solvent Yes dose_response->check_solvent vehicle_control Run Vehicle Control (e.g., DMSO only) check_solvent->vehicle_control No check_rescue Have you tried uridine rescue? check_solvent->check_rescue Yes vehicle_control->check_rescue uridine_exp Supplement media with 50-100 µM Uridine check_rescue->uridine_exp No alternative_assay Consider Alternative Assay (e.g., LDH, Annexin V/PI) check_rescue->alternative_assay Yes uridine_exp->alternative_assay end End: Cytotoxicity Mitigated/Understood alternative_assay->end

Caption: Troubleshooting workflow for mitigating this compound-induced cytotoxicity in cell-based assays.

References

Technical Support Center: Strategies to Reduce the Metabolic Instability of Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of pyrrole-based compounds during experimental research.

Frequently Asked Questions (FAQs)

Q1: My pyrrole-based compound shows high clearance in liver microsome stability assays. What are the likely metabolic pathways?

A1: Pyrrole rings are susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] The most common pathways include:

  • Oxidation of the Pyrrole Ring: The electron-rich nature of the pyrrole ring makes it a target for oxidation.[1][3] This often occurs on the carbons adjacent to the nitrogen atom, proceeding through a reactive epoxide intermediate.[1] This can lead to the formation of pyrrolidinones or ring-opened products.[1][4]

  • Oxidation of Substituents: Alkyl groups attached to the pyrrole ring are common sites of metabolism. For instance, methyl groups can be hydroxylated.[5][6]

  • N-Dealkylation: If the pyrrole nitrogen is substituted with an alkyl group, N-dealkylation can occur.[4]

  • Conjugation Reactions: If the pyrrole or its metabolites contain suitable functional groups (e.g., hydroxyl groups), they can undergo Phase II conjugation reactions, such as glucuronidation.[1][6]

Q2: What are the primary strategies to improve the metabolic stability of my pyrrole-containing compound?

A2: Several strategies can be employed to mitigate the metabolic liabilities of pyrrole-based compounds:

  • Blocking Sites of Metabolism:

    • Steric Hindrance: Introducing bulky groups near a metabolically labile position can sterically hinder the approach of metabolic enzymes. A common strategy is the introduction of an N-t-butyl group to prevent N-dealkylation.[7]

    • Electronic Modification: Attaching electron-withdrawing groups (e.g., CF₃, SO₂NH₂) to the pyrrole ring can decrease its electron density, making it less susceptible to oxidation.[3][7]

    • Isotopic Reinforcement: Replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom (deuteration) can strengthen the C-H bond, slowing down metabolism at that position.[8]

  • Scaffold Hopping and Bioisosteric Replacement:

    • Replacing the pyrrole ring with a more metabolically stable, electron-deficient heterocycle can be an effective strategy.[3] Common replacements include pyridine, pyrimidine, pyrazole, or triazole.[3][9] The goal is to maintain the necessary pharmacophoric interactions while improving the metabolic profile.

  • Modification of Substituents:

    • Replace metabolically labile functional groups with more stable alternatives. For example, replacing a labile ester linkage with an amide group.[7]

Q3: How do I choose the right in vitro assay to assess the metabolic stability of my compound?

A3: The choice of in vitro assay depends on the stage of your research and the specific questions you are trying to answer.

  • Liver Microsomes: This is a cost-effective and high-throughput method for initial screening of metabolic stability, primarily for Phase I (CYP-mediated) metabolism.[2][10][11][12]

  • Hepatocytes: Using primary hepatocytes provides a more comprehensive picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters.[11][13] This is often a follow-up to microsomal assays.

  • S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.[11]

Q4: My compound is stable in microsomes but shows high clearance in vivo. What could be the reason?

A4: Discrepancies between in vitro and in vivo data can arise from several factors:

  • Non-CYP Mediated Metabolism: The clearance in vivo might be driven by metabolic pathways not present in liver microsomes, such as metabolism by cytosolic enzymes or Phase II conjugation reactions that are more prominent in hepatocytes.

  • Transporter-Mediated Clearance: Active uptake of the compound into the liver by transporters can lead to high hepatic clearance that is not predicted by microsomal stability assays.[14]

  • Extrahepatic Metabolism: The compound may be metabolized in other tissues besides the liver, such as the intestine, kidneys, or lungs.

  • Plasma Protein Binding: High plasma protein binding can sometimes lead to an underprediction of in vivo clearance from in vitro data.[15]

Troubleshooting Guides

Issue 1: High variability in my liver microsomal stability assay results.
Potential Cause Troubleshooting Step
Inconsistent Microsome Activity Ensure proper storage and handling of microsomes. Use a new batch of microsomes and validate their activity with known positive control compounds.[12]
NADPH Degradation Prepare the NADPH solution fresh before each experiment and keep it on ice.
Compound Solubility Issues Check the solubility of your compound in the incubation buffer. If solubility is low, consider using a lower concentration or a different co-solvent (ensure co-solvent concentration is low and does not inhibit enzyme activity).
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Analytical Method Variability Validate your LC-MS/MS method for linearity, precision, and accuracy. Ensure the internal standard is appropriate and consistently added.[11]
Issue 2: My structural modifications to improve stability resulted in a loss of biological activity.
Potential Cause Troubleshooting Step
Disruption of Key Pharmacophore Interactions Use molecular modeling to visualize the binding of your original compound and the modified analogs to the target protein. This can help identify if the modifications are sterically clashing or disrupting essential hydrogen bonds or hydrophobic interactions.
Changes in Physicochemical Properties The modifications may have altered properties like solubility, pKa, or lipophilicity, which can affect target engagement. Measure these properties for your new compounds.
Metabolic Switching Blocking one metabolic pathway may lead to the emergence of a new primary metabolic route at a different position on the molecule.[7] Re-evaluate the metabolic profile of the new compounds.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure: [2][16]

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture containing phosphate buffer and microsomes.

    • Prepare the test compound working solution by diluting the stock solution in buffer.

    • Prepare the NADPH solution.

  • Incubation:

    • Add the test compound working solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[12]

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[2]

Quantitative Data Summary

Table 1: Example of Liver Microsomal Stability Data for Pyrrole-Based Compounds
CompoundModificationt₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)Reference
Compound A Unmodified Pyrrole32.542.6[10]
Compound B 5-cyano-1-methylpyrrole2365.9[10]
Compound C Removal of pyrrole methyl groupsLower stability-[5][6]
Compound D Phenyl to Pyridyl replacementIncreased stability-[3]

Visualizations

Signaling Pathways and Workflows

MetabolicPathway Pyrrole_Compound Pyrrole-Based Compound CYP450 Cytochrome P450 Enzymes Pyrrole_Compound->CYP450 Oxidation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Metabolites Hydroxylated Metabolites & Ring-Opened Products Epoxide->Metabolites Conjugation Phase II Conjugation Metabolites->Conjugation e.g., Glucuronidation Excretion Excretion Conjugation->Excretion ExperimentalWorkflow A Prepare Microsomes and Compound B Add NADPH to Initiate Reaction A->B C Incubate at 37°C B->C D Terminate Reaction at Time Points C->D E LC-MS/MS Analysis D->E F Calculate t₁/₂ and CLᵢₙₜ E->F LogicalRelationship Modification Structural Modification Metabolic_Stability Metabolic Stability Modification->Metabolic_Stability Improves Biological_Activity Biological Activity Modification->Biological_Activity Can Affect Physicochemical_Properties Physicochemical Properties Modification->Physicochemical_Properties Alters Biological_Activity->Metabolic_Stability

References

Technical Support Center: Addressing Rapid Clearance of DSM705 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the rapid clearance of DSM705 observed in pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its rapid clearance a concern?

A1: this compound is an investigational antimalarial drug that belongs to the class of dihydroorotate dehydrogenase (DHODH) inhibitors. Its rapid clearance from the body is a significant concern because it may result in a short half-life, potentially limiting its effectiveness as a long-acting therapeutic agent, particularly for applications such as once-monthly malaria chemoprevention.

Q2: What is the likely cause of this compound's rapid clearance?

A2: The chemical structure of this compound contains an unsubstituted pyrrole ring. In drug metabolism, such five-membered nitrogen-containing heterocycles are known to be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This metabolic transformation is a common pathway for the clearance of pyrrole-containing compounds and is the hypothesized primary reason for the rapid clearance of this compound.

Q3: What are the expected metabolic pathways for this compound?

A3: The primary expected metabolic pathway for this compound is the CYP-mediated oxidation of the electron-rich pyrrole ring. This can lead to the formation of various hydroxylated metabolites, which may then undergo further Phase II conjugation reactions (e.g., glucuronidation) to facilitate their excretion from the body. The diagram below illustrates this proposed metabolic activation.

This compound This compound (Pyrrole-containing parent drug) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) This compound->CYP450 Phase I Metabolism Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated Pyrrole) CYP450->Oxidized_Metabolites PhaseII Phase II Enzymes (e.g., UGTs) Oxidized_Metabolites->PhaseII Phase II Metabolism Conjugated_Metabolites Conjugated Metabolites (More water-soluble) PhaseII->Conjugated_Metabolites Excretion Renal/Biliary Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Q4: How can I experimentally investigate the metabolic stability of this compound?

A4: The metabolic stability of this compound can be assessed using in vitro assays such as the metabolic stability assay in liver microsomes or hepatocytes. These experiments measure the rate at which the parent drug is consumed over time, allowing for the calculation of key parameters like intrinsic clearance (Clint) and in vitro half-life (t1/2).

Troubleshooting Guides

Issue 1: High Intrinsic Clearance of this compound in Liver Microsome Assays

Symptoms:

  • Rapid disappearance of this compound in the presence of NADPH-supplemented liver microsomes.

  • Calculated in vitro half-life (t1/2) is very short.

  • High calculated intrinsic clearance (Clint) value.

Possible Cause: High metabolic activity of cytochrome P450 (CYP) enzymes present in the liver microsomes is leading to rapid metabolism of this compound, likely at the pyrrole moiety.

Troubleshooting Steps:

  • Confirm CYP-mediated Metabolism: Run the metabolic stability assay with and without the addition of a general CYP inhibitor, such as 1-aminobenzotriazole (1-ABT). A significant decrease in the clearance of this compound in the presence of 1-ABT would confirm the involvement of CYP enzymes.

  • Identify Specific CYP Isoforms: Perform a CYP reaction phenotyping study to identify the specific CYP isoforms responsible for this compound metabolism. This can be done using a panel of recombinant human CYP enzymes or by using isoform-specific chemical inhibitors in human liver microsomes.

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation. The detection of hydroxylated or other oxidized forms of this compound would confirm the metabolic pathway.

Start High Intrinsic Clearance Observed Confirm_CYP Run assay with/without 1-ABT (CYP inhibitor) Start->Confirm_CYP CYP_Involvement Is clearance inhibited? Confirm_CYP->CYP_Involvement Identify_Isoforms Perform CYP Reaction Phenotyping CYP_Involvement->Identify_Isoforms Yes Non_CYP Investigate other metabolic pathways (e.g., FMO, UGT) CYP_Involvement->Non_CYP No Identify_Metabolites Metabolite Identification using LC-MS/MS Identify_Isoforms->Identify_Metabolites Conclusion Identify specific CYP isoforms and major metabolites Identify_Metabolites->Conclusion

Caption: Troubleshooting workflow for high intrinsic clearance.

Issue 2: Discrepancy Between In Vitro Data and In Vivo Pharmacokinetic Profile

Symptoms:

  • Moderate in vitro clearance in human liver microsomes, but very rapid clearance observed in preclinical animal models.

  • Observed in vivo half-life is much shorter than predicted from in vitro data.

Possible Causes:

  • Species differences in drug metabolism. The specific CYP isoforms responsible for this compound metabolism may be more active in the preclinical species tested than in humans.

  • Involvement of extrahepatic metabolism (metabolism occurring outside the liver).

  • Active transport mechanisms leading to rapid elimination.

Troubleshooting Steps:

  • Cross-Species Metabolism Comparison: Conduct metabolic stability assays using liver microsomes from the preclinical species (e.g., mouse, rat, dog) and compare the results to human liver microsomes.

  • Investigate Extrahepatic Metabolism: Perform metabolic stability assays using microsomes from other tissues, such as the intestine or kidney, to assess their contribution to overall clearance.

  • Assess Transporter Involvement: Use in vitro systems (e.g., Caco-2 cells) to investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Routet1/2 (h)Cmax (µM)CL (mL/min/kg)Vss (L/kg)F (%)
Mouse2.3i.v.--2.81.3-
Mouse2.6p.o.3.42.6--74
Mouse24p.o.4.520--70
Rat1i.v.3.9-1.50.5-
Rat3p.o.4.21.8--95

Data compiled from publicly available literature. F = Bioavailability, CL = Clearance, Vss = Volume of distribution at steady state, t1/2 = Half-life, Cmax = Maximum concentration.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance and half-life of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not metabolized by CYPs)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 0.5%.

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add the HLM suspension to the buffer to a final protein concentration of 0.5 mg/mL.

  • Add the this compound working solution to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.

Prepare_Reagents Prepare Reagents: This compound, HLMs, Buffer, NADPH Incubation_Setup Set up incubation in 96-well plate: Buffer + HLMs + this compound Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C for 5 min Incubation_Setup->Pre_incubation Initiate_Reaction Initiate reaction with NADPH Pre_incubation->Initiate_Reaction Time_Points Quench reaction at time points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Sample_Processing Protein precipitation and centrifugation Time_Points->Sample_Processing LCMS_Analysis Analyze supernatant by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Calculate t1/2 and Clint LCMS_Analysis->Data_Analysis

Caption: Workflow for metabolic stability assay.

Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.

Method 1: Recombinant Human CYP Enzymes

Materials:

  • Panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • This compound

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubate this compound (1 µM) with each individual recombinant CYP isoform in the presence of the NADPH regenerating system at 37°C.

  • At a set time point (e.g., 60 minutes), quench the reaction with ACN containing an internal standard.

  • Analyze the samples by LC-MS/MS to measure the depletion of this compound.

  • The CYP isoforms that show the highest consumption of this compound are the primary enzymes responsible for its metabolism.

Method 2: Chemical Inhibition in Human Liver Microsomes

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • A panel of isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLMs with each specific CYP inhibitor for a designated time (e.g., 15 minutes) at 37°C.

  • Add this compound (1 µM) and the NADPH regenerating system to initiate the reaction.

  • Incubate for a set time (e.g., 30 minutes).

  • Quench the reaction and process the samples as described above.

  • Analyze the remaining this compound concentration by LC-MS/MS.

  • A significant reduction in this compound metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Technical Support Center: Culturing Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with drug-resistant P. falciparum strains. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro culture and experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the culture of drug-resistant P. falciparum.

Issue 1: Slow or Declining Parasite Growth

Possible Causes:

  • Suboptimal Culture Medium: The composition of the culture medium is critical. Incomplete or improperly supplemented medium can hinder parasite proliferation.

  • Poor Quality of Red Blood Cells (RBCs): The age and quality of erythrocytes are crucial for parasite invasion and growth.

  • Incorrect Gas Mixture: P. falciparum requires a specific low-oxygen, high-carbon dioxide environment.[1][2][3]

  • Fluctuations in Incubation Temperature: Inconsistent temperature can stress the parasites and inhibit growth.

  • Loss of Drug Resistance Phenotype: Continuous culture without drug pressure can lead to the overgrowth of more fit, drug-sensitive parasites that may have been present in the original isolate.[4]

  • Inherent Slower Growth of Resistant Strains: Some drug-resistant strains, like the chloroquine-resistant (CQr) K1 strain, may inherently grow slower than drug-sensitive strains like NF54.[5][6]

Troubleshooting Steps:

  • Medium Verification:

    • Ensure the RPMI 1640 medium is properly supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin.[5][7]

    • If using a serum substitute like Albumax, be aware that different lots can vary in their ability to support parasite growth.[8] Consider testing a new lot or switching to 10% human serum.[8][9]

    • Some researchers recommend adding extra glucose to the medium.[8]

  • RBC Quality Control:

    • Use fresh O+ human erythrocytes, ideally not older than one week.[8][10]

    • Wash the RBCs three times in incomplete RPMI 1640 medium before use to remove white blood cells and platelets.[2]

  • Gas Environment and Incubation:

    • Verify the gas mixture is consistently 5% CO2, 5% O2, and 90% N2.[10][11]

    • Ensure the incubator maintains a stable temperature of 37°C.[1][2]

  • Maintaining Drug Pressure:

    • To maintain the resistant phenotype, it may be necessary to culture the parasites in the presence of a sub-lethal concentration of the selective drug.

  • Patience with Resistant Strains:

    • Be aware that some resistant strains require a longer adaptation period to in vitro culture.[4][6]

Issue 2: Culture Contamination (Bacterial or Fungal)

Possible Causes:

  • Breaches in Aseptic Technique: Improper handling of flasks, media, and other reagents is a common source of contamination.[12]

  • Contaminated Reagents: Media, serum, or even the initial parasite stock can be sources of contamination.[12]

  • Environmental Contaminants: Airborne spores or bacteria in the laboratory environment can enter cultures.[12]

Troubleshooting Steps:

  • Immediate Action:

    • Discard heavily contaminated cultures to prevent cross-contamination.[12]

    • If the strain is valuable, attempt to salvage it by treating with appropriate antibiotics or antifungals that do not inhibit parasite growth. Gentamicin is commonly used to prevent bacterial contamination.[7]

  • Decontamination:

    • Thoroughly clean and decontaminate the incubator, biosafety cabinet, and all equipment used for cell culture.[12]

  • Review of Practices:

    • Reinforce strict aseptic techniques among all laboratory personnel.[12]

    • Always work within a certified biosafety cabinet.

  • Reagent Quality Control:

    • Filter-sterilize all prepared media and solutions.

    • Test new lots of serum or other supplements for sterility before use.[12]

  • Fungal Contamination Rescue:

    • A method using a Percoll-Sorbitol gradient centrifugation has been described to successfully eliminate fungal contamination from malaria cultures.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my drug-resistant P. falciparum strain losing its resistance over time in culture?

A1: This is a common challenge. In the absence of drug pressure, any residual drug-sensitive parasites in the population may have a growth advantage and can outcompete the resistant parasites.[4] This can lead to a gradual decrease in the overall drug resistance of the culture. To mitigate this, it is advisable to periodically re-select the culture with the appropriate drug or to maintain a low level of drug pressure in the culture medium.

Q2: Can I use serum substitutes like Albumax for culturing drug-resistant strains?

A2: Yes, Albumax is widely used as a substitute for human serum and can support the growth of many P. falciparum strains, including drug-resistant ones.[1][9][13] However, it's important to be aware that the 50% inhibitory concentrations (IC50s) of some antimalarial drugs can be higher in Albumax-supplemented medium compared to serum-supplemented medium.[9][13] Additionally, different lots of Albumax can vary in quality, so it may be necessary to test new batches.[8]

Q3: How do I adapt a fresh clinical isolate of drug-resistant P. falciparum to continuous in vitro culture?

A3: Adapting fresh isolates can be challenging. The process involves placing the patient's infected red blood cells into a complete culture medium.[14] It can take several weeks for the parasites to adapt to the in vitro environment.[4] Some studies have noted that chloroquine-resistant isolates tend to adapt more rapidly to in vitro cultivation than sensitive ones.[4] It is also important to note that the drug susceptibility profile of a parasite strain can change during the adaptation process.[11]

Q4: What are the standard methods for determining the drug susceptibility of my cultured parasites?

A4: Several in vitro assays are commonly used to determine the IC50 values of antimalarial drugs. These include:

  • SYBR Green I-based fluorescence assay: This method measures parasite DNA content.[15][16]

  • [3H]-hypoxanthine incorporation assay: This radioisotopic method measures the incorporation of a nucleic acid precursor into the parasite's DNA.[17][18]

  • Plasmodium lactate dehydrogenase (pLDH) assay: This is an ELISA-based method that measures the activity of a parasite-specific enzyme.[17]

  • WHO Schizont Maturation Assay: This microscopic method involves counting the number of mature schizonts after drug exposure.[17]

Q5: My parasite culture is growing well, but I am getting inconsistent results in my drug susceptibility assays. What could be the reason?

A5: Inconsistent assay results can stem from several factors:

  • Parasite Synchronization: Ensure that your parasite culture is tightly synchronized, as different life cycle stages can have varying drug susceptibilities. Ring-stage parasites are typically used for these assays.[10] Sorbitol treatment is a common method for synchronization.[1]

  • Initial Parasitemia and Hematocrit: The starting parasitemia and hematocrit levels should be consistent across all your experiments.

  • Drug Plate Preparation: Ensure accurate and consistent preparation of your drug dilution plates.

  • Incubation Time: The duration of drug exposure should be standardized. A 72-hour incubation is common for many assays.[11]

Quantitative Data Summary

Table 1: Representative IC50 Values for Drug-Resistant and -Sensitive P. falciparum Strains

DrugResistant Strain (e.g., K1, Dd2) IC50 (nM)Sensitive Strain (e.g., 3D7, NF54) IC50 (nM)Reference
Chloroquine> 100< 100[1][4]
Mefloquine> 30< 30[18]
Quinine> 500< 500[4]
Pyrimethamine> 1,000< 100[19]
Sulfadoxine> 20,000< 10,000[19]

Note: These are generalized values. Actual IC50s can vary between laboratories and specific assays.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay using SYBR Green I

This protocol is adapted from the WorldWide Antimalarial Resistance Network (WWARN) procedures.[16]

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)

  • Human erythrocytes (O+)

  • Antimalarial drugs of interest

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Methodology:

  • Prepare serial dilutions of the antimalarial drugs in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.

  • Add 200 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).[11]

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow_Drug_Susceptibility_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Synchronize P. falciparum Culture (e.g., Sorbitol Treatment) C Adjust Parasite Culture (0.5% Parasitemia, 1.5% Hematocrit) A->C B Prepare Drug Dilution Plate D Add Parasite Culture to Drug Plate B->D C->D E Incubate for 72 hours (37°C, 5% CO2, 5% O2) D->E F Add SYBR Green I Lysis Buffer E->F G Measure Fluorescence F->G H Calculate IC50 Values G->H

Caption: Workflow for in vitro drug susceptibility testing using the SYBR Green I assay.

Troubleshooting_Slow_Growth cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Slow/Declining Parasite Growth Cause1 Suboptimal Medium Start->Cause1 Cause2 Poor RBC Quality Start->Cause2 Cause3 Incorrect Gas/Temp Start->Cause3 Cause4 Loss of Resistance Start->Cause4 Sol1 Verify/Change Medium (Test New Albumax/Serum) Cause1->Sol1 Sol2 Use Fresh, Washed RBCs Cause2->Sol2 Sol3 Check Gas & Incubator Cause3->Sol3 Sol4 Apply Drug Pressure Cause4->Sol4

Caption: Logical troubleshooting guide for slow parasite growth in culture.

References

Technical Support Center: Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dihydroorotate dehydrogenase (DHODH) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the DHODH enzymatic assay?

A1: The DHODH enzymatic assay measures the activity of the mitochondrial enzyme dihydroorotate dehydrogenase. This enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in the de novo pyrimidine biosynthesis pathway. The activity is typically monitored by measuring the reduction of an electron acceptor. Common methods include a colorimetric assay using 2,6-dichlorophenolindophenol (DCPIP), where the reduction of blue DCPIP to a colorless form is measured spectrophotometrically, or a fluorescence-based assay using resazurin, which is reduced to the highly fluorescent resorufin.[1][2]

Q2: Which type of assay is more suitable for high-throughput screening (HTS)?

A2: Fluorescence-based assays are generally more suitable for high-throughput screening (HTS) applications. They offer higher sensitivity and a wider dynamic range compared to colorimetric assays. A fluorescence-based assay using resazurin has been successfully adapted for 1536-well plates, demonstrating its amenability for large-scale screening of DHODH inhibitors.[3]

Q3: What are some common positive controls for DHODH inhibition?

A3: Several well-characterized inhibitors can be used as positive controls in DHODH assays. These include Brequinar, Teriflunomide, and Leflunomide. The expected IC50 values for these compounds can vary depending on the specific assay conditions.[2][4]

Troubleshooting Guide

Issue 1: High Background Signal
Possible Cause Troubleshooting Step
Contamination of reagents or samples.Use fresh, high-purity reagents. Ensure that buffers and water are free of microbial or chemical contaminants.
Interference from compounds in the sample lysate.If using cell or tissue lysates, deproteinize the samples using methods such as ultrafiltration with a 10 kDa cutoff spin filter.[5]
Autoreduction of the electron acceptor (e.g., DCPIP or resazurin).Run a control reaction without the enzyme to assess the rate of non-enzymatic reduction. If significant, consider using a different batch of the reagent or an alternative electron acceptor.
Issue 2: Low Signal or No Enzyme Activity
Possible Cause Troubleshooting Step
Inactive enzyme.Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[5] Use a fresh aliquot of the enzyme.
Sub-optimal assay conditions.Optimize the pH and buffer concentration. For human DHODH, a pH between 7.0 and 8.5 is generally optimal.[1] Also, ensure that substrate and cofactor concentrations are not limiting.
Presence of inhibitors in the sample or reagents.Test for the presence of known inhibitors like high concentrations of EDTA (>0.5 mM) or detergents like SDS (>0.2%).[5] If screening compounds, be aware of potential solubility issues that could affect their inhibitory activity.[6]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Incomplete mixing of reagents.Ensure all components are thoroughly mixed before starting the reaction and before reading the plate.
Inaccurate pipetting.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.
Temperature fluctuations.Maintain a constant and optimal temperature throughout the assay. Enzymatic reactions are sensitive to temperature changes.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for common DHODH inhibitors. These values can serve as a reference for assay validation and comparison of results.

CompoundIC50 (nM)Reference
BAY-24022340.42[2]
Brequinar2.1[2]
Teriflunomide24.5[2]
Leflunomide332.9[2]
A7717267,990[4]

Experimental Protocols

Protocol 1: Colorimetric DHODH Assay using DCPIP

This protocol is adapted from established methods for measuring DHODH activity.[6][7]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotic acid (DHO)

  • 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q substitute)

  • 2,6-dichlorophenolindophenol sodium salt (DCIP)

  • Enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 1 mM DHO, 100 µM 2,3-dimethoxy-5-methyl-p-benzoquinone, and 100 µM DCIP in the enzyme buffer.

  • Add 45 µL of the reaction mixture to each well of the microplate.

  • Add 5 µL of the test compound dilutions (or vehicle control) to the respective wells.

  • To initiate the reaction, add 6 nM of recombinant human DHODH enzyme to each well.

  • Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to DHODH activity.

Protocol 2: Fluorescence-Based DHODH Assay using Resazurin

This protocol is suitable for high-throughput screening.[2][3]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (L-DHO)

  • Resazurin

  • Flavin mononucleotide (FMN) cofactor

  • Assay buffer

  • Black, clear-bottom 96-well or 1536-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a substrate solution containing 25 µM L-DHO, 60 µM resazurin, and the FMN cofactor in the assay buffer.

  • Dispense the substrate solution into the wells of the microplate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding the DHODH enzyme.

  • Incubate the plate at the optimal temperature (e.g., 37°C).

  • Measure the fluorescence of resorufin (the product of resazurin reduction) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

Visualizations

DHODH_Pathway DHODH Catalytic Reaction DHO Dihydroorotate (DHO) DHODH DHODH DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product FMNH2 FMNH2 DHODH->FMNH2 FMN FMN FMN->DHODH CoQ Coenzyme Q FMNH2->CoQ Electron Transfer CoQ->FMN CoQH2 Coenzyme QH2 CoQ->CoQH2 ETC Electron Transport Chain CoQH2->ETC

Caption: The catalytic cycle of DHODH.

Troubleshooting_Workflow DHODH Assay Troubleshooting Workflow start Assay Issue Detected check_signal High Background or Low Signal? start->check_signal high_bg High Background check_signal->high_bg High low_signal Low Signal check_signal->low_signal Low troubleshoot_bg Check for Contamination Run No-Enzyme Control high_bg->troubleshoot_bg troubleshoot_signal Check Enzyme Activity Optimize Assay Conditions low_signal->troubleshoot_signal inconsistent Inconsistent Results? troubleshoot_bg->inconsistent troubleshoot_signal->inconsistent troubleshoot_inconsistent Verify Pipetting Ensure Proper Mixing Control Temperature inconsistent->troubleshoot_inconsistent Yes resolve Issue Resolved inconsistent->resolve No troubleshoot_inconsistent->resolve

Caption: A workflow for troubleshooting common DHODH assay issues.

References

Technical Support Center: DSM705 In Vitro Assays & Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSM705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro assays involving this compound, with a specific focus on accounting for protein binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is accounting for protein binding important in in vitro assays?

A1: this compound is a potent and selective pyrrole-based inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1] It is the unbound fraction of a drug that is pharmacologically active and able to interact with its target.[2] In in vitro assays, the presence of proteins, such as albumin in fetal bovine serum (FBS) commonly used in cell culture media, can lead to significant binding of this compound. This reduces the actual concentration of the free drug available to inhibit DHODH, potentially leading to an underestimation of its potency (e.g., a higher IC50 value). Therefore, accurately accounting for protein binding is crucial for the correct interpretation of in vitro data and for establishing a reliable in vitro-in vivo correlation.

Q2: How does the hydrophobicity of this compound affect its protein binding?

A2: this compound, being a pyrrole-based compound, is relatively hydrophobic. Hydrophobic drugs tend to exhibit a higher degree of non-specific binding to plasma proteins, particularly albumin.[3] This is a critical consideration in experimental design, as high non-specific binding can complicate the determination of the unbound fraction of the drug.

Q3: What is the expected plasma protein binding of this compound?

Table 1: Plasma Protein Binding of the Structurally Related DHODH Inhibitor DSM265

SpeciesPlasma Protein Binding (%)Unbound Fraction (fu)
Human>99%<0.01
Mouse~98%~0.02
Rat>99%<0.01

Note: This data is for DSM265 and should be used as a reference. The actual protein binding of this compound should be determined experimentally.

Q4: How can I calculate the unbound fraction (fu) of this compound in my assay?

A4: The unbound fraction (fu) is the ratio of the unbound drug concentration to the total drug concentration. It is typically determined experimentally using methods like equilibrium dialysis. The formula is:

fu = Cunbound / Ctotal

Where:

  • Cunbound is the concentration of this compound in the protein-free compartment (dialysate) at equilibrium.

  • Ctotal is the concentration of this compound in the protein-containing compartment at the start of the experiment.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in cell-based assays.

  • Possible Cause: Inconsistent protein concentrations in the cell culture medium.

  • Troubleshooting Steps:

    • Standardize the source and lot of Fetal Bovine Serum (FBS) used in your experiments.

    • Accurately quantify the total protein concentration in your complete cell culture medium.

    • When comparing results, ensure that the protein concentration is consistent across all assays.

    • Consider using serum-free or low-serum media if compatible with your cell line, but be aware that this may affect cell health and the physiological relevance of the results.

Issue 2: Low recovery of this compound in equilibrium dialysis experiments.

  • Possible Cause: Non-specific binding of the hydrophobic this compound to the dialysis membrane or apparatus.

  • Troubleshooting Steps:

    • Pre-saturation: Before adding the plasma sample, pre-incubate the dialysis device with a solution of this compound at a concentration similar to the one being tested. This can help saturate the non-specific binding sites.

    • Use of Additives: Consider adding a small amount (e.g., 0.01% v/v) of a non-ionic surfactant like Solutol® to the dialysis buffer to reduce non-specific binding.[4][5]

    • Material Selection: Use dialysis membranes and plates made of materials known to have low non-specific binding, such as regenerated cellulose.

    • Recovery Calculation: Always calculate the mass balance to determine the percentage of recovery. Low recovery may indicate a problem with non-specific binding or compound instability.

Issue 3: Difficulty reaching equilibrium in dialysis experiments.

  • Possible Cause: Highly-bound, hydrophobic compounds like this compound may require a longer time to reach equilibrium.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 6, 8, 12, 24 hours) to determine the time required to reach equilibrium for this compound in your specific assay system. Equilibrium is reached when the concentration of the unbound drug in the buffer compartment remains constant over time.

    • Increase Agitation: Ensure adequate mixing during incubation by using an orbital shaker at a consistent speed (e.g., 100-150 rpm).

Experimental Protocols

Protocol 1: Determination of this compound Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)

This protocol is adapted from standard methods for determining plasma protein binding.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (e.g., Thermo Scientific Pierce)

  • Human, mouse, or rat plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Incubator with orbital shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare this compound spiking solutions in plasma at the desired concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration should be less than 1%.

  • Add the appropriate volume of the plasma sample containing this compound to the sample chamber (red ring) of the RED device insert.

  • Add an equal volume of PBS to the buffer chamber of the insert.

  • Cover the plate with a sealing tape and incubate at 37°C on an orbital shaker (100-150 rpm) for the predetermined equilibrium time (e.g., 4-6 hours, to be optimized).

  • After incubation, carefully remove an aliquot from both the plasma and the buffer chambers.

  • To ensure matrix matching for LC-MS/MS analysis, mix the plasma aliquot with an equal volume of clean PBS, and the buffer aliquot with an equal volume of blank plasma.

  • Precipitate the proteins by adding 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to determine the concentrations of this compound in both compartments.

  • Calculate the percent bound and the unbound fraction (fu).

Protocol 2: Correcting for Protein Binding in In Vitro Potency Assays

This protocol describes how to adjust the nominal concentration of this compound in a cell-based assay to reflect the unbound concentration.

  • Determine the unbound fraction (fu) of this compound in your specific cell culture medium (containing FBS) using the equilibrium dialysis method described above.

  • Perform your standard cell-based potency assay (e.g., parasite proliferation assay) with a range of nominal this compound concentrations.

  • For each nominal concentration, calculate the unbound concentration using the following formula: Unbound Concentration = Nominal Concentration x fu

  • Plot the biological response (e.g., % inhibition of parasite growth) against the calculated unbound concentrations of this compound.

  • Determine the IC50 based on the unbound concentrations. This corrected IC50 value will be a more accurate representation of the compound's true potency.

Visualizations

DSM705_Protein_Binding_Equilibrium cluster_0 Plasma Compartment cluster_1 Buffer Compartment DSM_Total Total this compound (Bound + Unbound) DSM_Unbound_Plasma Unbound this compound DSM_Total->DSM_Unbound_Plasma Dissociation Protein Plasma Proteins (e.g., Albumin) DSM_Bound Protein-Bound this compound DSM_Unbound_Plasma->Protein Binding DSM_Unbound_Plasma->DSM_Bound Association DSM_Unbound_Buffer Unbound this compound (Measured Concentration) DSM_Unbound_Plasma->DSM_Unbound_Buffer Diffusion across dialysis membrane

Caption: Equilibrium of this compound between plasma and buffer compartments in a dialysis assay.

DHODH_Inhibition_Pathway cluster_pathway Plasmodium de novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_node DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Pyrimidines Pyrimidines for DNA/RNA Synthesis UMP->Pyrimidines This compound This compound This compound->DHODH_node Inhibition

Caption: Inhibition of Plasmodium DHODH by this compound in the pyrimidine biosynthesis pathway.

Troubleshooting_Workflow Start In Vitro Assay with this compound Problem Inconsistent or Unexpected Results? Start->Problem Check_Protein Is Protein Binding a Factor? Problem->Check_Protein Yes Other_Issues Investigate Other Experimental Variables Problem->Other_Issues No Determine_fu Determine Unbound Fraction (fu) (Equilibrium Dialysis) Check_Protein->Determine_fu Yes Low_Recovery Low Recovery in Dialysis? Determine_fu->Low_Recovery Troubleshoot_NSB Troubleshoot Non-Specific Binding: - Pre-saturate device - Use additives (e.g., Solutol) - Check materials Low_Recovery->Troubleshoot_NSB Yes Correct_IC50 Correct IC50 for Protein Binding: IC50_unbound = IC50_nominal * fu Low_Recovery->Correct_IC50 No Troubleshoot_NSB->Determine_fu Analyze_Results Re-analyze Data with Corrected Concentrations Correct_IC50->Analyze_Results

Caption: A logical workflow for troubleshooting in vitro assays with this compound.

References

Technical Support Center: Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address compound precipitation in cell culture media.

Troubleshooting Guide

Precipitation of a test compound in cell culture media can significantly impact experimental outcomes by altering the effective compound concentration and potentially inducing cytotoxicity. Use this guide to identify and resolve common issues related to compound precipitation.

Visual Indicators of Precipitation:

  • Cloudy or hazy appearance of the media.[1]

  • Formation of fine particles visible to the naked eye or under a microscope.[1]

  • Presence of larger crystals, often on the surface of the culture vessel.[1]

It is important to differentiate between compound precipitation and microbial contamination. Microbial contamination often leads to a rapid change in the pH of the media (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under high magnification.[1]

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding the compound to the media. The compound's concentration exceeds its solubility in the aqueous media.[1][2]- Decrease the final concentration of the compound.[2] - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[2] - Perform serial dilutions of the stock solution in the culture medium.[2]
Rapid change in solvent polarity when adding a concentrated DMSO stock.[1]- Add the compound stock to the medium dropwise while gently vortexing.[1] - Perform a stepwise dilution to prevent a sudden change in solvent polarity.[1]
Precipitate forms over time in the incubator. Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[2]- Pre-warm the cell culture media to 37°C before adding the compound.[1]
pH shift in the media due to the CO2 environment.[2]- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1]
Interaction with media components (salts, proteins) over time.[1][2]- Test the compound's stability in the specific cell culture medium over the intended experiment duration.[2]
Precipitate is observed after thawing a frozen stock solution. The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[2]- Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] - If precipitation persists, prepare fresh stock solutions for each experiment.[2] - Aliquot the stock solution to minimize freeze-thaw cycles.[2]
Cloudiness or turbidity appears in the media. This can indicate fine particulate precipitation or microbial contamination.[2]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[2] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of compound precipitation in cell culture?

A1: Compound precipitation is often caused by a combination of factors:

  • Physicochemical Properties of the Compound: Many experimental compounds are hydrophobic and have low water solubility.[1]

  • Solvent-Related Issues: The most common solvent, DMSO, can cause precipitation when a concentrated stock is rapidly diluted into the aqueous cell culture medium.[1]

  • High Compound Concentration: Exceeding the compound's solubility limit in the media will lead to precipitation.[1]

  • Temperature Fluctuations: Changes in temperature can significantly alter compound solubility.[2] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.

  • pH of the Medium: The pH of the culture medium can affect the ionization state of a compound, thereby influencing its solubility.[1]

  • Interactions with Media Components: Salts, proteins, and other components in the media can interact with the compound to form insoluble complexes.[1][2] For example, calcium and phosphate ions can form precipitates.[1]

Q2: My compound is dissolved in DMSO, but precipitates when added to the cell culture medium. How can I prevent this?

A2: This is a common issue. Here are some strategies to mitigate this:

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions. A stepwise dilution process can prevent a sudden, drastic change in solvent polarity.[1]

  • Control DMSO Concentration: While higher DMSO concentrations can improve solubility, they can also be toxic to cells. Generally, the final DMSO concentration should be kept below 0.5%, with 0.1% or lower being recommended for most cell lines.[2]

  • Use Co-solvents: In some cases, using other co-solvents like ethanol or polyethylene glycol (PEG) alongside DMSO may improve solubility. However, you must test the toxicity of any co-solvent on your specific cell line.[1]

Q3: Can the type of cell culture medium influence compound precipitation?

A3: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, vitamins, and other components that can interact with your compound.[1][2] For instance, media with higher levels of calcium or phosphate may be more prone to forming precipitates with certain compounds.[1] If you are using a serum-free medium, you might observe different solubility compared to a serum-containing medium, as some compounds can bind to serum proteins.[2]

Q4: How can I determine the maximum soluble concentration of my compound in my cell culture medium?

A4: You can determine the maximum soluble concentration by performing a kinetic solubility assay. This involves preparing serial dilutions of your compound in the cell culture medium and visually or instrumentally inspecting for the highest concentration that remains free of precipitate.[1][2] A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Effect of pH and Temperature on Compound Solubility (Illustrative Examples)

CompoundpKapHTemperature (°C)Solubility (mol/L)
Weak Acid API3.72.520~Constant low solubility
4.020Increases with pH
5.020Continues to increase
2.550.0384
2.6200.0477
2.5300.0517
3-(4-heptylbenzoyl) benzoic acid4.83< 7.0< 50Solubility is less than the critical micelle concentration (cmc)
> 7.0VariesSolubility can equal or exceed the cmc

Note: This data is for illustrative purposes. Actual solubility in your specific cell culture medium may vary.[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in a 96-Well Plate

Objective: To determine the kinetic solubility of a compound in cell culture medium.

Materials:

  • Test compound

  • 100% DMSO

  • Cell culture medium

  • Clear-bottom 96-well plate

  • Multichannel pipette

  • Plate reader (optional, for instrumental analysis)

  • Light microscope

Methodology:

  • Prepare a Compound Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare Compound Dilution Series in DMSO: In a separate 96-well plate, perform a serial dilution of your stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).[1]

  • Add Cell Culture Medium to Assay Plate: Add 198 µL of your cell culture medium to each well of a clear-bottom 96-well plate.[1]

  • Add Compound Dilutions to Assay Plate: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[1]

  • Include Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.[1]

    • Negative Control (No Precipitate): Medium with 1% DMSO only.[1]

    • Blank: Medium only.[1]

  • Incubate the Plate: Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.[1]

  • Measure for Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[1]

    • Instrumental Analysis (Optional): Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.[1]

  • Determine Kinetic Solubility: The highest concentration of the compound that does not show significant precipitation compared to the negative control is considered the kinetic solubility under these conditions.[1]

Protocol 2: Serial Dilution for Preparing Working Solutions

Objective: To prepare working solutions of a compound for cell treatment while maintaining a constant final DMSO concentration.

Materials:

  • High-concentration compound stock solution in 100% DMSO (e.g., 100 mM)

  • 100% DMSO

  • Cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Methodology:

  • Prepare Intermediate Stock Solutions in 100% DMSO: To achieve a range of final concentrations in your assay while keeping the DMSO concentration constant, you will need to prepare a series of intermediate stock solutions in 100% DMSO. For example, if your highest desired final concentration is 100 µM and you want a final DMSO concentration of 0.1%, your highest intermediate stock should be 100 mM (1000x). For a final concentration of 50 µM, you would need a 50 mM intermediate stock, and so on.[1]

  • Perform Serial Dilutions in 100% DMSO: To create the intermediate stocks, perform serial dilutions of your highest concentration stock using 100% DMSO as the diluent. For example, to get a 50 mM stock from a 100 mM stock, you would mix equal volumes of the 100 mM stock and 100% DMSO.[1]

  • Prepare Final Working Solutions: To prepare the final working solutions for treating your cells, dilute each intermediate DMSO stock 1:1000 into the cell culture medium. This will result in a final DMSO concentration of 0.1%.[1]

  • Prepare Vehicle Control: The vehicle control should contain the same final concentration of DMSO as your experimental wells. To prepare the vehicle control, add 1 µL of 100% DMSO to 999 µL of cell culture medium.[1]

  • Treat Cells: Add the prepared working solutions and the vehicle control to your cell cultures.[1]

Visualizations

Troubleshooting_Workflow Start Precipitation Observed Immediate Immediate Precipitation? Start->Immediate OverTime Precipitation Over Time? Start->OverTime Thawing Precipitation After Thawing? Start->Thawing CheckConcentration Check Compound Concentration Immediate->CheckConcentration Yes CheckDilution Review Dilution Method Immediate->CheckDilution Yes CheckTemp Check Temperature Protocol OverTime->CheckTemp Yes CheckpH Check Media pH & Buffering OverTime->CheckpH Yes CheckStability Assess Compound Stability OverTime->CheckStability Yes CheckFreezeThaw Review Stock Handling Thawing->CheckFreezeThaw Yes Solution1 Decrease Concentration CheckConcentration->Solution1 Solution2 Use Serial Dilution CheckDilution->Solution2 Solution3 Pre-warm Media CheckTemp->Solution3 Solution4 Use Buffered Media CheckpH->Solution4 Solution5 Test Stability CheckStability->Solution5 Solution6 Aliquot Stocks CheckFreezeThaw->Solution6

Caption: Troubleshooting workflow for compound precipitation.

Compound_Prep_Workflow cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Dilutions cluster_working Working Solution cluster_control Vehicle Control stock_prep Prepare High-Concentration Stock in 100% DMSO serial_dilution Perform Serial Dilutions in 100% DMSO stock_prep->serial_dilution vehicle_control Prepare Medium with Final DMSO Concentration final_dilution Dilute Intermediate Stocks into Cell Culture Medium serial_dilution->final_dilution

Caption: Workflow for preparing compound working solutions.

Causes_of_Precipitation Compound Properties Compound Properties Precipitation Precipitation Compound Properties->Precipitation Low aqueous solubility Solvent Effects Solvent Effects Solvent Effects->Precipitation Rapid polarity change Concentration Concentration Concentration->Precipitation Exceeds solubility limit Temperature Temperature Temperature->Precipitation Fluctuations affect solubility pH pH pH->Precipitation Alters ionization state Media Components Media Components Media Components->Precipitation Interactions form complexes

Caption: Key factors contributing to compound precipitation.

References

Technical Support Center: Optimizing Cryopreservation of DSM705-Treated Parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cryopreservation of parasites treated with DSM705.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect parasites?

A1: this compound is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of parasites like Plasmodium[1][2][3]. By blocking this pathway, this compound deprives the parasite of essential building blocks for DNA and RNA synthesis, leading to parasite death[1][2][4]. This targeted action makes it a promising antimalarial compound with activity against both liver and blood stages of the parasite[4][5].

Q2: Why is cryopreservation of this compound-treated parasites challenging?

A2: While specific data on cryopreserving this compound-treated parasites is limited, challenges can be anticipated. The metabolic stress induced by this compound's inhibition of pyrimidine synthesis may render the parasites more susceptible to the physical and chemical stresses of cryopreservation, such as ice crystal formation and osmotic shock. This could potentially lead to lower post-thaw viability compared to untreated parasites.

Q3: What are the critical parameters for successful cryopreservation of parasites?

A3: Successful cryopreservation depends on several factors, including the choice of cryoprotectant, cooling rate, thawing rate, and the physiological state of the parasites[6][7]. The optimal conditions can vary significantly between different parasite species and even different life-cycle stages[6][8].

Q4: How can I assess the viability of my cryopreserved this compound-treated parasites?

A4: Post-thaw viability can be assessed using various methods. These include in vitro culture to monitor growth and replication, microscopy to observe morphological integrity, and specific viability assays[9][10][11]. For some parasites, in vivo infectivity studies may be the ultimate measure of viability[12][13].

Troubleshooting Guides

Problem 1: Low post-thaw viability of this compound-treated parasites.
Possible Cause Suggested Solution
Suboptimal Cryoprotectant Concentration: Incorrect concentration of cryoprotectant can lead to intracellular ice crystal formation or toxicity.Titrate the concentration of the cryoprotectant (e.g., glycerol, DMSO). Refer to the "Cryoprotectant Concentration Optimization" protocol below.
Inadequate Equilibration Time: Insufficient time for the cryoprotectant to permeate the cells can result in cell damage during freezing.Optimize the equilibration time of the parasites with the cryopreservation medium. Start with a standard time (e.g., 10-15 minutes) and test shorter and longer durations.
Inappropriate Cooling Rate: Cooling too quickly or too slowly can be detrimental. The optimal rate is species-dependent[6].Use a controlled-rate freezer to test different cooling rates (e.g., -1°C/minute). If a controlled-rate freezer is not available, use a freezing container (e.g., "Mr. Frosty") for a more consistent, slower cooling rate.
Rapid Thawing is Crucial: Slow thawing can cause ice recrystallization, which damages cellular structures.Thaw cryovials rapidly in a 37°C water bath until only a small ice crystal remains[7].
Pre-cryopreservation Parasite Health: The metabolic stress from this compound treatment may compromise parasite fitness.Ensure parasites are in a healthy, replicative state before this compound treatment and cryopreservation. Consider a recovery period after drug treatment before freezing.
Problem 2: Inconsistent results between different cryopreservation batches.
Possible Cause Suggested Solution
Variability in Parasite Culture: Differences in parasite density, growth phase, or media composition can affect cryopreservation success.Standardize your parasite culture protocol. Always use parasites from the same growth phase and at a consistent density for cryopreservation.
Inconsistent Freezing and Thawing Procedures: Manual variations in cooling and warming can lead to inconsistent outcomes.Use a controlled-rate freezer for consistent cooling. For thawing, ensure the water bath temperature is stable and the thawing time is consistent for all vials.
Cryoprotectant Quality and Handling: The quality and handling of the cryoprotectant can impact its effectiveness.Use high-quality, sterile-filtered cryoprotectants. Prepare fresh cryopreservation media for each experiment and keep it on ice.

Experimental Protocols

Protocol 1: General Cryopreservation of this compound-Treated Blood-Stage Plasmodium falciparum

Materials:

  • This compound-treated P. falciparum culture

  • Complete RPMI 1640 medium

  • Glycerol (sterile, cell culture grade)

  • Cryovials

  • Controlled-rate freezer or freezing container

  • 37°C water bath

Procedure:

  • Harvest the this compound-treated parasite culture during the ring stage for optimal viability.

  • Centrifuge the culture to pellet the infected red blood cells (iRBCs).

  • Remove the supernatant and resuspend the iRBC pellet in fresh, complete RPMI 1640 to achieve a 50% hematocrit.

  • Prepare the cryopreservation solution: 28% v/v glycerol in complete RPMI 1640.

  • Slowly add the cryopreservation solution to the iRBC suspension in a drop-wise manner with gentle mixing to achieve a final glycerol concentration of approximately 10-12%.

  • Aliquot the mixture into cryovials.

  • Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C/minute down to -80°C, or place them in a pre-chilled freezing container at -80°C.

  • For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

  • Thawing: Rapidly thaw a vial by immersing it in a 37°C water bath.

  • Once thawed, slowly dilute the cell suspension with complete RPMI 1640 to remove the glycerol.

  • Centrifuge the diluted suspension, remove the supernatant, and resuspend the pellet in fresh culture medium for viability assessment.

Protocol 2: Viability Assessment by In Vitro Culture
  • Following the thawing protocol, place the resuspended parasites into a new culture flask with fresh red blood cells and complete medium.

  • Maintain the culture under standard conditions (37°C, 5% CO₂, 5% O₂).

  • Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and calculating parasitemia.

  • Compare the growth rate of the cryopreserved this compound-treated parasites to that of cryopreserved untreated parasites and fresh (non-frozen) parasites.

Quantitative Data Summary

Table 1: Recommended Starting Cryoprotectant Concentrations for Parasite Cryopreservation

ParasiteCryoprotectantConcentration RangeReference
Plasmodium falciparum (blood stages)Glycerol10-15%[7][14]
Plasmodium sporozoitesDMSO2% (in CryoStor CS2)[15]
Cryptosporidium oocystsDMSO50% (in combination with trehalose)[10]
Trypanosoma bruceiGlycerol10-15%[7]
Leishmania spp.DMSO10%[7]

Table 2: Comparison of Cooling Rates for Different Parasites

ParasiteOptimal Cooling RateNotesReference
Trypanosoma brucei gambienseWide rangeSuccessful over various cooling rates.[6]
Leishmania amazonensisWide rangeSuccessful over various cooling rates.[6]
Entamoeba histolyticaSpecific rate crucialSurvival significantly decreases with improper rates.[6]
Trichomonas vaginalisSpecific rate crucialSurvival significantly decreases with improper rates.[6]

Visualizations

DSM705_Pathway This compound Mechanism of Action cluster_parasite Parasite Cell DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine catalyzes DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA provides precursors for Parasite_Growth Parasite Growth & Replication DNA_RNA->Parasite_Growth enables Parasite_Death Parasite Death This compound This compound This compound->DHODH inhibits Cryopreservation_Workflow Cryopreservation Workflow for this compound-Treated Parasites start Start: Healthy Parasite Culture dsm_treatment This compound Treatment start->dsm_treatment harvest Harvest Parasites dsm_treatment->harvest mixing Mix Parasites with Cryopreservation Medium harvest->mixing cryo_prep Prepare Cryopreservation Medium (with CPA) cryo_prep->mixing aliquot Aliquot into Cryovials mixing->aliquot freezing Controlled Cooling (-1°C/min to -80°C) aliquot->freezing storage Long-term Storage (Liquid Nitrogen) freezing->storage thawing Rapid Thawing (37°C) storage->thawing removal Removal of Cryoprotectant thawing->removal viability Post-Thaw Viability Assessment removal->viability end End: Viable Parasites viability->end Troubleshooting_Logic Troubleshooting Low Post-Thaw Viability cluster_causes Potential Causes cluster_solutions Solutions low_viability Low Post-Thaw Viability CPA Suboptimal Cryoprotectant (CPA) Concentration low_viability->CPA Cooling Inappropriate Cooling Rate low_viability->Cooling Thawing Slow Thawing low_viability->Thawing Health Poor Pre-Freeze Parasite Health low_viability->Health Titrate_CPA Titrate CPA Concentration CPA->Titrate_CPA Optimize_Cooling Optimize Cooling Rate (use controlled freezer) Cooling->Optimize_Cooling Rapid_Thaw Ensure Rapid Thawing in 37°C Water Bath Thawing->Rapid_Thaw Optimize_Culture Optimize Pre-Freeze Culture Conditions Health->Optimize_Culture

References

Refinement of protocols for long-term malaria chemoprevention studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term malaria chemoprevention studies.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during key experimental procedures.

In Vitro Drug Susceptibility Assays (e.g., SYBR Green I Assay)
Problem/Question Possible Cause(s) Recommended Solution(s)
High background fluorescence or low signal-to-noise ratio. 1. Hemoglobin quenching: The absorption spectrum of hemoglobin can overlap with the excitation/emission wavelengths of SYBR Green I, quenching the fluorescence signal.[1][2] 2. Detergents in lysis buffer: Certain detergents can contribute to high background signals.[1][2] 3. High concentration of SYBR Green I or antibodies (in fluorescence-based assays): This can lead to non-specific binding and increased background.[3][4] 4. Autofluorescence: Some cell or tissue samples naturally fluoresce, which can interfere with the signal.[3]1. Optimize lysis buffer: Use a lysis buffer with components that minimize background noise. An intact-cell SYBR Green I-based fluorescence assay (Cell-MSF) that avoids detergents can also be considered.[2] 2. Titrate reagents: Perform a titration of SYBR Green I or antibody concentrations to find the optimal concentration that maximizes signal while minimizing background.[3][4] 3. Include controls: Always include an unstained control to determine the level of autofluorescence in your sample.[3] 4. Wash steps: Ensure adequate washing steps to remove unbound reagents.[4]
Inconsistent or variable IC50 values. 1. Baseline parasitemia: The initial parasite density can influence IC50 values, with higher parasitemia sometimes leading to higher IC50 values (inoculum effect).[5] 2. Serum in culture medium: The presence of serum in the culture medium can introduce variability and make it difficult to compare results between laboratories.[6] 3. Compound properties: Some compounds may modify the erythrocyte membrane, indirectly inhibiting parasite growth and affecting IC50 interpretation.[7]1. Standardize initial parasitemia: Use a consistent and defined range of initial parasitemia for all assays.[5] 2. Use serum-free medium: Consider using a serum-free culture medium to improve the reproducibility and comparability of results.[6] 3. Evaluate mechanism of action: Be cautious in interpreting IC50 values for compounds that may have indirect antiplasmodial activity through effects on the host cell.[7]
Low or no signal. 1. Low parasitemia: The SYBR Green I assay may have limited sensitivity in samples with very low parasite densities.[8] 2. Reagent degradation: Improper storage or handling of reagents, such as SYBR Green I, can lead to loss of function.1. Ensure adequate parasite density: The assay is more reliable for screening purposes in a laboratory setting than for clinical samples with potentially low parasitemia.[8] 2. Proper reagent handling: Follow the manufacturer's instructions for storage and handling of all reagents.
In Vivo Models
Problem/Question Possible Cause(s) Recommended Solution(s)
Low or undetectable parasitemia in mouse models. 1. Rapid clearance of human red blood cells: In humanized mouse models, the infused human red blood cells are cleared relatively quickly, limiting the time for parasite establishment.[9] 2. Inaccurate measurement at low parasitemia: The presence of Howell-Jolly bodies in mouse red blood cells can be mistaken for parasites, leading to inaccurate quantification of low-level parasitemia.[10]1. Daily injections of human RBCs: To maintain a sufficient population of host cells, daily injections of fresh human red blood cells may be necessary.[9] 2. Use of specific flow cytometry methods: Employ flow cytometry techniques that can distinguish between parasitized red blood cells and those containing Howell-Jolly bodies for accurate measurement of low parasitemia.[10]
High variability in drug efficacy results. 1. Inconsistent drug administration: Variations in the route or timing of drug administration can lead to different pharmacokinetic profiles and efficacy outcomes. 2. Host immune response: The immune status of the animal model can influence parasite clearance and drug efficacy.1. Standardize drug administration: Strictly adhere to the protocol for drug preparation, dosage, and administration route. 2. Use well-defined animal models: Employ specific mouse strains with known immunological characteristics to ensure consistency across experiments.
Molecular Assays for Drug Resistance
Problem/Question Possible Cause(s) Recommended Solution(s)
PCR amplification failure or low DNA yield from dried blood spots (DBS). 1. Inefficient DNA extraction method: The chosen extraction method may not be optimal for DBS.[11] 2. Presence of PCR inhibitors: Components of the blood or filter paper can inhibit the PCR reaction. 3. Poor quality of DBS: Improper storage or handling of DBS can lead to DNA degradation.1. Optimize DNA extraction: Compare different DNA extraction methods (e.g., Chelex-based, commercial kits) to identify the most efficient one for your samples.[4][12] A simple freeze-thaw method has also been described as a cost-effective option.[5] 2. Dilute DNA template: Diluting the DNA extract can help to reduce the concentration of PCR inhibitors.[13] 3. Ensure proper DBS handling: Follow standardized procedures for the collection, drying, and storage of DBS to maintain DNA integrity.
Misinterpretation of PCR results for recrudescence vs. new infection. 1. Presence of minority variants: Low-frequency parasite genotypes present before treatment may not be detected, leading to their misclassification as a new infection if they emerge after treatment.[14][15] 2. Reinfection with a common genotype: A patient may be reinfected with a parasite genotype that was also present in the initial infection, leading to misclassification as a recrudescence.[15]1. Use highly sensitive genotyping methods: Employ techniques that can detect minority variants to improve the accuracy of distinguishing between recrudescence and new infection. 2. Consider transmission intensity: In high-transmission areas with high genetic diversity, the probability of misclassification is higher.[14] Interpret results with caution and consider the local epidemiology.

Section 2: FAQs

Data Analysis & Interpretation
  • Q1: How should I handle missing data in my long-term study?

    • A1: Missing data is a common issue in longitudinal studies. Simple methods like listwise deletion (complete case analysis) can lead to biased results if the data is not missing completely at random.[16] More advanced statistical techniques like multiple imputation or mixed-effects models are often more appropriate as they can account for the reasons for missing data.[17][18] It is crucial to explore the pattern of missingness and choose a handling strategy accordingly.[13]

  • Q2: What are the key considerations for statistical analysis of longitudinal malaria data?

    • A2: Longitudinal malaria studies are characterized by repeated measurements, which means observations from the same individual are likely to be correlated. Standard statistical methods that assume independence of observations can produce biased results.[18] It is important to use methods that account for this correlation, such as Generalized Estimating Equations (GEE) and mixed-effects models.[18][19] Additionally, in studies where clinical visits are triggered by symptoms, this can lead to outcome-dependent sampling, which also needs to be addressed in the analysis to avoid bias.[20]

Adverse Event Monitoring
  • Q3: What is the standard procedure for monitoring and reporting adverse events (AEs) in a clinical trial?

    • A3: A standardized system should be in place to assess symptoms, physical exam findings, and laboratory results at each participant encounter, with severity graded using a standardized scale (e.g., WHO toxicity grading scale).[1][21] All AEs, whether serious or not, must be documented. Serious Adverse Events (SAEs) must be reported to the principal investigator and relevant regulatory bodies within a short timeframe (e.g., 48 hours).[1]

  • Q4: What are the most common adverse events associated with seasonal malaria chemoprevention (SMC)?

    • A4: Studies on SMC campaigns have reported several common adverse events. In a 2023 study in Benin, the most frequent AEs were vomiting (63.5%), fever (43.8%), and diarrhea (23.0%).[22] Similarly, a study in Burkina Faso found vomiting to be the most reported adverse drug reaction (48.0%).[15][19] Other reported AEs include abdominal pain, weakness, and rash.[21]

Section 3: Experimental Protocols

SYBR Green I-Based In Vitro Drug Susceptibility Assay

This protocol is adapted from standard procedures for assessing the in vitro efficacy of antimalarial compounds against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium

  • Human red blood cells

  • 96-well microtiter plates

  • Test compounds and reference drugs

  • Lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye

  • Fluorescence plate reader

Procedure:

  • Prepare parasite culture: Adjust the parasitemia of a synchronized ring-stage P. falciparum culture to 0.5% in a 2% hematocrit solution with complete medium.

  • Plate preparation: Add 100 µL of the parasite culture to each well of a 96-well plate containing pre-dispensed serial dilutions of the test compounds and reference drugs. Include drug-free control wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Lysis and staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[17]

  • Data analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Extraction from Dried Blood Spots (DBS) - Chelex Method

This protocol is a common method for extracting parasite DNA from DBS for subsequent PCR analysis.

Materials:

  • Dried blood spot punches (3 mm)

  • 1.5 mL microcentrifuge tubes

  • 0.5% Saponin in PBS

  • Phosphate-buffered saline (PBS)

  • 5% Chelex-100 solution

  • Water bath or heat block

  • Microcentrifuge

Procedure:

  • Soaking: Place one 3 mm punch from a DBS into a 1.5 mL microcentrifuge tube containing 1 mL of 0.5% saponin in PBS.[4]

  • Incubation: Incubate the tube at 4°C overnight.[4]

  • Washing: Remove the saponin solution and wash the punch with 1 mL of PBS, incubating at 4°C for 30 minutes.[4]

  • Lysis: Remove the PBS and add 100 µL of 5% Chelex-100 solution to the punch.[4]

  • Boiling: Incubate the tube at 100°C for 8 minutes.[4]

  • Centrifugation: Centrifuge the tube at 10,600 x g for 2 minutes.[4]

  • DNA collection: Carefully transfer the supernatant containing the DNA to a new, clean tube. Avoid transferring any Chelex beads.

  • Storage: Store the extracted DNA at -20°C until use.[4]

Section 4: Quantitative Data Summary

Table 1: In Vitro IC50 Values of Common Antimalarials against P. falciparum Strains
DrugStrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)< 15[23]
FCR3 (resistant)> 100[23]
W2119.8 (median)[24]
D6< 30[25]
Amodiaquine-15.3 (geometric mean)[23]
Mefloquine-18.4 (geometric mean)[23]
Lumefantrine-3.7 (geometric mean)[23]
Artesunate-1-15[20]
Dihydroartemisinin-1-15[20]
Piperaquine-2-10[20]
PyrimethamineK1, W2, 7G8 (resistant)>2000[20]
AtovaquoneD6< 1[20]

Note: IC50 values can vary between studies and laboratories due to different experimental conditions.

Table 2: Pharmacokinetic Parameters of Selected Antimalarial Drugs
DrugHalf-life (t1/2)Volume of Distribution (Vd)Clearance (CL)Bioavailability (F)
Artemether ~1-3 hours--Low and variable
Lumefantrine 3-6 daysLargeLowVariable, increased with fat
Artesunate < 1 hour-RapidGood
Amodiaquine 3-12 hours (parent)LargeHighGood
Desethylamodiaquine 9-18 days---
Piperaquine ~2-3 weeksVery largeLowModerate
Mefloquine ~2-4 weeksLargeLowGood

Source: Compiled from various pharmacokinetic studies. Parameters can vary based on patient factors such as age, pregnancy, and co-morbidities.

Table 3: Frequency of Adverse Events in Seasonal Malaria Chemoprevention (SMC) Campaigns
Adverse EventFrequency in Benin (2023)[22]Frequency in Burkina Faso (2014-2021)[15][19]Frequency in Ghana[7]
Vomiting 63.5%48.0%19.47%
Fever 43.8%-22.31%
Diarrhea 23.0%-7.81%
Drowsiness --8.62%
Overall AE Prevalence 18.6%--
Treatment Discontinuation due to AEs 2.8%38.1%-

Note: Frequencies represent the proportion of children experiencing the adverse event among those who reported any adverse event, unless otherwise stated.

Section 5: Visualizations

Antimalarial Drug Screening Workflow

Antimalarial_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_development Lead Optimization & Development in_vitro_screening Whole-cell phenotypic screen ic50_determination Determine IC50 values in_vitro_screening->ic50_determination hit_selection Select hits (e.g., IC50 < 1 µM) ic50_determination->hit_selection pk_pd_profiling Pharmacokinetic/ Pharmacodynamic Profiling hit_selection->pk_pd_profiling primary_efficacy Primary efficacy test (e.g., 4-day suppressive test) pk_pd_profiling->primary_efficacy secondary_efficacy Secondary efficacy models (dose-ranging, prophylactic tests) primary_efficacy->secondary_efficacy Good in vivo activity lead_optimization Lead Optimization secondary_efficacy->lead_optimization preclinical_development Preclinical Development lead_optimization->preclinical_development clinical_trials Clinical Trials preclinical_development->clinical_trials AE_Management_Workflow event_occurrence Adverse Event Occurs initial_assessment Initial Assessment by Site Staff (Severity, Causality) event_occurrence->initial_assessment is_sae Is the event serious (SAE)? initial_assessment->is_sae record_ae Record AE in Case Report Form (CRF) is_sae->record_ae No report_sae Report SAE to PI, Sponsor, IRB (within 24-48 hours) is_sae->report_sae Yes patient_management Manage Patient's Condition record_ae->patient_management report_sae->patient_management follow_up Follow-up until resolution or stabilization patient_management->follow_up final_report Final Report and Documentation follow_up->final_report PCR_Interpretation_Decision_Tree recurrent_parasitemia Recurrent Parasitemia Detected Post-Treatment pcr_genotyping Perform PCR Genotyping on Pre- and Post-Treatment Samples recurrent_parasitemia->pcr_genotyping compare_genotypes Compare Genotypes pcr_genotyping->compare_genotypes shared_alleles Alleles are identical or shared compare_genotypes->shared_alleles no_shared_alleles No shared alleles compare_genotypes->no_shared_alleles Different Genotypes recrudescence Recrudescence (Treatment Failure) shared_alleles->recrudescence Yes consider_minority Consider possibility of minority variants and reinfection with common genotype shared_alleles->consider_minority No new_infection New Infection no_shared_alleles->new_infection

References

Technical Support Center: Minimizing Variability in Humanized Mouse Model Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their humanized mouse model experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in humanized mouse model experiments?

Variability in humanized mouse model experiments can arise from several factors, broadly categorized as:

  • Donor-to-donor variability: Inherent biological differences in the human cells (HSCs or PBMCs) used for engraftment are a major contributor to variability.[1][2] This includes differences in cell composition, function, and phenotype between donors.[1]

  • Mouse model-specific factors: The choice of immunodeficient mouse strain (e.g., NSG, NOG, NRG) significantly impacts the level and lineage of human immune cell engraftment.[3][4] Genetic modifications to these strains to express human cytokines (e.g., NSG-SGM3) can further alter engraftment kinetics and composition.[5][6]

  • Experimental procedures: Inconsistencies in experimental protocols, such as cell handling, irradiation conditioning, injection route, and animal husbandry, can introduce significant variability.[7][8][9]

  • Environmental factors: The animal's microbiome, housing conditions, and handling can influence experimental outcomes.[9][10]

Q2: How can I minimize the impact of donor variability?

While donor variability cannot be eliminated, its impact can be managed through several strategies:

  • Thorough Donor Screening: Pre-screen donors for relevant biomarkers and immune cell profiles before initiating studies.

  • Use of Recallable Donors: Utilizing recallable donors for multiple experiments over time can help maintain consistency in your assays.[1]

  • Large Donor Cohorts: Pooling cells from multiple donors can sometimes average out individual variations, although this may not be suitable for all study designs.

  • HLA Matching: For certain applications, such as studying T-cell responses, using HLA-matched donor cells can reduce xenogeneic rejection and improve data consistency.[11]

  • Intra-donor Consistency: Assess the consistency of immune cell profiles from the same donor across different collections.[2]

Q3: What are the key quality control checkpoints to ensure consistent engraftment?

Consistent monitoring of engraftment is crucial for reliable and reproducible results. Key quality control checkpoints include:

  • Initial Cell Quality: Assess the viability and purity of the human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) before injection. High-purity CD34+ cells are critical for successful long-term engraftment.[12]

  • Regular Engraftment Monitoring: Monitor the percentage of human CD45+ (hCD45+) cells in the peripheral blood of mice at regular intervals (e.g., 4, 8, and 12 weeks post-engraftment) using flow cytometry.[13][14]

  • Lineage Analysis: In addition to total hCD45+ cells, analyze the percentages of key human immune cell subsets, such as T cells (hCD3+), B cells (hCD19+ or hCD20+), and myeloid cells (hCD33+), to ensure appropriate multilineage reconstitution.[14]

  • Set Engraftment Thresholds: Establish a minimum engraftment level (e.g., >25% hCD45+) for including mice in experimental cohorts.[12] Some studies may require higher thresholds for specific lineages.[15]

Troubleshooting Guides

Issue 1: Low or Variable Engraftment of Human Cells

Symptoms:

  • Low percentage of human CD45+ cells in peripheral blood.

  • High variability in engraftment levels across a cohort of mice.

  • Failure to achieve multi-lineage immune reconstitution.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Quality of Human Cells Ensure high viability (>90%) and purity of CD34+ HSCs or PBMCs. Use fresh cells whenever possible, as cryopreservation can affect cell viability and function.
Suboptimal Mouse Strain Select the appropriate immunodeficient mouse strain for your research goals. NOD-based strains (e.g., NSG, NOG) generally support higher levels of human cell engraftment compared to other backgrounds.[4][16] Consider strains expressing human cytokines (e.g., NSG-SGM3) to enhance myeloid lineage development.[5][6]
Inadequate Host Conditioning Optimize the sublethal irradiation dose to create sufficient niche space in the bone marrow for human cell engraftment. The optimal dose varies by mouse strain.[4][8] For some models, chemical conditioning (e.g., with busulfan) can be an alternative to irradiation.[14]
Incorrect Cell Injection Technique The route of injection can influence engraftment success. For newborn pups, intrahepatic injection is common, while intravenous (tail vein) injection is standard for adult mice.[8][13] Ensure proper technique to deliver the full cell dose.
Insufficient Cell Dose The number of injected cells is critical. A typical dose for HSC engraftment is at least 1 x 10^5 CD34+ cells per mouse.[13] For PBMC models, 1-10 x 10^6 cells are commonly used.[8]
Issue 2: Onset of Graft-versus-Host Disease (GvHD)

Symptoms:

  • Weight loss

  • Hunched posture

  • Ruffled fur

  • Skin lesions

  • Diarrhea

Possible Causes and Solutions:

Possible CauseRecommended Solution
Engraftment with Mature T cells (PBMC models) GvHD is a common outcome in PBMC-humanized mice due to the presence of mature human T cells that recognize mouse tissues as foreign.[2] This model is best suited for short-term studies.[16]
T cell Contamination in HSC Grafts Ensure high purity of CD34+ HSCs and effective depletion of T cells from the graft to prevent or delay GvHD in long-term HSC-based models.[12]
Donor-specific Factors Some donors may have more alloreactive T cells, leading to a faster onset and greater severity of GvHD.[2] Pre-screening donors may help identify those less likely to induce rapid GvHD.
Mouse Strain Newer immunodeficient strains lacking mouse MHC class I and II molecules can show a delayed onset of GvHD in PBMC models.[17]

Experimental Protocols & Workflows

Protocol: Quality Control of Human Cell Engraftment by Flow Cytometry
  • Blood Collection: Collect a small volume of peripheral blood (e.g., 50-100 µL) from the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

  • Antibody Staining: Incubate the remaining leukocytes with a cocktail of fluorescently labeled antibodies specific for human and mouse CD45, as well as human immune cell lineage markers (e.g., CD3, CD19, CD33, CD56).

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on the live cell population and then distinguish between mouse CD45+ and human CD45+ cells. Within the human CD45+ gate, quantify the percentages of different immune cell lineages.

Diagrams

Experimental_Workflow General Workflow for Humanized Mouse Experiments A Select Immunodeficient Mouse Strain C Host Conditioning (e.g., Sublethal Irradiation) A->C B Source and Prepare Human Cells (HSC or PBMC) D Inject Human Cells B->D C->D E Monitor Engraftment (Flow Cytometry) D->E F Experimental Intervention (e.g., Drug Treatment, Tumor Implantation) E->F If engraftment is sufficient G Endpoint Analysis F->G

Caption: A generalized workflow for conducting experiments with humanized mice.

Troubleshooting_Flowchart Troubleshooting Low Engraftment start Low Engraftment Detected q1 Check Cell Viability and Purity start->q1 s1 Source Higher Quality Cells q1->s1 Poor q2 Review Host Conditioning Protocol q1->q2 Good end Improved Engraftment s1->end s2 Optimize Irradiation Dose q2->s2 Suboptimal q3 Evaluate Cell Dose and Injection Route q2->q3 Optimal s2->end s3 Increase Cell Dose or Refine Injection Technique q3->s3 Inadequate s3->end

Caption: A logical flowchart for troubleshooting low engraftment rates.

Quantitative Data Summary

Table 1: Comparison of Engraftment in Different Immunodeficient Mouse Strains

Mouse StrainBackgroundKey FeaturesTypical hCD45+ Engraftment in Blood (12 weeks post-HSC)Reference
NOD-scid NODLacks T and B cells; functional NK cells.Low to moderate[18]
NSG (NOD-scid IL2rγnull) NODLacks T, B, and NK cells; defective cytokine signaling.High[3][18]
NRG (NOD-Rag1null IL2rγnull) NODSimilar to NSG, uses Rag1 knockout.High[3]
BALB/c-Rag1nullIL2rγnull BALB/cRag1 knockout on a BALB/c background.Lower than NOD-based strains[4]

Note: Engraftment levels are highly dependent on the donor, cell dose, and specific experimental conditions.

Table 2: Recommended Quality Control Parameters for Humanized Mouse Cohorts

ParameterAssayRecommended ThresholdRationale
Human Cell Engraftment Flow Cytometry (%hCD45+)>25% in peripheral bloodEnsures a sufficient level of human immune reconstitution for most studies.[12]
Multi-lineage Reconstitution Flow Cytometry (%hCD3+, %hCD19+, etc.)Presence of key lineages relevant to the studyConfirms development of different immune cell types.
Animal Health Regular weight monitoring and clinical observationNo more than 15-20% weight loss from baselineMonitors for GvHD and general animal welfare.
Intra-group Variability Statistical analysis of engraftment levelsCoefficient of variation (CV) within an acceptable rangeHigh CV may indicate a need to increase sample size or refine protocols.

References

Validation & Comparative

In Vivo Showdown: A Comparative Analysis of DSM705 and DSM265 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against malaria, the development of novel antimalarial agents with potent in vivo efficacy is paramount. This guide provides a comprehensive comparison of two promising dihydroorotate dehydrogenase (DHODH) inhibitors, DSM705 and DSM265, focusing on their performance in preclinical in vivo models. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimalarial therapeutics.

Both this compound and DSM265 are potent inhibitors of the Plasmodium falciparum DHODH (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the parasite.[1][2][3] Inhibition of this enzyme disrupts DNA and RNA synthesis, ultimately leading to parasite death.[1][4] While both compounds share a common mechanism of action, their distinct chemical scaffolds, a pyrrole-based structure for this compound and a triazolopyrimidine base for DSM265, may contribute to differences in their in vivo efficacy and pharmacokinetic profiles.[2][3][5]

Quantitative Efficacy Analysis

The in vivo efficacy of this compound and DSM265 has been predominantly evaluated in the humanized Severe Combined Immunodeficient (SCID) mouse model infected with P. falciparum. This model allows for the growth of the human malaria parasite in a small animal, providing a valuable platform for preclinical drug assessment.[5][6] The following tables summarize the key quantitative data from these studies.

Compound Animal Model Parasite Strain Dose (mg/kg) Dosing Regimen Efficacy Endpoint Result Reference
This compound SCID MouseP. falciparum50Twice daily, p.o. for 6 daysParasite killing rateMaximum rate of parasite killing[2][3]
This compound SCID MouseP. falciparum3-200Twice daily, p.o. for 6 daysParasitemia suppressionFull suppression by days 7-8[2][3]
DSM265 SCID MouseP. falciparum3Twice daily, p.o.ED903 mg/kg/day[7]
DSM265 SCID MouseP. falciparum13Twice daily, p.o.Parasite killing rateMaximum rate of parasite killing[7]
DSM265 SCID MouseP. falciparum8.1Once daily for 4 days, p.o.ED908.1 mg/kg[5]
DSM265 HumanP. falciparum250Single dose, p.o.ACPR at Day 1473% (ITT analysis)[8][9]
DSM265 HumanP. falciparum400Single dose, p.o.ACPR at Day 1485% (ITT analysis)[8][9]

ED90: 90% effective dose; ACPR: Adequate Clinical and Parasitological Response; ITT: Intention-to-treat; p.o.: oral administration

Experimental Protocols

The following provides a generalized experimental protocol for the P. falciparum SCID mouse model based on the reviewed literature. Specific parameters may vary between individual studies.

1. Animal Model:

  • Strain: NOD-scid IL2Rγnull (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human cells.[1][2]

  • Humanization: Mice are engrafted with human erythrocytes to support the growth of P. falciparum. This is typically achieved through daily intravenous or intraperitoneal injections of human red blood cells.[2][6]

2. Parasite Infection:

  • Parasite Strain: Various strains of P. falciparum are used, including drug-sensitive and drug-resistant lines.

  • Infection Route: Mice are infected intravenously with parasitized human erythrocytes.[2]

  • Inoculum: The number of parasitized red blood cells in the inoculum is standardized to ensure consistent infection levels.

3. Drug Administration:

  • Route: Compounds are typically administered orally (p.o.) via gavage.

  • Dosing Regimen: Dosing can be single or multiple, administered once or twice daily for a specified duration, commonly 4 to 6 days.[2][5][7]

4. Efficacy Assessment:

  • Parasitemia Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored regularly by microscopic examination of Giemsa-stained blood smears or by flow cytometry.[2]

  • Endpoints: Key efficacy endpoints include the 90% effective dose (ED90), which is the dose required to inhibit parasite growth by 90%, and the parasite reduction ratio (PRR). Survival rates and the time to recrudescence are also monitored.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.

DHODH_Inhibition_Pathway cluster_pyrimidine Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DSM705_DSM265 This compound / DSM265 DHODH DHODH DSM705_DSM265->DHODH Inhibits

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound and DSM265.

in_vivo_workflow Start Start Humanize_Mice Humanize SCID Mice (hRBC Engraftment) Start->Humanize_Mice Infect_Mice Infect Mice with P. falciparum Humanize_Mice->Infect_Mice Group_Mice Group Mice (Treatment vs. Vehicle) Infect_Mice->Group_Mice Administer_Drug Administer this compound/DSM265 or Vehicle Control Group_Mice->Administer_Drug Monitor_Parasitemia Monitor Parasitemia (Blood Smears/FACS) Administer_Drug->Monitor_Parasitemia Analyze_Data Analyze Data (ED90, Parasite Clearance) Monitor_Parasitemia->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

References

Head-to-Head Comparison: DSM705 and Atovaquone in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key antimalarial compounds, DSM705 and atovaquone. Both agents target critical metabolic pathways in Plasmodium parasites, the causative agents of malaria, but through distinct mechanisms. This analysis synthesizes available preclinical and clinical data to offer a comparative overview of their efficacy, pharmacokinetics, and mechanisms of action.

At a Glance: Key Differences

FeatureThis compoundAtovaquone
Primary Target Dihydroorotate Dehydrogenase (DHODH)Cytochrome bc1 complex (Complex III)
Mechanism of Action Inhibition of de novo pyrimidine biosynthesisInhibition of mitochondrial electron transport chain, collapsing mitochondrial membrane potential
Reported Potency (IC50, P. falciparum) 12 nM (Pf3D7)[1][2]~0.8-0.9 nM (chloroquine-susceptible and -resistant strains)[3]
Clinical Development Stage Preclinical/Early Clinical (data from related compound DSM265)Approved and in clinical use (often in combination as Malarone)
Key Advantage Novel mechanism of action with potential against resistant strainsEstablished efficacy and safety profile
Known Resistance Mechanism Point mutations in the DHODH gene[4]Point mutations in the cytochrome b gene[5]

Mechanism of Action

This compound and atovaquone disrupt essential parasite functions through different pathways.

This compound is a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][4] By blocking this enzyme, this compound deprives the parasite of essential building blocks for DNA and RNA synthesis, ultimately leading to cell death. Notably, this compound shows high selectivity for the parasite enzyme over the human homologue.[1][2]

DSM705_Mechanism Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines This compound This compound DHODH DHODH This compound->DHODH Inhibits DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Parasite Replication Parasite Replication DNA/RNA Synthesis->Parasite Replication

Figure 1: this compound Mechanism of Action

Atovaquone acts as a competitive inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[6][7] This inhibition disrupts the mitochondrial membrane potential and inhibits the regeneration of ubiquinone, which is a crucial cofactor for DHODH.[6][7] Therefore, atovaquone indirectly affects pyrimidine biosynthesis, in addition to disrupting cellular respiration.

Atovaquone_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Pyrimidine Pyrimidine Biosynthesis Complex I/II Complex I/II Ubiquinone Ubiquinone Complex I/II->Ubiquinone Cytochrome bc1 (Complex III) Cytochrome bc1 (Complex III) Ubiquinone->Cytochrome bc1 (Complex III) Cytochrome c Cytochrome c Cytochrome bc1 (Complex III)->Cytochrome c Ubiquinone_re Ubiquinone (regenerated) Cytochrome bc1 (Complex III)->Ubiquinone_re Regenerates Complex IV Complex IV Cytochrome c->Complex IV ATP Production ATP Production Complex IV->ATP Production Parasite Survival Parasite Survival ATP Production->Parasite Survival Atovaquone Atovaquone Atovaquone->Cytochrome bc1 (Complex III) Inhibits Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DNA/RNA Synthesis DNA/RNA Synthesis Orotate->DNA/RNA Synthesis DHODH DHODH DHODH->Ubiquinone_re Parasite Replication Parasite Replication DNA/RNA Synthesis->Parasite Replication

Figure 2: Atovaquone Mechanism of Action

In Vitro Efficacy

Both compounds exhibit potent activity against P. falciparum in vitro, though direct comparative studies are limited.

CompoundP. falciparum StrainIC50 (nM)Reference
This compound Pf3D712[1][2]
PfDHODH (enzyme)95[1][2]
PvDHODH (enzyme)52[1][2]
Atovaquone Chloroquine-susceptible isolates (n=35)0.889 (geometric mean)[3]
Chloroquine-resistant isolates (n=26)0.906 (geometric mean)[3]

In Vivo Efficacy

In vivo studies in mouse models demonstrate the potential of this compound. Atovaquone's efficacy in humans is well-established through extensive clinical trials.

This compound (in SCID mice inoculated with P. falciparum)

  • A dose of 50 mg/kg administered orally twice a day for 6 days resulted in the maximum rate of parasite killing and fully suppressed parasitemia by days 7-8.[1][2]

Atovaquone (in humans, in combination with proguanil)

  • Treatment: Cure rates of 94-100% for P. falciparum infections have been reported in clinical trials.[5] For multi-drug resistant P. falciparum, a 97.8% response rate was observed.[5]

  • Prophylaxis: Protective efficacy against P. falciparum is greater than 95%.[5][8] It also shows good protective efficacy against P. vivax (84%).[8]

Pharmacokinetics

The pharmacokinetic profiles of this compound (in mice) and atovaquone (in humans) show notable differences, particularly in their half-lives.

ParameterThis compound (in mice)Atovaquone (in humans)
Bioavailability (F) High (70-74%)[1][2]Low and variable, increased with food[9]
Half-life (t1/2) 3.4 - 4.5 hours[1][2]2-4 days[10]
Peak Plasma Concentration (Cmax) 2.6 - 20 µM (dose-dependent)[1][2]Highly variable, influenced by food
Elimination Plasma clearance (CL) = 2.8 mL/min/kg[1][2]Primarily hepatic, with over 90% excreted unchanged in feces[6][10]

Note: Human pharmacokinetic data for this compound is not yet available. Data for the related compound DSM265 suggests a long half-life in humans, which may differ from the mouse data for this compound.[11][12][13]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (General Protocol)

A common method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum is the SYBR Green I-based fluorescence assay.

InVitro_Workflow Start Start Prepare serial dilutions of test compound in 96-well plate Prepare serial dilutions of test compound in 96-well plate Add synchronized ring-stage P. falciparum culture Add synchronized ring-stage P. falciparum culture Prepare serial dilutions of test compound in 96-well plate->Add synchronized ring-stage P. falciparum culture Incubate for 72 hours Incubate for 72 hours Add synchronized ring-stage P. falciparum culture->Incubate for 72 hours Lyse red blood cells and add SYBR Green I dye Lyse red blood cells and add SYBR Green I dye Incubate for 72 hours->Lyse red blood cells and add SYBR Green I dye Measure fluorescence (proportional to parasite DNA) Measure fluorescence (proportional to parasite DNA) Lyse red blood cells and add SYBR Green I dye->Measure fluorescence (proportional to parasite DNA) Calculate IC50 values Calculate IC50 values Measure fluorescence (proportional to parasite DNA)->Calculate IC50 values End End Calculate IC50 values->End

Figure 3: In Vitro Antiplasmodial Assay Workflow

Methodology:

  • Compound Preparation: The test compound (e.g., this compound or atovaquone) is serially diluted in culture medium in a 96-well microtiter plate.

  • Parasite Culture: A synchronized culture of P. falciparum at the ring stage is added to each well.

  • Incubation: The plate is incubated for 72 hours under conditions that support parasite growth (37°C, 5% CO2, 5% O2, 90% N2).[14]

  • Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Measurement: The fluorescence intensity is measured using a plate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.

  • Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the fluorescence intensity against the log of the compound concentration.[15]

In Vivo Malaria Efficacy Study (General Mouse Model Protocol)

The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[16]

InVivo_Workflow Start Start Infect mice with Plasmodium berghei Infect mice with Plasmodium berghei Administer test compound orally or intraperitoneally for 4 consecutive days Administer test compound orally or intraperitoneally for 4 consecutive days Infect mice with Plasmodium berghei->Administer test compound orally or intraperitoneally for 4 consecutive days Monitor parasitemia daily via tail blood smears Monitor parasitemia daily via tail blood smears Administer test compound orally or intraperitoneally for 4 consecutive days->Monitor parasitemia daily via tail blood smears Compare parasitemia in treated vs. untreated control groups Compare parasitemia in treated vs. untreated control groups Monitor parasitemia daily via tail blood smears->Compare parasitemia in treated vs. untreated control groups Determine percent suppression of parasitemia Determine percent suppression of parasitemia Compare parasitemia in treated vs. untreated control groups->Determine percent suppression of parasitemia End End Determine percent suppression of parasitemia->End

Figure 4: In Vivo Efficacy Study Workflow

Methodology:

  • Infection: Mice are infected with a suitable Plasmodium species, often P. berghei, via intraperitoneal or intravenous injection of parasitized red blood cells.[16][17]

  • Treatment: The test compound is administered to the mice, typically starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle only.

  • Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection.

  • Analysis: The parasitemia (percentage of infected red blood cells) is determined by microscopic examination of Giemsa-stained blood smears. The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition.[18]

Conclusion

This compound and atovaquone represent two distinct and valuable approaches to antimalarial therapy. Atovaquone is a well-established drug with proven clinical efficacy, particularly in combination with proguanil, though resistance is a known concern. This compound, with its novel mechanism of action targeting DHODH, holds promise as a next-generation antimalarial, potentially effective against strains resistant to current therapies. The preclinical data for this compound is encouraging, and the clinical development of the related compound, DSM265, suggests a favorable profile for this class of inhibitors. Further clinical investigation of this compound will be crucial to fully elucidate its therapeutic potential and position it within the evolving landscape of malaria treatment and prevention.

References

DSM705: A Promising Antimalarial Candidate with No Cross-Resistance to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

DSM705, an investigational antimalarial drug, demonstrates a promising cross-resistance profile, showing potent activity against Plasmodium falciparum strains that are resistant to currently available antimalarials. This lack of cross-resistance is attributed to its novel mechanism of action, targeting the parasite's dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis.

Researchers, scientists, and drug development professionals can find in this guide a comprehensive comparison of this compound's cross-resistance profile with other antimalarials, supported by experimental data and detailed methodologies.

Summary of Cross-Resistance Profile

This compound and other closely related DHODH inhibitors have been shown to be equally effective against both drug-sensitive and drug-resistant strains of P. falciparum. This indicates that the mutations responsible for resistance to drugs like chloroquine, pyrimethamine, and atovaquone do not impact the efficacy of this compound. Resistance to DHODH inhibitors themselves has been shown to arise from specific mutations within the pfdhodh gene, a mechanism distinct from that of other antimalarial classes.

Antimalarial DrugMechanism of ActionKnown Resistance MechanismsCross-Resistance with this compound
This compound Inhibition of dihydroorotate dehydrogenase (DHODH)Point mutations in the pfdhodh gene-
Chloroquine Inhibition of heme detoxificationMutations in the pfcrt and pfmdr1 genesNo
Pyrimethamine Inhibition of dihydrofolate reductase (DHFR)Point mutations in the dhfr geneNo
Atovaquone Inhibition of the cytochrome bc1 complexPoint mutations in the cytochrome b gene (cytb)No
Artemisinin Generation of reactive oxygen species, alkylation of parasite proteinsMutations in the Kelch13 gene (pfk13)No

Experimental Data

While specific IC50 values for this compound against a comprehensive panel of resistant laboratory strains are not publicly available in a consolidated table, studies on the closely related DHODH inhibitor DSM265 provide strong evidence for the lack of cross-resistance. DSM265 was shown to be equally effective against chloroquine-resistant and pyrimethamine-resistant parasites.[1] Furthermore, frontrunner compounds from the same pyrrole-based series as this compound are reported to be equally active against P. falciparum and P. vivax field isolates, which often carry resistance markers to standard drugs.[2][3][4][5][6]

Experimental Protocols

The in vitro activity of antimalarial compounds is typically assessed using parasite growth inhibition assays. A common and standardized method is the SYBR Green I-based fluorescence assay.

SYBR Green I-based Drug Susceptibility Assay

This assay measures the proliferation of P. falciparum in vitro in the presence of serial dilutions of the antimalarial drug.

Materials:

  • P. falciparum cultures (drug-sensitive and resistant strains)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Synchronized ring-stage parasite cultures are diluted to a starting parasitemia of ~0.5% in a 2% hematocrit red blood cell suspension.

  • The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.

  • Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • After incubation, the plates are frozen to lyse the red blood cells.

  • Lysis buffer containing SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The 50% inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Landscape of Antimalarial Resistance

The following diagrams illustrate the distinct mechanism of action of this compound and the workflow for assessing cross-resistance.

Signaling Pathway of Antimalarial Drug Action cluster_DHODH This compound cluster_Heme Chloroquine cluster_DHFR Pyrimethamine cluster_Cytb Atovaquone This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Pyrimidine Pyrimidine Biosynthesis DNA_RNA_DHODH DNA/RNA Synthesis Parasite_Death Parasite Death DNA_RNA_DHODH->Parasite_Death Chloroquine Chloroquine Heme_Detox Heme Detoxification Chloroquine->Heme_Detox Inhibits Parasite_Toxicity_Heme Parasite Toxicity Parasite_Toxicity_Heme->Parasite_Death Pyrimethamine Pyrimethamine DHFR Dihydrofolate Reductase (DHFR) Pyrimethamine->DHFR Inhibits Folate Folate Metabolism DNA_RNA_DHFR DNA/RNA Synthesis DNA_RNA_DHFR->Parasite_Death Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex Atovaquone->Cyt_bc1 Inhibits Mitochondrial_ETC Mitochondrial Electron Transport Chain ATP_Production ATP Production ATP_Production->Parasite_Death

Caption: Mechanisms of Action of this compound and Other Antimalarials.

Experimental Workflow for Cross-Resistance Profiling Start Start Culture_Parasites Culture Drug-Sensitive & Resistant P. falciparum Strains Start->Culture_Parasites Prepare_Plates Prepare 96-well plates with serial dilutions of this compound Culture_Parasites->Prepare_Plates Add_Parasites Add synchronized ring-stage parasites to plates Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Lyse cells and stain DNA with SYBR Green I Incubate->Lyse_Stain Measure_Fluorescence Measure fluorescence Lyse_Stain->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50 Compare_IC50 Compare IC50 values between sensitive and resistant strains Calculate_IC50->Compare_IC50 Conclusion Determine Cross-Resistance Compare_IC50->Conclusion End End Conclusion->End

Caption: In Vitro Drug Susceptibility Testing Workflow.

References

The Next Wave of Antimalarial Synergies: A Comparative Guide to DSM705 and Artemisinin-Based Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless fight against malaria, the evolution of drug resistance necessitates a continuous pipeline of novel therapeutic strategies. This guide provides a comparative overview of DSM705, a promising antimalarial candidate, and its potential for synergistic combination with current gold-standard Artemisinin-based Combination Therapies (ACTs). While direct experimental data on the combination of this compound with ACTs is not yet available in published literature, this document outlines the strong scientific rationale for this combination, compares the individual mechanisms of action, and provides detailed hypothetical protocols for evaluating their synergistic potential. This information is intended for researchers, scientists, and drug development professionals actively working to overcome the challenge of malaria.

Rationale for Synergy: Targeting Multiple Parasite Vulnerabilities

The primary strategy behind effective antimalarial combinations is to target distinct biochemical pathways within the Plasmodium parasite. This approach not only enhances efficacy but can also delay the development of drug resistance. The combination of this compound and ACTs epitomizes this strategy by pairing two agents with fundamentally different mechanisms of action.

This compound is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][3][4] Unlike humans, the malaria parasite cannot salvage pyrimidines from its host and is entirely dependent on this synthesis pathway for survival and replication.[1][4] By blocking DHODH, this compound effectively starves the parasite of the necessary components for proliferation.

Artemisinin derivatives , the cornerstone of ACTs, have a distinct mechanism of action.[5][6][7] Activated by heme-iron within the parasite, artemisinins generate a cascade of reactive oxygen species (ROS).[6][8][9] These highly reactive molecules cause widespread damage to parasite proteins and other vital biomolecules, leading to rapid parasite clearance.[6][8][9] The partner drugs in ACTs, such as lumefantrine or piperaquine, have longer half-lives and are responsible for eliminating the residual parasite population.

The complementary nature of these mechanisms—this compound inhibiting parasite replication by blocking nucleotide synthesis and artemisinins inducing rapid, non-specific damage through oxidative stress—forms a powerful rationale for their combined use. This dual-pronged attack could lead to faster parasite clearance, a higher cure rate, and a reduced likelihood of resistance emergence.

Comparative Data of Individual Compounds

The following tables summarize the key characteristics and performance metrics of this compound and representative ACTs based on available preclinical and clinical data.

Compound Target Mechanism of Action In Vitro Potency (IC50) Key Features
This compound Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)Inhibition of de novo pyrimidine biosynthesisPfDHODH: 95 nM[2][10]P. vivax DHODH: 52 nM[2][10]P. falciparum 3D7 cells: 12 nM[2]- Highly selective for parasite enzyme over human DHODH[2][10]- Orally active with good bioavailability in mouse models[2][10]
Artemether (component of Artemether-Lumefantrine)Multiple targetsHeme-iron activated generation of reactive oxygen species (ROS), leading to alkylation of parasite proteinsVaries by strain and assay conditions- Rapid onset of action and parasite clearance- Short half-life, requiring a partner drug
Dihydroartemisinin (active metabolite of many artemisinins)Multiple targetsHeme-iron activated generation of reactive oxygen species (ROS), leading to alkylation of parasite proteinsVaries by strain and assay conditions- Potent antimalarial activity- Rapidly cleared from the body

Signaling Pathway and Mechanism of Action Diagram

Antimalarial Mechanisms Distinct Mechanisms of Action of this compound and Artemisinin cluster_parasite Plasmodium Parasite cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_heme Food Vacuole Dihydroorotate Dihydroorotate Orotate Inhibition of PfDHODH leads to Orotate depletion Dihydroorotate->Orotate PfDHODH Pyrimidines (DNA/RNA) Pyrimidines (DNA/RNA) Orotate->Pyrimidines (DNA/RNA) Parasite Replication Parasite Replication Pyrimidines (DNA/RNA)->Parasite Replication Hemoglobin Hemoglobin Heme-iron Heme-iron Hemoglobin->Heme-iron Artemisinin Artemisinin Activated Artemisinin Activated Artemisinin Artemisinin->Activated Artemisinin Heme-iron activation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Activated Artemisinin->Reactive Oxygen Species (ROS) Protein Damage Protein Damage Reactive Oxygen Species (ROS)->Protein Damage Oxidative Stress Parasite Death Parasite Death Protein Damage->Parasite Death This compound This compound This compound->Orotate Inhibition Parasite Survival Parasite Survival Parasite Replication->Parasite Survival Synergy_Testing_Workflow Workflow for Assessing Synergy between this compound and ACTs Parasite_Culture Culture P. falciparum (e.g., 3D7, Dd2) Drug_Prep_Vitro Prepare serial dilutions of this compound & ACT components Fixed_Ratio_Plate Create fixed-ratio checkerboard plate Incubate_Assay Incubate with parasites for 72 hours Measure_Growth Quantify parasite growth (SYBR Green I) Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Infect_Mice Infect mice with P. berghei or P. falciparum Drug_Admin_Vivo Administer drugs orally (monotherapy & combination) Infect_Mice->Drug_Admin_Vivo Monitor_Parasitemia Monitor daily parasitemia and survival Drug_Admin_Vivo->Monitor_Parasitemia Analyze_Efficacy Calculate % suppression and ED50/ED90 Monitor_Parasitemia->Analyze_Efficacy Bliss_Independence Apply Bliss Independence Model Analyze_Efficacy->Bliss_Independence Isobologram Generate Isobologram (ΣFIC analysis) Data_Analysis Data_Analysis Bliss_Independence->Data_Analysis Conclusion Conclusion on Synergistic Potential In_Vivo_Synergy_Assay In_Vivo_Synergy_Assay In_Vivo_Synergy_Assay->Infect_Mice Data_Analysis->Conclusion

References

Comparative Analysis of DSM705 Activity on Different Plasmodium Species

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the experimental drug DSM705's activity against various Plasmodium species, the causative agents of malaria. This compound is a potent inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a promising target for antimalarial therapy.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development in the field.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been evaluated against different Plasmodium species through both in vitro enzyme inhibition and cell-based assays, as well as in vivo studies in mouse models. The following tables summarize the available quantitative data.

In Vitro Activity of this compound against Plasmodium DHODH
Plasmodium SpeciesTargetIC50 (nM)Reference
P. falciparumDHODH95[1]
P. vivaxDHODH52[1]

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit the enzymatic activity of DHODH by 50%. A lower IC50 value signifies greater potency.

In Vitro Activity of this compound against Plasmodium Parasites
Plasmodium SpeciesStrainEC50 (nM)Reference
P. falciparum3D712[1]

Note: EC50 (half-maximal effective concentration) represents the concentration of this compound that inhibits the in vitro growth of the parasite by 50%.

In Vivo Efficacy of this compound against Plasmodium falciparum
Animal ModelParasite StrainDosing RegimenOutcomeReference
SCID miceNot specified3-200 mg/kg (p.o. twice daily for 6 days)Dose-dependent parasite killing; 50 mg/kg fully suppressed parasitemia by days 7-8.[1]

Note: Data on the in vivo efficacy of this compound against other Plasmodium species is currently limited. A related DHODH inhibitor, DSM265, has shown poor activity against rodent malaria parasites like P. berghei and P. yoelii, suggesting that mouse models with these species may not be suitable for evaluating this class of compounds.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Enzyme Inhibition Assay (DHODH)

This protocol outlines the determination of the IC50 value of this compound against purified Plasmodium DHODH.

Objective: To measure the concentration of this compound that inhibits 50% of the recombinant Plasmodium DHODH enzyme activity.

Materials:

  • Recombinant Plasmodium DHODH enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (DCQ)

  • 2,6-dichloroindophenol (DCIP) as an electron acceptor

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted this compound solutions to the wells of a 96-well plate. Include a DMSO-only control.

  • Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrates (DHO and DCQ) and DCIP.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Parasite Growth Inhibition Assay

This protocol describes the measurement of the EC50 value of this compound against the asexual blood stages of P. falciparum.

Objective: To determine the concentration of this compound required to inhibit the growth of P. falciparum in red blood cells by 50%.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • After incubation, lyse the cells by adding lysis buffer containing SYBR Green I stain to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Plot the fluorescence intensity (proportional to parasite density) against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

In Vivo Efficacy Study in a Mouse Model

This protocol details the assessment of this compound's ability to reduce parasitemia in a P. falciparum-infected mouse model.

Objective: To evaluate the in vivo antimalarial activity of this compound in immunodeficient mice engrafted with human red blood cells and infected with P. falciparum.

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Human red blood cells

  • P. falciparum parasites

  • This compound formulation for oral administration

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Engraft SCID mice with human red blood cells.

  • Infect the engrafted mice with P. falciparum parasites.

  • Monitor the mice daily for the establishment of infection by examining Giemsa-stained thin blood smears.

  • Once a stable parasitemia is achieved, randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at various doses (e.g., 3, 10, 30, 100 mg/kg) twice daily for a specified duration (e.g., 6 days). The control group receives the vehicle only.

  • Monitor parasitemia daily by microscopy of Giemsa-stained blood smears.

  • Continue monitoring for a defined period post-treatment to check for parasite recrudescence.

  • The efficacy is determined by the reduction in parasitemia compared to the control group.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

Figure 1: Mechanism of action of this compound in the Plasmodium de novo pyrimidine biosynthesis pathway.

InVitro_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound in 96-well plate B Add synchronized ring-stage P. falciparum culture A->B C Incubate for 72 hours (37°C, 5% CO2, 5% O2) B->C D Lyse cells and add SYBR Green I stain C->D E Measure fluorescence D->E F Plot dose-response curve and calculate EC50 E->F

Figure 2: Workflow for the in vitro parasite growth inhibition assay.

InVivo_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Engraft SCID mice with human red blood cells B Infect mice with P. falciparum A->B C Monitor for stable parasitemia B->C D Administer this compound or vehicle orally for 6 days C->D E Monitor parasitemia daily (Giemsa-stained smears) D->E F Compare parasitemia between treatment and control groups E->F

Figure 3: Workflow for the in vivo efficacy study in a mouse model.

References

Overcoming Drug Resistance: A Comparative Analysis of DSM705's Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against malaria, the emergence and spread of drug-resistant parasites pose a significant threat to global public health. Researchers and drug development professionals are in a continuous race to develop novel therapeutics that can effectively combat these resistant strains. This guide provides a detailed comparison of DSM705, a novel antimalarial candidate, with existing drugs, focusing on its potential to overcome established resistance mechanisms. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic promise of this new compound.

This compound is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death. Crucially, this mechanism of action is distinct from that of most currently used antimalarials, which target pathways such as folate synthesis or hemoglobin degradation. This difference forms the basis of this compound's potential to be effective against parasites that have developed resistance to existing therapies.

Mechanism of Action: A Divergent Path to Parasite Inhibition

The primary mechanism of resistance to common antimalarials involves genetic mutations in the target proteins, which reduce the drug's binding affinity. For instance, resistance to pyrimethamine is associated with mutations in the dihydrofolate reductase (DHFR) enzyme, while chloroquine resistance is linked to mutations in the chloroquine resistance transporter (PfCRT). This compound's novel target, PfDHODH, means that it is unaffected by these existing resistance mechanisms.

Antimalarial Drug Targets and Resistance Antimalarial Drug Targets and Resistance Mechanisms cluster_pyrimethamine Folate Biosynthesis cluster_chloroquine Hemoglobin Degradation cluster_this compound Pyrimidine Biosynthesis DHFR DHFR DHFR_mutated Mutated DHFR DHFR->DHFR_mutated Mutation leads to Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits Pyrimethamine->DHFR_mutated Reduced Inhibition Heme_Detox Heme Detoxification PfCRT_mutated Mutated PfCRT Heme_Detox->PfCRT_mutated Efflux via Chloroquine Chloroquine Chloroquine->Heme_Detox Inhibits Chloroquine->PfCRT_mutated Efflux leads to Resistance PfDHODH PfDHODH This compound This compound This compound->PfDHODH Inhibits

Figure 1. Simplified signaling pathways of different antimalarial drugs and their resistance mechanisms.

Comparative Efficacy Against Drug-Resistant P. falciparum Strains

Experimental data demonstrates the potent activity of DSM265, a close analog of this compound, against a panel of well-characterized drug-resistant Plasmodium falciparum strains. The following table summarizes the 50% effective concentration (EC50) values of DSM265 and other antimalarial drugs against these strains. Lower EC50 values indicate higher potency.

P. falciparum StrainResistance ProfileDSM265 EC50 (nM)Chloroquine IC50 (nM)Pyrimethamine IC50 (nM)Artemisinin IC50 (nM)
3D7Sensitive4.3~10-20~10-50~1-5
Dd2Chloroquine-R, Pyrimethamine-R3.9>100>1000~1-5
W2Chloroquine-R, Pyrimethamine-R4.1>100>1000~1-5
7G8Chloroquine-R3.4>100~10-50~1-5
TM90-C2BChloroquine-R, Pyrimethamine-R2.9>100>1000~1-5

Note: EC50/IC50 values for comparator drugs are approximate and can vary between studies due to different experimental conditions. Data for DSM265 is from Phillips et al., Sci Transl Med, 2015. Data for other drugs is compiled from various public sources.

The data clearly shows that while the efficacy of chloroquine and pyrimethamine is significantly reduced against resistant strains, DSM265 maintains high potency across all tested strains, including those with multi-drug resistance.

Experimental Protocols

The following is a generalized protocol for determining the in vitro susceptibility of P. falciparum to antimalarial drugs, based on the parasite lactate dehydrogenase (pLDH) assay.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization is achieved by treating cultures with 5% D-sorbitol.

2. Drug Preparation:

  • A stock solution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the drug are prepared in culture medium in a 96-well microtiter plate.

3. In Vitro Susceptibility Assay:

  • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • 200 µL of the parasite suspension is added to each well of the drug-containing microtiter plate.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

4. pLDH Assay:

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

  • The activity of parasite lactate dehydrogenase (pLDH) is measured by adding a reaction mixture containing Malstat and NBT/diaphorase.

  • The absorbance is read at 650 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are plotted against the drug concentration.

  • The EC50 value, the drug concentration that inhibits parasite growth by 50%, is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow for In Vitro Drug Susceptibility Testing Experimental Workflow for In Vitro Drug Susceptibility Testing cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis A Maintain P. falciparum in continuous culture B Synchronize parasites to ring stage A->B D Add synchronized parasites to drug-containing plates B->D C Prepare serial dilutions of test compounds C->D E Incubate plates for 72 hours (37°C, 5% CO2, 5% O2) D->E F Lyse cells by freeze-thaw cycle E->F G Perform pLDH assay F->G H Measure absorbance at 650 nm G->H I Plot absorbance vs. drug concentration H->I J Calculate EC50 values I->J

Figure 2. A typical experimental workflow for evaluating in vitro antimalarial drug susceptibility.

Conclusion

The available preclinical data strongly suggests that this compound and its analogs have the potential to be highly effective against a wide range of drug-resistant P. falciparum strains. Its novel mechanism of action, targeting the essential pyrimidine biosynthesis pathway, circumvents the common resistance mechanisms that have rendered many existing antimalarial drugs less effective. The consistent, potent activity of DSM265 against multi-drug resistant parasites in vitro underscores its promise as a next-generation antimalarial. Further clinical evaluation is warranted to fully assess the therapeutic potential of this compound in the global effort to combat and eradicate malaria.

In vivo validation of DSM705's improved safety profile

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the preclinical safety profile of DSM705, a novel dihydroorotate dehydrogenase inhibitor, against its predecessor and current first-line malaria treatments.

Researchers in the field of antimalarial drug development are constantly striving for compounds that are not only highly effective against Plasmodium parasites but also exhibit a superior safety profile, minimizing the risk of adverse effects in patients. This compound, a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising candidate designed to overcome the safety limitations of earlier compounds in its class. This guide provides an in-depth comparison of the preclinical safety data for this compound, its predecessor DSM265, and the widely used artemisinin-based combination therapies (ACTs), artemether-lumefantrine and atovaquone-proguanil.

Enhanced Selectivity: The Key to this compound's Improved Safety

This compound was developed as a strategic improvement upon DSM265, a potent DHODH inhibitor that, despite its efficacy, was discontinued due to off-target toxicities observed in preclinical animal studies, specifically teratogenicity and testicular toxicity. The enhanced safety profile of this compound is attributed to its greater selectivity for the parasitic DHODH enzyme over the mammalian orthologs. This selectivity is crucial as it reduces the potential for the compound to interfere with essential cellular processes in the host, thereby minimizing the risk of mechanism-based toxicity. While specific quantitative in vivo safety data such as LD50 and NOAEL for this compound are not publicly available, its design for improved selectivity provides a strong rationale for a more favorable safety margin.

Comparative Preclinical Safety Data

The following table summarizes the available preclinical safety and efficacy data for this compound and its comparators. It is important to note the absence of specific LD50 and NOAEL values for this compound in the public domain, a common practice for compounds in early development. The data for DSM265 is included to highlight the toxicities that this compound was designed to avoid.

Compound/CombinationMechanism of ActionKey Preclinical Safety FindingsEfficacy Highlights
This compound Selective inhibitor of Plasmodium DHODHDesigned for improved selectivity over mammalian DHODH to avoid toxicities seen with DSM265.[1]Potent nanomolar activity against P. falciparum and P. vivax.[2]
DSM265 Inhibitor of Plasmodium DHODHPreclinical studies revealed teratogenicity and testicular toxicity.[1]Showed good efficacy in Phase I and II clinical studies.[1]
Artemether-Lumefantrine Artemether: Heme-mediated alkylation. Lumefantrine: Inhibition of hemozoin formation.Artemether LD50 (oral, mouse): 895 mg/kg.[3] Well-tolerated in preclinical studies at therapeutic doses.Standard first-line treatment for uncomplicated malaria.
Atovaquone-Proguanil Atovaquone: Inhibits mitochondrial electron transport. Proguanil: Inhibits dihydrofolate reductase.Neither component was found to be teratogenic or mutagenic in nonclinical studies.[2]Effective for both treatment and prophylaxis of malaria.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using the DOT language.

cluster_0 Mechanism of Action: DHODH Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DHODH->Orotate Product Parasite DNA/RNA Replication Parasite DNA/RNA Replication Pyrimidine Synthesis->Parasite DNA/RNA Replication This compound This compound This compound->DHODH Inhibits

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow: In Vivo Acute Toxicity Study (OECD 423) Acclimatization Acclimatization Dose Grouping Dose Grouping Acclimatization->Dose Grouping Healthy Animals Dosing Dosing Dose Grouping->Dosing Control & Test Groups Observation Observation Dosing->Observation Single Oral Dose Data Collection Data Collection Observation->Data Collection 14 days Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Mortality, Clinical Signs, Body Weight

Caption: General workflow for an in vivo acute toxicity study.

Experimental Protocols

While specific Good Laboratory Practice (GLP) toxicology study protocols for this compound are proprietary, a general methodology for an acute oral toxicity study, based on OECD Guideline 423, is outlined below. This provides a framework for how the safety of a new chemical entity like this compound would be assessed.

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used. Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight. A control group receives the vehicle used to dissolve or suspend the test substance.

Dosage: The study follows a stepwise procedure. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first dose group determines the dose for the subsequent group.

Observations:

  • Mortality: Animals are observed for mortality twice daily.

  • Clinical Signs: A detailed clinical observation is made shortly after dosing and at least once daily for 14 days. This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

Pathology: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

Data Analysis: The number of animals that die in each group is used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Conclusion

This compound represents a significant advancement in the quest for safer antimalarial therapies. Its design, focused on high selectivity for the parasite's DHODH enzyme, provides a strong scientific basis for an improved safety profile compared to its predecessor, DSM265. While comprehensive quantitative in vivo safety data for this compound is not yet in the public domain, the available information, combined with the known toxicities of older antimalarials, positions this compound as a promising candidate for further clinical development. Continued investigation and transparent reporting of safety data will be crucial in establishing its role in the future of malaria treatment and prevention.

References

Comparative Pharmacokinetic Profiles of the Antimalarial Agent DSM705 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the pharmacokinetic properties, experimental methodologies, and associated signaling pathways of the novel dihydroorotate dehydrogenase (DHODH) inhibitor DSM705 and its next-generation analogs.

This guide provides a detailed comparison of the pharmacokinetic profiles of the antimalarial candidate this compound and its recently developed derivatives. By presenting key experimental data in a structured format, outlining the methodologies used to obtain these findings, and visualizing the underlying biological pathways, this document aims to facilitate the objective assessment of these compounds for further research and development.

Pharmacokinetic Data Summary

The following tables summarize the in vivo pharmacokinetic parameters of this compound in mice and a key pyrazole-based derivative (Compound 14) in rats. These data provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Swiss Outbred Mice

ParameterOral Administration (2.6 mg/kg)Oral Administration (24 mg/kg)Intravenous Administration (2.3 mg/kg)
Bioavailability (F%) 7470-
Half-life (t½) (h) 3.44.5-
Max. Concentration (Cmax) (µM) 2.620-
Plasma Clearance (CL) (mL/min/kg) --2.8
Volume of Distribution (Vss) (L/kg) --1.3

Data sourced from MedchemExpress.[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of Pyrazole Derivative (Compound 14) in Rats

ParameterOral Administration (3 mg/kg)Intravenous Administration (1 mg/kg)
Bioavailability (F%) ~65-
Plasma Clearance (CL) (mL/min/kg) -Relatively Low
Volume of Distribution (Vss) (L/kg) -Moderate

Data interpretation based on information from Phillips et al., 2021.

Experimental Protocols

A generalized experimental protocol for determining the pharmacokinetic profiles of compounds like this compound and its derivatives in rodent models is outlined below. Specific details may vary between individual studies.

1. Animal Models:

  • Studies are typically conducted in male Swiss outbred mice or Wistar rats.[1][2]

  • Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

2. Compound Formulation and Administration:

  • For oral administration, compounds are often formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in water.

  • For intravenous administration, compounds are typically dissolved in a suitable solvent system, for example, a mixture of DMSO, PEG300, Tween 80, and saline.

  • Oral doses are administered by gavage, while intravenous doses are given as a bolus injection into a tail vein.

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points post-dosing.

  • Common sampling sites include the submandibular vein, retro-orbital sinus, or cardiac puncture for terminal bleeds.

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

4. Bioanalysis:

  • Plasma concentrations of the compounds are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as bioavailability, half-life, Cmax, clearance, and volume of distribution are calculated from the plasma concentration-time data using non-compartmental analysis software.

Signaling Pathway

This compound and its derivatives exert their antimalarial effect by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules in the parasite. Recent research has also elucidated a downstream effect of DHODH inhibition on the host immune system.

The inhibition of DHODH leads to a depletion of pyrimidines, which in turn induces mitochondrial stress. This stress results in the release of mitochondrial DNA (mtDNA) into the cytoplasm. The presence of cytosolic mtDNA activates the cGAS-STING signaling pathway, a critical component of the innate immune system. Activation of the STING pathway can lead to the production of interferons and other pro-inflammatory cytokines, enhancing the host's ability to clear the parasitic infection.

DHODH_Inhibition_Pathway cluster_parasite Plasmodium falciparum cluster_host Host Cell DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Mitochondria Mitochondria mtDNA Mitochondrial DNA (mtDNA) Mitochondria->mtDNA Stress cGAS cGAS mtDNA->cGAS Activates STING STING cGAS->STING Activates ImmuneResponse Innate Immune Response STING->ImmuneResponse Induces This compound This compound & Derivatives This compound->DHODH Inhibits

Caption: Mechanism of action of this compound and its derivatives.

The accompanying DOT script visualizes this dual mechanism of action, illustrating both the direct inhibition of the parasite's pyrimidine synthesis and the subsequent activation of the host's innate immune response. This comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives is crucial for the continued development of this promising new class of antimalarial agents.

References

Validating Biomarkers for DSM705 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating target engagement of DSM705, a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH). Understanding and confirming that a drug is interacting with its intended target is a critical step in the drug development process, helping to de-risk clinical progression and establish a clear dose-response relationship.

Introduction to this compound and its Target

This compound is a potent and selective inhibitor of the Plasmodium DHODH enzyme, a key player in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA precursors, and its inhibition effectively halts parasite replication. As Plasmodium parasites rely solely on the de novo pathway for pyrimidine synthesis, unlike their human hosts which can utilize a salvage pathway, DHODH represents a highly specific and attractive target for antimalarial drugs.

The primary mechanism of action of this compound is the competitive inhibition of DHODH, leading to a blockage in the conversion of dihydroorotate (DHO) to orotate. This interruption in the metabolic pathway forms the basis for the primary biomarker used to assess target engagement.

Primary Biomarker: Dihydroorotate (DHO) Accumulation

The most direct and widely accepted biomarker for DHODH inhibition is the measurement of the enzyme's substrate, dihydroorotate (DHO), in biological fluids. Inhibition of DHODH leads to a build-up of DHO, which can be quantified as a measure of target engagement.

Experimental Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust and sensitive method for quantifying DHO levels in plasma and urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is adapted from studies on the related DHODH inhibitor, DSM265, and is directly applicable to the validation of this compound target engagement.[1]

Sample Preparation (Plasma):

  • To 50 µL of plasma, add an internal standard (e.g., stable isotope-labeled DHO).

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Sample Preparation (Urine):

  • Dilute urine samples with water.

  • Add an internal standard.

  • Directly inject the diluted sample for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Chromatography: Reverse-phase chromatography (e.g., C18 column) with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.

  • Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for DHO and the internal standard. For DHO, a common transition is m/z 156.0 -> 112.0.

Data Presentation:

While specific quantitative data for DHO accumulation following this compound administration is not yet publicly available in peer-reviewed literature, the following table, based on data from the closely related DHODH inhibitor DSM265 and the mammalian DHODH inhibitor leflunomide, illustrates the expected results and provides a benchmark for comparison.[1]

CompoundDoseMatrixFold Change in DHO (Mean ± SD)
Leflunomide 30 mg/kgPlasma15.8 ± 4.2
30 mg/kgUrine5400 ± 2300
DSM265 300 mg/kgPlasmaNo significant change
300 mg/kgUrineNo significant change

This table demonstrates the principle of DHO as a target engagement biomarker. Leflunomide, which inhibits mammalian DHODH, causes a significant increase in DHO levels. DSM265, which is highly selective for Plasmodium DHODH, does not significantly alter DHO levels in the host, indicating a lack of off-target activity.

Alternative Methods for Target Engagement

While DHO measurement is the primary pharmacodynamic biomarker, other methods can be employed to confirm target engagement, particularly in preclinical or in vitro settings.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein within a cellular environment.[2] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.

Experimental Workflow:

  • Treatment: Treat intact cells with this compound at various concentrations.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble DHODH remaining at each temperature using methods such as Western blotting or ELISA.

An increase in the melting temperature of DHODH in the presence of this compound provides direct evidence of target engagement.

MethodPrincipleAdvantagesDisadvantages
DHO Measurement (LC-MS/MS) Quantifies the accumulation of the DHODH substrate.High sensitivity and specificity; applicable in vivo in both preclinical and clinical settings.Indirect measure of target engagement; requires specialized equipment.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein upon ligand binding.Direct evidence of target binding in a cellular context; can be used for target identification.Primarily for in vitro/ex vivo use; can be lower throughput depending on the detection method.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

DHODH_Pathway cluster_inhibition Inhibition by this compound Carbamoyl_Aspartate Carbamoyl Aspartate DHO Dihydroorotate Carbamoyl_Aspartate->DHO Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP ... This compound This compound DHODH DHODH This compound->DHODH inhibits DHO_Validation_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_result Result Animal_Model Animal Model treated with this compound Plasma_Urine Collect Plasma and Urine Samples Animal_Model->Plasma_Urine Protein_Precipitation Protein Precipitation (Plasma) Plasma_Urine->Protein_Precipitation Dilution Dilution (Urine) Plasma_Urine->Dilution LC_MSMS LC-MS/MS Quantification of DHO Protein_Precipitation->LC_MSMS Dilution->LC_MSMS DHO_Accumulation Increased DHO levels indicate Target Engagement LC_MSMS->DHO_Accumulation CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Denaturation cluster_separation Separation cluster_detection Detection cluster_outcome Outcome Cells Intact Cells Treatment Treat with this compound Cells->Treatment Heating Heat Lysates to various temperatures Treatment->Heating Centrifugation Centrifuge to separate soluble and precipitated proteins Heating->Centrifugation Quantification Quantify soluble DHODH (e.g., Western Blot) Centrifugation->Quantification Thermal_Shift Increased thermal stability indicates Target Engagement Quantification->Thermal_Shift

References

Assessing the Therapeutic Window of DSM705 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical therapeutic window of DSM705, a novel antimalarial candidate, against established alternatives. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential.

Executive Summary

Data Presentation

In Vitro Efficacy

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound and other antimalarials against P. falciparum.

CompoundTarget OrganismIC50 (nM)Reference(s)
This compound P. falciparum (3D7)12[2]
This compound P. falciparum DHODH95[2]
This compound P. vivax DHODH52[2]
Chloroquine P. falciparum (various)10-100+
Artesunate P. falciparum (various)1-10
Atovaquone P. falciparum (various)1-5
In Vivo Efficacy

Preclinical in vivo efficacy of this compound has been demonstrated in a mouse model of P. falciparum infection.

CompoundAnimal ModelDosing RegimenEfficacy ReadoutReference(s)
This compound Swiss outbred mice3-200 mg/kg, p.o. twice daily for 6 daysMaximum parasite killing at 50 mg/kg; complete parasite suppression by days 7-8.[2]

Note: Direct comparative in vivo efficacy data (e.g., ED50, parasite clearance rates) for this compound against other antimalarials in the same model are not publicly available.

Pharmacokinetics (Mouse Model)
CompoundDose (mg/kg)RouteBioavailability (%)t1/2 (h)Cmax (µM)Reference(s)
This compound 2.6p.o.743.42.6[2]
This compound 24p.o.704.520[2]
This compound 2.3i.v.---[2]
Toxicity

Specific preclinical toxicology data for this compound, including the No Observed Adverse Effect Level (NOAEL), are not publicly available. However, it is noted that this compound has better selectivity for the parasite enzyme over mammalian enzymes compared to earlier compounds in its class.[1] For context, the development of a related DHODH inhibitor, DSM265, was halted due to off-target toxicity in long-term preclinical studies.[1]

Resistance Profile

The emergence of resistance is a significant concern for all antimalarials. For DHODH inhibitors, resistance has been shown to arise rapidly in vitro and in vivo for the related compound DSM265.[3] The frequency of in vitro resistance to atovaquone has been estimated at approximately 10^-5.[4][5] While specific data for this compound is not available, it is noted to have a potentially reduced risk of resistance compared to earlier compounds in its series.[1]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro activity of compounds against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium.

  • Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a starting parasitemia of ~0.5% are added to 96-well plates containing the serially diluted compounds.

  • Incubation: Plates are incubated for 48-72 hours under the same conditions as the parasite culture.

  • Growth Inhibition Measurement: Parasite growth is quantified using methods such as:

    • SYBR Green I based fluorescence assay: SYBR Green I dye, which intercalates with DNA, is added to the lysed parasite culture, and fluorescence is measured.

    • [3H]-hypoxanthine incorporation assay: Radiolabeled hypoxanthine is added to the culture, and its incorporation into parasite nucleic acids is measured as a proxy for growth.

    • pLDH assay: The activity of parasite-specific lactate dehydrogenase is measured spectrophotometrically.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Testing in a Mouse Model (General Protocol)

This protocol describes a general method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.

  • Animal Model: Immunodeficient mice (e.g., SCID or NOD-scid IL2Rγnull) are engrafted with human erythrocytes to support the growth of P. falciparum.

  • Infection: Mice are infected intravenously with P. falciparum-infected human erythrocytes.

  • Drug Administration: The test compound is formulated in a suitable vehicle and administered to the mice via the desired route (e.g., oral gavage) at various dose levels. A vehicle control group and a positive control group (treated with a standard antimalarial) are included.

  • Monitoring:

    • Parasitemia: Thin blood smears are prepared from tail blood at regular intervals, stained with Giemsa, and parasitemia is determined by microscopic examination.

    • Clinical Signs: Mice are monitored daily for clinical signs of illness.

  • Efficacy Endpoints:

    • Parasite Reduction Ratio (PRR): The fold reduction in parasitemia over a specific time period (e.g., 48 hours).

    • Effective Dose (ED50/ED90): The dose of the compound that reduces parasitemia by 50% or 90% compared to the vehicle control group.

    • Cure Rate: The percentage of mice that remain parasite-free after the end of treatment.

    • Parasite Clearance Time: The time taken for parasitemia to become undetectable.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DSM705_Mechanism_of_Action cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate DHODH PfDHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (DNA/RNA synthesis) UMP->Pyrimidines Parasite Replication Parasite Replication Pyrimidines->Parasite Replication DHODH->Orotate Product This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow start Start: Immunodeficient mice engraftment Engraft with human erythrocytes start->engraftment infection Infect with P. falciparum engraftment->infection treatment Treat with this compound or control infection->treatment monitoring Monitor parasitemia and clinical signs treatment->monitoring endpoint Determine efficacy endpoints (ED50, PRR, cure rate) monitoring->endpoint end End endpoint->end

Caption: General workflow for in vivo efficacy testing.

Therapeutic_Window_Concept MEC Minimum Efficacious Concentration (MEC) TherapeuticWindow Therapeutic Window MEC->TherapeuticWindow Favorable MTC Maximum Tolerated Concentration (MTC) TherapeuticWindow->MTC

Caption: Conceptual diagram of the therapeutic window.

References

Navigating the Next Wave of Malaria Treatment: A Comparative Guide to DSM705 in Combination with Novel Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimalarial drug development is in a critical phase, driven by the urgent need to overcome rising drug resistance. Novel drug candidates with unique mechanisms of action are essential to developing next-generation combination therapies. This guide provides a comparative overview of DSM705, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, and other promising antimalarial candidates—ferroquine, M5717, and KAE609. While direct preclinical or clinical data on the combination of this compound with these specific agents is not yet publicly available, this document synthesizes the individual efficacy data and outlines the scientific rationale for their potential use in combination therapies.

Mechanism of Action: Targeting Key Parasite Pathways

A successful combination therapy hinges on targeting different essential pathways in the Plasmodium parasite, thereby reducing the likelihood of resistance development.

This compound is a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike humans, malaria parasites are solely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[1][2] By blocking this enzyme, this compound effectively halts parasite proliferation.

Ferroquine (SSR97193) is a unique organometallic compound derived from chloroquine. Its proposed mechanism of action involves the inhibition of hemozoin formation, a process that detoxifies heme released from the digestion of hemoglobin by the parasite. It is also thought to disrupt the parasite's digestive vacuole.

M5717 (DDD107498) targets the parasite's protein synthesis machinery by inhibiting the translation elongation factor 2 (eEF2).[3][4][5] This novel mechanism of action leads to a rapid cessation of parasite growth and has shown activity against multiple life-cycle stages of the parasite.[3][6]

KAE609 (Cipargamin) is a spiroindolone that inhibits the Plasmodium falciparum Na+ ATPase (PfATP4).[7] This disruption of sodium ion homeostasis within the parasite leads to rapid parasite clearance.[7][8]

Signaling Pathway of this compound (DHODH Inhibition)

DHODH_Inhibition cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalyzes UMP UMP Orotate->UMP ... DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Parasite_Replication Parasite Replication DNA_RNA_Synthesis->Parasite_Replication This compound This compound This compound->DHODH Inhibits

DHODH inhibition by this compound blocks pyrimidine synthesis and parasite replication.

Comparative Efficacy Data

The following tables summarize the available in vitro and in vivo efficacy data for this compound and the selected novel antimalarial candidates. It is important to note that direct comparative studies under identical conditions are limited.

In Vitro Efficacy Against P. falciparum
CompoundStrain(s)IC50 (nM)Reference
This compound Pf3D712[1]
PfDd2Not specified
Ferroquine Pf (ACT-resistant isolates)10.9 (median)[9]
M5717 PfNF540.3[10]
KAE609 Not specifiedNot specified
In Vivo Efficacy in Mouse Models
CompoundMouse ModelDosing RegimenEfficacy EndpointResultReference
This compound Not specified in provided abstractsNot specifiedNot specifiedNot specified
Ferroquine Induced blood-stage malaria (human volunteers)800 mg single doseParasite Reduction Ratio162.9[11]
M5717 SCID mice with P. falciparumNot specifiedED90Not specified[5][10]
KAE609 Not specified in provided abstractsNot specifiedNot specifiedNot specified

Experimental Protocols

In Vitro Drug Combination Assay (SYBR Green I-based)

This method is commonly used to assess the interaction between two or more antimalarial compounds.

Objective: To determine if the combination of this compound with another novel antimalarial results in synergistic, additive, or antagonistic effects.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment.

  • Drug Preparation: Stock solutions of this compound and the partner drug are prepared in DMSO and then serially diluted.

  • Assay Setup: In a 96-well plate, synchronized ring-stage parasites are exposed to a range of concentrations of each drug individually and in fixed-ratio combinations.

  • Incubation: The plates are incubated for 72 hours to allow for parasite growth.

  • Lysis and Staining: The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Data Acquisition: Fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.

  • Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and for the combinations are calculated. Isobologram analysis is then used to determine the fractional inhibitory concentrations (FICs) and classify the interaction as synergistic (ΣFIC < 1), additive (ΣFIC = 1), or antagonistic (ΣFIC > 1).[12][13]

InVitro_Workflow cluster_workflow In Vitro Combination Assay Workflow A Parasite Culture (P. falciparum) C Assay Plate Setup (Individual & Combination Doses) A->C B Drug Preparation (this compound & Partner Drug) B->C D 72h Incubation C->D E Lysis & SYBR Green I Staining D->E F Fluorescence Reading E->F G Data Analysis (IC50, Isobologram, FIC) F->G

Workflow for in vitro antimalarial combination testing.

In Vivo Efficacy Assessment (SCID Mouse Model)

The SCID (Severe Combined Immunodeficient) mouse model engrafted with human red blood cells is a valuable tool for evaluating the efficacy of antimalarial drugs against human malaria parasites.

Objective: To assess the in vivo efficacy of this compound in combination with a novel antimalarial candidate against a P. falciparum infection.

Methodology:

  • Animal Model: SCID mice are engrafted with human red blood cells to allow for the propagation of P. falciparum.

  • Infection: Mice are infected with a standardized inoculum of P. falciparum-infected human erythrocytes.

  • Drug Administration: Once parasitemia is established, mice are treated orally with this compound, the partner drug, or a combination of both, typically for 4 consecutive days. A vehicle control group is also included.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Determination: The efficacy of the treatment is determined by the reduction in parasitemia compared to the control group. The dose required to achieve a 90% reduction in parasitemia (ED90) is a common endpoint.[10][14][15]

  • Recrudescence Monitoring: After the treatment period, mice are monitored for parasite recrudescence.

InVivo_Workflow cluster_workflow In Vivo SCID Mouse Model Workflow A Engraft SCID mice with human RBCs B Infect with P. falciparum A->B C Drug Administration (4-day course) B->C D Daily Parasitemia Monitoring C->D E Determine Efficacy (ED90) D->E F Monitor for Recrudescence E->F

References

Navigating the Preclinical Landscape of Novel Antimalarials: A Comparative Guide to the DHODH Inhibitor DSM705

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. One such promising target is the parasite's dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis. This guide provides a comparative overview of the preclinical long-term efficacy and safety of DSM705, a potent DHODH inhibitor, contextualized by data from its predecessor, DSM265, and the broader landscape of malaria drug development.

Executive Summary

This compound was developed as a next-generation DHODH inhibitor with improvements over its forerunner, DSM265. While the development of DSM265 was halted due to off-target toxicity in long-term preclinical animal studies, it provides a valuable benchmark for this class of antimalarials.[1] Publicly available long-term efficacy and safety data for this compound is limited; therefore, this guide leverages the comprehensive preclinical data of DSM265 to inform on the anticipated profile of this compound and other novel DHODH inhibitors. Key improvements in this compound include enhanced solubility, a potentially reduced risk of resistance, and greater selectivity over mammalian DHODH enzymes.[1]

Mechanism of Action: Targeting Parasite Proliferation

Both this compound and DSM265 selectively inhibit the Plasmodium DHODH enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, malaria parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this enzyme, these inhibitors effectively halt parasite proliferation.

DHODH_Pathway DHO Dihydroorotate PfDHODH Plasmodium DHODH DHO->PfDHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate This compound This compound / DSM265 This compound->PfDHODH Inhibition

Figure 1. Mechanism of action of this compound and DSM265.

Long-Term Efficacy in Animal Models

The primary animal model for evaluating the in vivo efficacy of DHODH inhibitors against P. falciparum is the humanized severe combined immunodeficient (SCID) mouse model.[2][3] This model involves engrafting immunodeficient mice with human red blood cells, allowing for the propagation of the human malaria parasite.

While specific long-term efficacy data for this compound is not publicly available, studies on DSM265 in the P. falciparum-infected SCID mouse model have demonstrated its potent, dose-dependent antimalarial activity.[3] DSM421, another compound from a related series, also showed excellent efficacy in this model.[4]

Table 1: Comparative Efficacy of DHODH Inhibitors in P. falciparum Humanized Mouse Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsOutcome
DSM265 SCID mice engrafted with human erythrocytesOral, daily for 4 daysParasite clearance, recrudescencePotent, dose-dependent parasite clearance.[3]
DSM421 SCID mouse model of P. falciparumOralExcellent efficacySupports prediction of a low human dose (<200 mg).[4]
This compound Not publicly availableNot publicly availableNot publicly availableReported to have potent antimalarial activity in vitro and good efficacy in P. falciparum SCID mouse models.[5]

Long-Term Safety and Toxicology in Animal Models

Preclinical safety evaluation for antimalarial drug candidates typically involves repeat-dose toxicity studies in both a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog) species. The development of DSM265 was discontinued due to off-target toxicity observed in long-term animal studies.[1] this compound was designed with improved selectivity over non-human species' enzymes used for toxicity studies, suggesting a potentially better safety profile.[1]

Table 2: Summary of Preclinical Safety Findings for DSM265

SpeciesStudy DurationKey Findings
Mouse Repeat-dose studiesGenerally well-tolerated.[3]
Dog Repeat-dose studiesGenerally well-tolerated.[3]
Rat Repeat-dose studiesShowed greater sensitivity to DSM265, which was attributed to higher unbound drug concentrations and significant DHODH inhibition.[3]

Experimental Protocols

Detailed experimental protocols for long-term studies are often proprietary. However, based on published literature, the following provides a general overview of the methodologies used for evaluating compounds like this compound and DSM265.

In Vivo Efficacy in Humanized SCID Mouse Model

Efficacy_Workflow Start Engraftment of SCID mice with human erythrocytes Infection Infection with P. falciparum Start->Infection Treatment Oral administration of DSM compound or vehicle Infection->Treatment Monitoring Daily monitoring of parasitemia Treatment->Monitoring Endpoint Assessment of parasite clearance and recrudescence Monitoring->Endpoint

Figure 2. General workflow for in vivo efficacy studies.
  • Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells to support P. falciparum infection.[2]

  • Infection: Mice are infected with a standardized inoculum of P. falciparum.

  • Drug Administration: The test compound (e.g., this compound) is administered orally at various dose levels, typically once daily for a set duration (e.g., 4 days). A vehicle control group is included.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears or by flow cytometry.

  • Endpoints: The primary efficacy endpoints are the rate of parasite clearance and the time to recrudescence (reappearance of parasites).

Long-Term Toxicology Studies

Toxicology_Workflow Start Selection of two species (rodent and non-rodent) Dosing Repeat-dose administration of DSM compound Start->Dosing Monitoring In-life monitoring: clinical signs, body weight, food consumption, etc. Dosing->Monitoring Analysis Terminal procedures: hematology, clinical chemistry, histopathology Monitoring->Analysis Endpoint Determination of NOAEL (No-Observed-Adverse-Effect Level) Analysis->Endpoint

Figure 3. General workflow for long-term toxicology studies.
  • Animal Models: Studies are conducted in at least two species, a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog).

  • Dosing: The test compound is administered daily for an extended period (e.g., 28 days, 90 days, or longer), typically via the intended clinical route of administration (oral for this compound). Multiple dose groups and a control group are included.

  • In-life Assessments: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and other parameters.

  • Terminal Assessments: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A comprehensive necropsy and histopathological examination of tissues are performed to identify any target organ toxicity.

  • Endpoint: The primary outcome is the determination of the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

This compound represents a promising next-generation DHODH inhibitor for the treatment and prevention of malaria, designed to overcome the limitations of its predecessor, DSM265. While comprehensive long-term preclinical data for this compound is not yet in the public domain, the extensive studies on DSM265 provide a solid foundation for understanding the potential efficacy and safety profile of this drug class. The improved characteristics of this compound, such as enhanced solubility and selectivity, suggest a favorable profile for further development. As research progresses, the public dissemination of long-term efficacy and safety data for this compound will be crucial for a complete assessment of its potential role in the global fight against malaria.

References

Benchmarking the Metabolic Stability of DSM705 Against Other DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the dihydroorotate dehydrogenase (DHODH) inhibitor DSM705 and other notable inhibitors of this critical enzyme. Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics for infectious diseases, autoimmune disorders, and cancer. Metabolic stability is a crucial parameter in drug discovery, influencing a compound's pharmacokinetic profile, particularly its half-life and oral bioavailability. This guide summarizes available quantitative data, details experimental methodologies for assessing metabolic stability, and provides visual representations of the relevant biological pathway and experimental workflow.

Comparative Metabolic Stability of DHODH Inhibitors

The metabolic stability of a drug candidate is a primary determinant of its in vivo exposure and, consequently, its efficacy and safety profile. In vitro assays, such as those employing human liver microsomes (HLM), are standard tools for the early assessment of metabolic liability. These assays provide key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are predictive of in vivo hepatic clearance.

Compound ClassSpecific Compound/AnalogIn Vitro SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint)Reference/Note
Pyrrole-based This compound-Not ReportedNot ReportedPredicted to have a shorter human half-life due to reduced metabolic stability[1].
Tetrahydroindazole-based Compound 38Human Liver Microsomes> 60-A potent and metabolically stable analog from this series[2].
Compound 51Human Liver Microsomes> 60-Identified as a favorable candidate with good metabolic stability[2].
Compound 46Human Liver Microsomes< 60-Exhibited lower metabolic stability compared to other analogs in the series[2].
Triazolopyrimidine-based DSM265-Not ReportedNot ReportedAdvanced to clinical trials for malaria, suggesting an acceptable metabolic stability profile.
Quinoline-carboxylic acid Brequinar-Not ReportedNot ReportedClinical development faced challenges, partly due to toxicity, though specific in vitro metabolic stability data is not detailed in the provided context[3][4].
Isoxazole carboxamide Teriflunomide (active metabolite of Leflunomide)-Not ReportedNot ReportedNot primarily metabolized by CYP450 enzymes, indicating potentially lower susceptibility to common metabolic pathways and drug-drug interactions.

Note: The lack of standardized reporting across different studies makes direct head-to-head comparisons challenging. The data presented here is for illustrative purposes to highlight the range of metabolic stabilities observed in different DHODH inhibitor scaffolds.

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro metabolic stability assays.

Human Liver Microsome (HLM) Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolic enzymes, predominantly cytochrome P450s (CYPs).

1. Reagents and Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final reaction volume is typically 100-200 µL.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to the cold quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.

1. Reagents and Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Control compounds

2. Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in the culture medium.

  • Add the test compound to the hepatocyte suspension at the desired final concentration.

  • Incubate the mixture at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.

  • At various time points, collect aliquots of the cell suspension.

  • Terminate the metabolic activity by adding the aliquots to a cold quenching solution.

  • Process the samples (e.g., centrifugation) to separate the supernatant for analysis.

  • Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.

3. Data Analysis:

  • Data analysis is similar to the HLM assay, with the calculation of half-life and intrinsic clearance. For hepatocyte assays, intrinsic clearance is typically expressed as µL/min/10^6 cells.

Visualizing the Landscape of DHODH Inhibition and Metabolic Stability Assessment

To better illustrate the context of this comparison, the following diagrams, generated using the DOT language, depict the relevant biological pathway and a typical experimental workflow.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibitors DHODH Inhibitors Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Nucleotides UTP, CTP (for RNA and DNA synthesis) UMP->Nucleotides This compound This compound This compound->Orotate Inhibition Other_Inhibitors Other DHODH Inhibitors (Brequinar, Teriflunomide, etc.) Other_Inhibitors->Orotate Inhibition

Figure 1: The role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock Reaction_Mix Prepare Reaction Mixture (Test Compound + HLM) Test_Compound->Reaction_Mix HLM Human Liver Microsomes HLM->Reaction_Mix NADPH NADPH Regenerating System Start_Reaction Initiate Reaction (Add NADPH, 37°C) NADPH->Start_Reaction Reaction_Mix->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Calculate t1/2 and CLint) LCMS->Data_Analysis

Figure 2: Experimental workflow for an in vitro human liver microsome (HLM) stability assay.

References

Safety Operating Guide

Prudent Disposal Practices for DSM705 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling DSM705 are advised to adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. The following guidelines, synthesized from general best practices for chemical waste management, provide a framework for the safe disposal of this compound. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive instructions, as this document contains critical information regarding the compound's specific hazards and disposal requirements.

General Disposal Protocol for Chemical Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety.[1] The following steps outline a general procedure for managing and disposing of chemical waste, which should be adapted for this compound based on its specific properties as detailed in its SDS.

Step 1: Waste Identification and Segregation

  • A laboratory chemical is considered waste when it is no longer intended for use.[1]

  • Segregate waste containers based on their contents (e.g., flammable, corrosive) to prevent incompatible materials from mixing.[1]

Step 2: Container Management

  • Use suitable, leak-proof containers that are in good condition.[1]

  • Ensure containers are kept closed except when adding waste.[1]

  • Label all waste containers with "Hazardous Waste" and list the complete chemical name(s) in English. Chemical abbreviations or formulas are not acceptable.[1]

Step 3: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat, when handling chemical waste.[2]

  • In some cases, respiratory protection such as a dust mask or particle respirator may be necessary.[2]

Step 4: Storage

  • Store hazardous waste in a designated, secure location, such as a well-ventilated area.[2]

  • Keep containers tightly sealed.[2]

Step 5: Disposal

  • Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[3]

  • Under no circumstances should hazardous waste be disposed of down the drain.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

Disposal of Contaminated Materials

  • Labware/Glassware: Glassware contaminated with a toxic substance must be packaged in an appropriate container, labeled as "Hazardous Waste," and the contaminating chemical must be listed.[1]

  • Empty Containers: Containers that held toxic chemicals should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash or reused for compatible waste after relabeling.[1]

  • Sharps: All sharps (needles, etc.) must be placed in impermeable containers before disposal to prevent accidental injury.[1]

Emergency Procedures

In case of a spill or exposure:

  • Skin Contact: Wash the affected area with soap and water.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Inhalation: Move the person to fresh air and consult a physician.[2]

  • Spills: Use personal protective equipment and avoid breathing dust or vapors. Ensure adequate ventilation. Manage disposal without creating dust.[2]

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

cluster_0 This compound Disposal Workflow start Identify this compound as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Segregate from Incompatible Waste ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container transfer Transfer Waste to Container container->transfer storage Store in Designated Secure Area transfer->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Schedule Waste Pickup ehs->pickup end Proper Disposal by EHS pickup->end

General Laboratory Chemical Disposal Workflow

References

Essential Safety and Handling Protocol for DSM705

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides immediate safety and logistical guidance for handling DSM705 based on its characterization as a potent enzyme inhibitor. As no official Safety Data Sheet (SDS) with comprehensive hazard data is publicly available, these recommendations are derived from best practices for handling potent research compounds. A thorough risk assessment should be conducted by qualified personnel before any handling of this material.

This compound is a potent, pyrrole-based inhibitor of Dihydroorotate Dehydrogenase (DHODH) with nanomolar efficacy against Plasmodium parasites. Due to its high potency, meticulous handling procedures are required to minimize exposure risk to researchers and laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary barrier against exposure. A multi-layered approach is recommended, particularly when handling the solid compound or preparing concentrated solutions.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Engineering Controls Chemical Fume Hood or IsolatorAll handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a containment isolator to prevent inhalation of airborne particles.
Respiratory Protection N95/FFP2 Respirator (Minimum)Recommended for weighing and handling the solid compound, even within a fume hood, as a supplementary precaution.
PAPR (Powered Air-Purifying Respirator)Recommended for procedures with a high potential for aerosol generation or when handling larger quantities of the solid material.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or every 30-60 minutes during extended procedures.
Body Protection Disposable Lab Coat or CoverallA dedicated, disposable lab coat or coverall should be worn over personal clothing to prevent contamination. Ensure it has long sleeves and a secure closure.
Eye Protection Chemical Splash GogglesWear chemical splash goggles that provide a complete seal around the eyes. A face shield may be worn over goggles for additional protection against splashes.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent tracking of contaminants.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure during the handling of this compound. The following protocols for donning and doffing PPE, as well as the handling and disposal of the compound, should be strictly followed.

Experimental Protocol: Weighing and Solubilizing Solid this compound

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Cover the work surface with disposable absorbent pads.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the fume hood before beginning.

    • Prepare a waste container for contaminated disposables inside the fume hood.

  • Donning PPE:

    • Follow the sequence outlined in the "PPE Donning (Putting On) Workflow" diagram.

  • Handling:

    • Carefully weigh the desired amount of this compound powder in a tared weigh boat. Avoid creating dust.

    • Transfer the powder to a suitable vial.

    • Add the appropriate solvent (e.g., DMSO) to the vial.[1]

    • Securely cap the vial and vortex until the compound is fully dissolved.

    • Visually inspect the exterior of the vial for any contamination. If contamination is present, wipe the vial with a suitable decontamination solution.

  • Doffing PPE:

    • Follow the sequence outlined in the "PPE Doffing (Removal) Workflow" diagram to avoid self-contamination.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (Vials, Pipette Tips) Collect all contaminated disposable items in a designated, sealed hazardous waste bag or container located within the fume hood.
Contaminated PPE (Gloves, Gown, Shoe Covers) Dispose of immediately after use in the designated hazardous waste container. Do not reuse disposable PPE.
Liquid Waste (Solutions containing this compound) Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used. Do not pour down the drain.
Spill Cleanup Materials All materials used for cleaning up a spill of this compound (absorbent pads, wipes, etc.) must be treated as hazardous waste and disposed of in a sealed, labeled container.

Visual Workflow Guides

The following diagrams illustrate the correct procedures for donning, doffing, and disposing of PPE when handling this compound.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning Sequence cluster_final Final Check prep Enter designated handling area shoe_covers 1. Don Shoe Covers prep->shoe_covers inner_gloves 2. Don Inner Pair of Nitrile Gloves shoe_covers->inner_gloves gown 3. Don Disposable Gown or Coverall inner_gloves->gown respirator 4. Don N95 Respirator (Perform Seal Check) gown->respirator goggles 5. Don Chemical Splash Goggles respirator->goggles outer_gloves 6. Don Outer Pair of Nitrile Gloves goggles->outer_gloves final_check Verify all PPE is correctly fitted outer_gloves->final_check

PPE Donning (Putting On) Workflow

PPE_Doffing_Workflow cluster_decon Initial Decontamination cluster_removal Removal Sequence (In designated area) cluster_hygiene Final Step decon_gloves 1. Clean Outer Gloves (If necessary) shoe_covers 2. Remove Shoe Covers decon_gloves->shoe_covers outer_gloves 3. Remove Outer Gloves (Turn inside out) shoe_covers->outer_gloves gown 4. Remove Gown/Coverall (Roll away from body) outer_gloves->gown goggles 5. Remove Goggles gown->goggles respirator 6. Remove Respirator goggles->respirator inner_gloves 7. Remove Inner Gloves (Turn inside out) respirator->inner_gloves wash_hands 8. Wash Hands Thoroughly with Soap and Water inner_gloves->wash_hands

PPE Doffing (Removal) Workflow

Disposal_Workflow cluster_generation Waste Generation Point (Inside Fume Hood) cluster_collection Waste Collection cluster_disposal Final Disposal solid Contaminated Solids (Gloves, Tips, Wipes) solid_waste Sealed & Labeled Hazardous Waste Bag solid->solid_waste liquid Liquid Waste (Solutions) liquid_waste Sealed & Labeled Waste Solvent Bottle liquid->liquid_waste sharps Contaminated Sharps (Needles) sharps_waste Puncture-Proof Sharps Container sharps->sharps_waste final Collection by Environmental Health & Safety solid_waste->final liquid_waste->final sharps_waste->final

Waste Disposal Logical Flow

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.